1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-pyrimidin-2-ylazetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-7(13)6-4-11(5-6)8-9-2-1-3-10-8/h1-3,6H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBERFYZGWLYPGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule of significant interest in medicinal chemistry. The azetidine scaffold is a valuable component in drug discovery, known for imparting favorable physicochemical properties to bioactive molecules.[1] This guide will delve into a robust and efficient synthesis pathway, focusing on the underlying chemical principles and experimental considerations. Furthermore, a thorough characterization of the target compound using modern analytical techniques will be presented, offering a complete profile for future research and development.
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, have garnered considerable attention in the field of drug discovery.[2] Their incorporation into molecular structures can lead to improved metabolic stability, enhanced solubility, and favorable conformational rigidity, all of which are desirable attributes for drug candidates.[1] Azetidine carboxylic acids, in particular, serve as valuable building blocks for the synthesis of novel peptides and small molecule inhibitors.[3] The pyrimidine ring is another key pharmacophore present in numerous approved drugs, recognized for its ability to engage in various biological interactions. The combination of these two moieties in this compound presents a promising scaffold for the development of new therapeutic agents.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a three-step process commencing with commercially available starting materials. The overall strategy hinges on the protection of the carboxylic acid functionality, followed by a nucleophilic aromatic substitution reaction, and concluding with deprotection to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Part 1: Esterification of Azetidine-3-carboxylic acid
To prevent the carboxylic acid from interfering in the subsequent nucleophilic aromatic substitution reaction, it is first protected as an ester. A common and effective method is the formation of a methyl or ethyl ester.
Experimental Protocol:
-
Reaction Setup: To a suspension of azetidine-3-carboxylic acid (1.0 eq) in methanol (10 volumes), slowly add thionyl chloride (1.2 eq) at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. The resulting residue, the hydrochloride salt of azetidine-3-carboxylic acid methyl ester, can be used in the next step without further purification.
Part 2: Nucleophilic Aromatic Substitution (SNA_r)
The key bond-forming step is the nucleophilic aromatic substitution of 2-chloropyrimidine with the azetidine-3-carboxylic acid ester. The electron-deficient nature of the pyrimidine ring facilitates this substitution.
Caption: Generalized mechanism of the SNA_r reaction.
Experimental Protocol:
-
Reaction Setup: In a microwave-safe vial, combine the azetidine-3-carboxylic acid methyl ester hydrochloride salt (1.0 eq), 2-chloropyrimidine (1.1 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile (10 volumes).
-
Reaction Execution: Heat the mixture using microwave irradiation to 120-150 °C for 30-60 minutes.[2] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Isolation: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Part 3: Hydrolysis of the Ester
The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.
Experimental Protocol:
-
Reaction Setup: Dissolve the purified this compound methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Reaction Execution: Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, acidify the mixture to pH 3-4 with 1N HCl. Extract the product with a suitable organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | Doublet | 2H | Pyrimidine H-4, H-6 |
| ~6.6 | Triplet | 1H | Pyrimidine H-5 |
| ~4.4 | Triplet | 2H | Azetidine CH₂ (adjacent to N) |
| ~4.2 | Triplet | 2H | Azetidine CH₂ (adjacent to CH) |
| ~3.6 | Quintet | 1H | Azetidine CH |
| 12.0-13.0 | Broad Singlet | 1H | Carboxylic acid OH |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent used.[4][5]
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Carboxylic acid C=O |
| ~162 | Pyrimidine C-2 |
| ~158 | Pyrimidine C-4, C-6 |
| ~110 | Pyrimidine C-5 |
| ~55 | Azetidine CH₂ (adjacent to N) |
| ~35 | Azetidine CH |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent used.[6]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the molecule.
Table 3: Predicted Mass Spectrometry Data
| Ionization Mode | Calculated m/z | Observed m/z |
| ESI+ | [M+H]⁺: 194.0717 | To be determined |
Calculated for C₈H₉N₃O₂
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1580, 1550 | C=N and C=C stretch (pyrimidine ring) |
| ~1450 | C-H bend (alkane) |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The proposed three-step synthesis, involving esterification, nucleophilic aromatic substitution, and hydrolysis, utilizes readily available starting materials and established chemical transformations. The comprehensive characterization data provided serves as a benchmark for researchers working on the synthesis and application of this and related compounds. The unique structural features of this compound make it a valuable building block for the design of novel therapeutic agents, and this guide provides a solid foundation for its exploration in drug discovery programs.
References
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A Practical Process for the Preparation of Azetidine-3-carboxylic Acid. ResearchGate.
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Catalytic Two-Step Synthesis of Azetidine 3-Aryl-3-Carboxylic Acids. Synfacts.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-Ylidene)Acetates. PubMed Central.
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Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
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Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.
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An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
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Rapid diversified synthesis of azetidine-3-carboxylic acids. Semantic Scholar.
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Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate.
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Table (3-3): 1H NMR and 13C NMR spectral for 3. Studylib.
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Molecular basis for azetidine-2-carboxylic acid biosynthesis. PubMed Central.
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Pyrimidinone conjugates for the assignment of the absolute configuration of α-chiral carboxylic acids by 1H-NMR. Arkivoc.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. Semantic Scholar.
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
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Carboxyl protecting groups.
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An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate.
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.
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1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid | C9H9N3O4 | MD Topology | NMR | X-Ray.
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Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
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Concerted Nucleophilic Aromatic Substitutions. PubMed Central.
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Azetidine synthesis. Organic Chemistry Portal.
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Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids in the presence of nucleophiles. PubMed Central.
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1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. 2a biotech.
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Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
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Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
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Azetidinecarboxylic Acid | C4H7NO2 | CID 17288. PubChem.
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Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI.
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A Technical Guide to 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Pyrimidinyl-Azetidines in Medicinal Chemistry
The confluence of unique structural motifs in medicinal chemistry often leads to the development of novel molecular scaffolds with significant therapeutic potential. One such emerging class of compounds is the pyrimidinyl-azetidines. These molecules incorporate the strained four-membered azetidine ring, a feature known to enhance physicochemical properties such as solubility and metabolic stability, with the biologically significant pyrimidine nucleus, a cornerstone of many therapeutic agents. This technical guide provides an in-depth exploration of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid, a key building block in this promising class of compounds. While specific data for this exact molecule is limited, this guide will leverage information from closely related analogues to provide a comprehensive overview of its chemical properties, potential synthetic routes, and likely applications in drug discovery.
The azetidine moiety, a nitrogen-containing heterocycle, has garnered considerable attention in drug design due to its ability to impart conformational rigidity and act as a bioisostere for larger, more flexible ring systems.[1][2] This can lead to improved binding affinity and selectivity for biological targets.[1][2] On the other hand, the pyrimidine ring is a fundamental component of nucleobases and is found in a wide array of approved drugs, exhibiting diverse pharmacological activities including anticancer, antiviral, and anti-inflammatory properties.[3] The fusion of these two pharmacophores in this compound presents a compelling scaffold for the development of novel therapeutics.
This guide will serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development, offering insights into the synthesis, characterization, and potential utilization of this intriguing molecule.
Chemical Properties and Identification
| Property | Value (Predicted) | Source |
| Molecular Formula | C8H9N3O2 | - |
| Molecular Weight | 179.18 g/mol | - |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF) | Inferred from related structures |
| pKa | ~3-4 (carboxylic acid), ~2-3 (pyrimidine nitrogen) | Estimated based on functional groups |
It is crucial to distinguish this compound from its pyridinyl analogue, 1-(Pyridin-2-yl)azetidine-3-carboxylic acid, which has a confirmed CAS number of 1380300-81-1.[5][6] The presence of the additional nitrogen atom in the pyrimidine ring significantly alters the electronic properties and potential biological activity of the molecule.
Proposed Synthesis of this compound
A likely synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable pyrimidine precursor and an azetidine-3-carboxylic acid derivative.
Experimental Protocol:
Step 1: N-Arylation of Azetidine-3-carboxylic acid ester
-
To a solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K2CO3, 2.0 eq) or cesium carbonate (Cs2CO3, 2.0 eq).
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate.
Step 2: Deprotection of the Carboxylic Acid
-
Dissolve the purified tert-butyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Applications in Drug Discovery
The unique structural combination of the pyrimidine and azetidine rings suggests that this compound could be a valuable building block for the development of novel therapeutic agents across various disease areas.
-
Kinase Inhibitors: The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The azetidine-3-carboxylic acid moiety can be further functionalized to introduce substituents that can interact with other regions of the ATP-binding pocket, potentially leading to highly potent and selective kinase inhibitors for oncology and inflammatory diseases.
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A Technical Guide to the Predicted Spectral Data of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the novel heterocyclic compound, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopic analysis and draws upon spectral data from analogous azetidine and pyrimidine structures to construct a reliable, predictive framework. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed roadmap for the structural elucidation and characterization of this and similar compounds. We present predicted ¹H and ¹³C NMR chemical shifts, coupling constants, and a plausible mass spectral fragmentation pathway. Furthermore, we outline generalized, robust protocols for the empirical acquisition of such data, ensuring a self-validating system for future experimental work.
Introduction and Molecular Structure
This compound is a unique small molecule incorporating a strained four-membered azetidine ring, a carboxylic acid functional group, and an N-aryl linkage to a pyrimidine ring. This combination of structural motifs suggests potential applications in medicinal chemistry, where azetidine rings serve as valuable bioisosteres for larger cyclic systems and pyrimidines are core components of many biologically active compounds. Accurate structural verification is the cornerstone of any chemical research and development program. High-resolution mass spectrometry and multinuclear NMR spectroscopy are the principal techniques for providing unambiguous structural confirmation.
This guide will detail the in silico predicted spectral data for this compound, providing a foundational dataset for researchers synthesizing or working with this molecule. The causality behind spectral predictions is explained by referencing established fragmentation mechanisms and chemical shift trends from closely related structures.[1][2]
Molecular Structure for NMR Analysis
For clarity in the subsequent NMR analysis, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of all predicted NMR signals.
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data. Predictions are based on the analysis of structurally similar compounds, including N-aryl azetidines and substituted pyrimidines.[2][3] The solvent is assumed to be DMSO-d₆, which is commonly used for polar, acidic compounds.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~12.5 | br s | 1H | - | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield shift. |
| ~8.40 | d | 2H | J = 4.8 | H4', H6' | Protons on the pyrimidine ring adjacent to nitrogen atoms are deshielded. The doublet arises from coupling to H5'. |
| ~6.70 | t | 1H | J = 4.8 | H5' | This proton is coupled to the two equivalent protons H4' and H6', resulting in a triplet. |
| ~4.30 | t | 2H | J = 7.6 | H2a, H4a | The methylene protons on the azetidine ring adjacent to the nitrogen are deshielded by the pyrimidine ring. They are coupled to the H3 proton. |
| ~4.10 | t | 2H | J = 7.6 | H2b, H4b | Diastereotopic methylene protons on the azetidine ring. |
| ~3.50 | p | 1H | J = 7.6 | H3 | The methine proton at the C3 position is coupled to the four adjacent methylene protons, likely appearing as a pentet. |
Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~174.0 | C=O | The carbonyl carbon of the carboxylic acid is significantly deshielded. |
| ~162.0 | C2' | The pyrimidine carbon attached to the azetidine nitrogen is highly deshielded due to the two adjacent nitrogen atoms. |
| ~158.0 | C4', C6' | These equivalent carbons in the pyrimidine ring are deshielded by the adjacent nitrogen atoms. |
| ~111.0 | C5' | This carbon in the pyrimidine ring is the most shielded of the aromatic carbons. |
| ~50.0 | C2, C4 | The methylene carbons of the azetidine ring attached to the nitrogen are deshielded by both the nitrogen and the aromatic ring. |
| ~35.0 | C3 | The methine carbon bearing the carboxylic acid group. |
Predicted Mass Spectrometry and Fragmentation Analysis
The mass spectrum of this compound is predicted using Electron Ionization (EI) as the ionization method. The fragmentation of N-substituted pyrimidines often involves cleavages at the substituent followed by the characteristic cleavage of the pyrimidine ring itself.[1][4]
Molecular Formula: C₉H₉N₃O₂ Molecular Weight: 191.19 g/mol
Predicted Key Fragments
| m/z | Ion | Predicted Fragmentation Pathway |
| 191 | [M]⁺ | Molecular ion |
| 146 | [M - COOH]⁺ | Loss of the carboxylic acid radical is a common fragmentation for carboxylic acids. |
| 119 | [C₅H₅N₃]⁺ | Cleavage of the azetidine ring, leaving the pyrimidinyl-methyl cation. |
| 95 | [C₄H₃N₃]⁺ | Pyrimidine ring fragment after loss of the azetidine moiety. |
| 79 | [C₄H₃N₂]⁺ | Pyrimidine cation, a common fragment in the mass spectra of pyrimidine derivatives. |
Proposed Fragmentation Pathway Workflow
The diagram below illustrates the primary predicted fragmentation pathway for this compound under EI-MS conditions.
Caption: Predicted EI-MS fragmentation pathway.
Experimental Protocols
To validate the predicted data, the following generalized protocols are recommended. These are based on standard methodologies for the analysis of small heterocyclic molecules.[4]
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 32 scans, 2-second relaxation delay, 16 ppm spectral width.
-
Process the data with a 0.3 Hz line broadening exponential multiplication.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 scans, 2-second relaxation delay, 240 ppm spectral width.
-
Process the data with a 1.0 Hz line broadening exponential multiplication.
-
-
2D NMR (Optional but Recommended):
-
Acquire COSY (Correlation Spectroscopy) to establish ¹H-¹H spin systems.
-
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguous assignment of quaternary carbons and linking different spin systems.
-
Mass Spectrometry Protocol
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements or a standard quadrupole instrument for nominal mass.
-
Ionization Method: Electron Ionization (EI) is a standard method for volatile and thermally stable compounds and provides reproducible fragmentation patterns.[4] Electrospray Ionization (ESI) can also be used, particularly with LC-MS, and will primarily yield the protonated molecule [M+H]⁺.
-
EI-MS Parameters:
-
Data Analysis:
-
Identify the molecular ion peak [M]⁺.
-
Propose structures for major fragment ions based on mass differences and known fragmentation rules for pyrimidines and carboxylic acids.[5]
-
For high-resolution data, calculate the elemental composition of the molecular ion and key fragments to confirm assignments.
-
Conclusion
This guide provides a robust, predictive framework for the spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, and mass spectral data are grounded in the established principles of spectroscopy and analysis of analogous structures. The detailed experimental protocols offer a clear path for the empirical validation of these predictions. This document serves as a valuable resource for scientists engaged in the synthesis and study of this novel compound, facilitating its unambiguous identification and characterization.
References
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E. B. Pedersen, et al. (1979). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available at: [Link]
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MD Topology. 1-(3-Nitro-2-pyridinyl)-3-azetidinecarboxylicacid | C9H9N3O4 | MD Topology | NMR | X-Ray. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to the Potential Biological Activity of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of the novel heterocyclic compound, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. While direct experimental data on this specific molecule is limited in current scientific literature, this document synthesizes information from closely related analogs and the constituent chemical moieties—the azetidine ring and the pyrimidine nucleus—to project its pharmacological potential. Drawing on established structure-activity relationships, this guide explores putative mechanisms of action, suggests potential therapeutic targets, and outlines detailed experimental protocols for the in vitro and in vivo evaluation of this compound. The primary objective is to furnish researchers and drug development professionals with a robust framework for initiating and advancing the scientific investigation of this compound.
Introduction: The Rationale for Investigating this compound
The confluence of an azetidine ring and a pyrimidine nucleus in a single molecule presents a compelling case for its investigation as a potential therapeutic agent. Both scaffolds are independently recognized as "privileged structures" in medicinal chemistry, known for their prevalence in a wide array of biologically active compounds.[1][2]
The azetidine ring , a four-membered nitrogen-containing heterocycle, offers a unique combination of structural rigidity and three-dimensional character.[2] This conformational constraint can lead to higher binding affinities and improved selectivity for biological targets.[3] Azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) effects.[1][4]
The pyrimidine moiety is a fundamental component of nucleobases and is integral to numerous approved drugs.[5] Its ability to participate in hydrogen bonding and other molecular interactions makes it a versatile pharmacophore. Pyrimidine-based compounds are known to exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[5][6]
The combination of these two pharmacophores in this compound suggests the potential for synergistic or novel biological activities. This guide will delve into the projected pharmacology of this compound based on the known attributes of its constituent parts and related molecules.
Projected Biological Activities and Putative Mechanisms of Action
Based on the biological activities of structurally similar compounds, this compound is hypothesized to exhibit potential in the following therapeutic areas:
Antimicrobial Activity
The presence of the 1-(pyrimidin-2-yl)azetidine core is suggestive of potential antimicrobial properties. A study on 3-chloro-4-benzylidene-1-(pyrimidin-2-yl) azetidin-2-one derivatives demonstrated notable activity against various bacterial and fungal strains.[7] This suggests that the 1-(pyrimidin-2-yl)azetidine scaffold can serve as a pharmacophore for the development of new antimicrobial agents.
Putative Mechanism: While the exact mechanism for this class of compounds is not fully elucidated, it is plausible that they interfere with essential microbial processes. The pyrimidine ring could act as a bioisostere for natural purines, thereby disrupting nucleic acid synthesis. The strained azetidine ring might also interact with key bacterial enzymes.
Kinase Inhibition and Anti-inflammatory/Anticancer Potential
A patent application for "azetidinyl pyrimidines" highlights their potential as kinase inhibitors for the treatment of inflammatory diseases and cancer.[8] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases. The pyrimidine scaffold is a common feature in many approved kinase inhibitors.
Signaling Pathway Visualization:
Caption: Putative mechanism of kinase inhibition by this compound.
Central Nervous System (CNS) Activity
The rigid scaffold of the azetidine ring is often exploited in the design of CNS-active compounds to achieve specific conformations required for receptor binding.[7] The pyrimidine moiety is also present in various CNS-active drugs. Therefore, it is conceivable that this compound could exhibit activity at CNS targets.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for the in vitro and in vivo characterization of this compound.
In Vitro Assays
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Methodology:
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis
-
Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
-
Fungi: Candida albicans, Aspergillus niger
-
-
Broth Microdilution Method (CLSI guidelines): a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). c. Inoculate each well with a standardized suspension of the test microorganism. d. Include positive (microorganism with no compound) and negative (medium only) controls. e. Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours. f. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Objective: To screen the compound for inhibitory activity against a panel of kinases relevant to inflammation and cancer.
Methodology:
-
Kinase Panel: Select a diverse panel of kinases, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), serine/threonine kinases (e.g., MAP kinases, CDKs), and inflammatory pathway kinases (e.g., JAKs, IKKs).
-
In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay): a. In a multi-well plate, combine the kinase, its specific substrate, ATP, and the test compound at various concentrations. b. Allow the kinase reaction to proceed for a specified time at the optimal temperature. c. Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. d. Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. e. Measure the luminescence, which is proportional to the kinase activity. f. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Objective: To assess the compound's ability to modulate inflammatory responses in a cellular context.
Methodology:
-
Cell Line: Use a relevant cell line, such as murine macrophages (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay: a. Seed the cells in a 96-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (a potent pro-inflammatory agent) for 24 hours. d. Collect the cell culture supernatant. e. Measure the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent. f. A reduction in nitrite concentration indicates anti-inflammatory activity.
Experimental Workflow Visualization:
Caption: Workflow for the in vitro biological evaluation of the compound.
In Vivo Models (Hypothetical)
Should in vitro studies yield promising results, subsequent in vivo evaluation would be warranted. The choice of animal model will depend on the most potent in vitro activity observed.
-
For Antimicrobial Activity: A murine model of systemic infection (e.g., S. aureus bacteremia) could be employed to assess the compound's efficacy in reducing bacterial burden and improving survival.
-
For Anti-inflammatory Activity: A carrageenan-induced paw edema model in rats can be used to evaluate the compound's ability to reduce acute inflammation.
-
For Anticancer Activity: A xenograft model, where human cancer cells are implanted into immunocompromised mice, would be appropriate to determine the compound's effect on tumor growth.
Structure-Activity Relationship (SAR) Considerations
While SAR data for this compound is not available, insights can be drawn from related structures.
| Moiety | Position | Potential for Modification | Predicted Impact on Activity |
| Pyrimidine Ring | 2-position | Substitution with small alkyl or halo groups | May modulate potency and selectivity |
| Azetidine Ring | 3-position | Esterification or amidation of the carboxylic acid | Can improve cell permeability and pharmacokinetic properties |
| Azetidine Ring | 1-position | Replacement of the pyrimidine with other heterocycles | Could alter the spectrum of biological activity |
Conclusion and Future Directions
This compound represents a novel chemical entity with significant potential for biological activity, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research. The structural combination of the azetidine and pyrimidine moieties provides a strong rationale for its investigation. This technical guide has outlined the putative mechanisms of action and provided a detailed roadmap for its systematic biological evaluation.
Future research should focus on the synthesis of this compound and its derivatives, followed by the execution of the proposed in vitro screening cascade. Positive results from these initial studies would pave the way for more extensive preclinical development, including in vivo efficacy studies and pharmacokinetic profiling. The exploration of this and related pyrimidinyl-azetidine scaffolds could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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A Strategic Guide to Unveiling the Therapeutic Potential of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid: A Roadmap for Target Identification and Validation
Abstract
The confluence of structurally rigid scaffolds with pharmacologically active heterocycles presents a fertile ground for the discovery of novel therapeutics. This guide delineates a comprehensive strategy for the systematic investigation of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, a molecule integrating the conformationally constrained azetidine-3-carboxylic acid core with the biologically versatile pyrimidine moiety. While direct studies on this specific molecule are not yet prevalent in public literature, its constituent parts suggest a high probability of interaction with key biological targets. This document provides a robust, experience-driven framework for researchers and drug development professionals to identify and validate its potential therapeutic targets. We will explore logical target classes, detail advanced experimental workflows from initial screening to in-vivo validation, and provide the causal reasoning behind each methodological choice, thereby establishing a self-validating system for inquiry.
Introduction: The Rationale for Investigation
The azetidine ring, a four-membered saturated heterocycle, has garnered significant attention in medicinal chemistry due to its ability to impart molecular rigidity and act as a bioisostere for other cyclic and acyclic structures.[1][2] Specifically, azetidine-3-carboxylic acid serves as a constrained analog of natural amino acids like proline and GABA, making it a valuable building block for agents targeting neurological and metabolic pathways.[3][4]
Juxtaposed with this structural element is the pyrimidine ring, a cornerstone pharmacophore in a vast array of clinically significant drugs. Pyrimidine derivatives are known to exhibit diverse biological activities, including but not limited to, antimicrobial, antiviral, antitumor, and anti-inflammatory effects.[5][6] The combination of these two moieties in this compound suggests a molecule with a unique three-dimensional structure capable of specific and potent interactions with a range of biological targets. This guide proposes a systematic approach to deorphanize this compound and uncover its therapeutic promise.
Postulated Therapeutic Target Classes
Based on the known pharmacology of its constituent scaffolds, we can hypothesize several promising target classes for this compound. This initial theoretical framework will guide our screening and validation efforts.
-
Kinases: The pyrimidine scaffold is a well-established "hinge-binding" motif in numerous kinase inhibitors. The nitrogen atoms of the pyrimidine can form crucial hydrogen bonds within the ATP-binding pocket of various kinases. The azetidine-carboxylic acid portion could then extend into other regions of the binding site, conferring selectivity.
-
G-Protein Coupled Receptors (GPCRs): As a constrained amino acid analog, the core structure could mimic endogenous ligands for certain GPCRs. For instance, derivatives of similar structures have shown activity at histamine receptors and TGR5.[7][8]
-
Metabolic Enzymes: The structural similarity to amino acids could allow the compound to act as a competitive or allosteric inhibitor of enzymes involved in amino acid metabolism or other metabolic pathways.
-
Nuclear Receptors: The rigid structure and potential for diverse interactions could enable binding to the ligand-binding domains of nuclear receptors, thereby modulating gene transcription.
A Phased Approach to Target Identification and Validation
A multi-pronged, phased approach is essential for a thorough and efficient investigation. This workflow is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Phased workflow for target identification and validation.
Phase 1: Unbiased Target Identification
The initial phase aims to cast a wide net to identify potential biological targets without prior bias.
Rationale: This technique identifies direct binding partners of the compound from a complex biological lysate, providing a direct link between the molecule and its potential targets.
Methodology:
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) suitable for immobilization. A control probe, lacking the core pharmacophore but containing the linker and tag, should also be synthesized.
-
Immobilization: Covalently attach the biotinylated probe and the control probe to streptavidin-coated magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue (e.g., a human cancer cell line for oncology applications).
-
Affinity Pulldown: Incubate the immobilized probes with the protein lysate. To increase confidence in the identified binders, a competition experiment should be run in parallel, where the lysate is co-incubated with the immobilized probe and an excess of the free, untagged this compound.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.
-
Proteomic Analysis: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify proteins that are significantly enriched on the active probe beads compared to the control beads and whose binding is competed away by the free compound.
| Parameter | Experimental Group | Control Group 1 | Control Group 2 |
| Probe | Active Probe | Control Probe | Active Probe |
| Competitor | None | None | Free Compound (100x excess) |
| Expected Outcome | Enrichment of true targets | No enrichment of true targets | Reduced enrichment of true targets |
Phase 2: Target Validation and Mechanistic Elucidation
Once a list of high-confidence candidate targets is generated, the next phase focuses on validating these interactions and understanding their functional consequences.
Rationale: ITC is a gold-standard biophysical technique that directly measures the heat change upon binding, providing thermodynamic parameters of the interaction (affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)). This confirms a direct interaction and quantifies its strength.
Methodology:
-
Protein Expression and Purification: Express and purify the candidate target protein(s) identified in Phase 1.
-
Sample Preparation: Prepare a solution of the purified protein in the calorimeter cell and a solution of this compound in the titration syringe, both in the same buffer.
-
Titration: Perform a series of small injections of the compound into the protein solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Rationale: CETSA assesses target engagement within intact cells. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This confirms that the compound engages its target in a physiological context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a temperature gradient.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the soluble protein fraction as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.
Phase 3: In-Vivo Target Validation and Preclinical Assessment
The final phase aims to confirm the physiological relevance of the target engagement in a living organism.
Rationale: To demonstrate that the therapeutic effect of the compound is mediated through the identified target, studies in relevant animal models are crucial.
Methodology:
-
Model Selection: Choose an appropriate animal model of disease based on the validated target and its associated pathology (e.g., a xenograft mouse model for a cancer target).
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Administer the compound to the animals and measure its concentration in plasma and relevant tissues over time (PK). Concurrently, measure a biomarker of target engagement (e.g., phosphorylation status of a downstream substrate for a kinase target) (PD).
-
Efficacy Studies: Treat diseased animals with the compound and monitor for therapeutic outcomes (e.g., tumor growth inhibition).
-
Target Knockdown/Knockout Validation: To definitively link the compound's efficacy to the target, repeat the efficacy study in animals where the target gene has been knocked down (e.g., using shRNA) or knocked out. The therapeutic effect of the compound should be significantly diminished in these animals.
| Study Type | Objective | Key Measurements |
| Pharmacokinetics (PK) | Assess drug exposure | Plasma and tissue drug concentration vs. time |
| Pharmacodynamics (PD) | Confirm target engagement in vivo | Target modulation biomarker vs. drug concentration |
| Efficacy | Evaluate therapeutic effect | Disease-specific endpoints (e.g., tumor volume) |
| Target Validation | Link target to efficacy | Efficacy in wild-type vs. target-knockdown models |
Conclusion and Future Directions
This guide provides a scientifically rigorous and logically structured framework for the systematic identification and validation of therapeutic targets for this compound. By progressing from unbiased proteomics to biophysical and cellular validation, and ultimately to in-vivo confirmation, researchers can build a compelling, data-driven case for the compound's mechanism of action and therapeutic potential. The insights gained from this comprehensive approach will be invaluable for guiding subsequent lead optimization and clinical development efforts. The fusion of the azetidine and pyrimidine scaffolds holds considerable promise, and the methodologies outlined herein provide the tools to unlock it.
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The Strategic Deployment of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid in Fragment-Based Drug Discovery: A Technical Guide
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, enabling the efficient exploration of chemical space to identify starting points for novel therapeutics.[1][2][3] This guide provides an in-depth technical analysis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid , a fragment of significant interest due to its unique combination of desirable physicochemical properties, three-dimensional character, and versatile synthetic handles. We will dissect the strategic rationale for its inclusion in fragment libraries, detail its synthesis, outline robust biophysical screening cascades for hit identification, and provide a framework for its subsequent elaboration into lead-like candidates. This document is intended for drug discovery scientists and researchers seeking to leverage advanced building blocks to tackle challenging biological targets.
Introduction: The Rationale for a Superior Fragment
The core principle of FBDD is to screen low-molecular-weight compounds (typically <300 Da) that, despite weak initial binding affinities, exhibit high ligand efficiency.[1][3] These fragments serve as highly efficient starting points for structure-guided optimization into potent, selective, and drug-like molecules.[3] The selection of fragments for a screening library is therefore a critical determinant of a campaign's success.
The fragment This compound is a compelling scaffold for several key reasons:
-
Three-Dimensionality and sp³-Richness: The strained, four-membered azetidine ring provides a rigid, non-planar scaffold, introducing significant three-dimensional character.[4] This is a crucial feature for disrupting protein-protein interactions and accessing complex binding pockets where traditional flat, aromatic compounds may fail.[4]
-
Vectorial Diversity for Elaboration: The molecule possesses three distinct and chemically orthogonal vectors for synthetic elaboration: the pyrimidine ring, the azetidine nitrogen, and the carboxylic acid. This pre-installed functionality allows for rapid and targeted chemical modifications during the hit-to-lead phase.
-
Favorable Physicochemical Properties: The combination of the polar pyrimidine ring and the carboxylic acid group generally imparts good aqueous solubility, a critical attribute for reliable biophysical screening and favorable pharmacokinetic properties. The azetidine motif itself is known to enhance metabolic stability and receptor selectivity in approved drugs.[4]
-
Bioisosteric Potential: The pyrimidine core is a common motif in a multitude of approved drugs and serves as an excellent bioisostere for other aromatic systems, often improving metabolic properties.[5] The azetidine-carboxylic acid portion can be considered a constrained analog of amino acids like proline, potentially interacting with pockets that recognize such motifs.[6][7]
Physicochemical Properties Summary
| Property | Value (Calculated) | Significance in FBDD |
| Molecular Weight | ~193.18 g/mol | Falls within the ideal range for fragments (<300 Da). |
| cLogP | < 1.0 | Indicates good solubility and reduces the risk of non-specific binding. |
| Topological Polar Surface Area (TPSA) | ~78 Ų | Balances solubility with the potential for cell permeability. |
| Hydrogen Bond Donors | 1 (from COOH) | Provides a key interaction point for binding. |
| Hydrogen Bond Acceptors | 4 (2 from Pyrimidine N, 2 from COOH O) | Offers multiple points for directed interactions with the target. |
| Rotatable Bonds | 2 | Low conformational flexibility increases binding efficiency. |
Synthesis of the Core Scaffold
The practical availability of a fragment is paramount. While numerous methods exist for synthesizing substituted azetidines, a common and reliable approach involves the reaction of a suitable pyrimidine precursor with a protected azetidine-3-carboxylic acid derivative.[8][9][10] A generalized, robust synthetic route is outlined below.
Protocol: Synthesis of this compound
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of tert-butyl azetidine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent like DMSO or NMP, add a base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Add 2-chloropyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product, tert-butyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate, by flash column chromatography.
Step 2: Deprotection of the Carboxylic Acid
-
Dissolve the purified ester from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Triturate the resulting residue with diethyl ether to precipitate the final product, this compound, as a solid.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Causality: The use of a tert-butyl ester protecting group is strategic; it is stable to the basic conditions of the SNAr reaction but is readily cleaved under acidic conditions with TFA, providing a clean and high-yielding deprotection step.
Biophysical Screening Cascade for Hit Identification
Due to their low binding affinities, fragment hits require highly sensitive biophysical detection methods.[11][12] A multi-step, orthogonal screening cascade is essential to confidently identify true binders and eliminate false positives.
Caption: A robust biophysical screening cascade for FBDD.
Primary Screening: Surface Plasmon Resonance (SPR)
SPR is an ideal primary screening technique due to its high sensitivity, label-free detection, and relatively high throughput.[11][13][14] It can reliably detect the weak binding of small molecules like our target fragment.[11]
Experimental Protocol: SPR Screening
-
Immobilization: Covalently immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling to achieve a target density of 10,000-15,000 Response Units (RU). A reference channel should be prepared by activating and deactivating the surface without protein.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Dilute into the running buffer (e.g., HBS-EP+) to a final screening concentration (e.g., 500 µM) with a final DMSO concentration of ≤1%.
-
Screening Run: Inject the fragment solution over the reference and target channels at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.[14]
-
Data Analysis: Subtract the reference channel signal from the target channel signal. A positive binding response indicates a potential hit. Hits are typically defined as compounds showing a response significantly above the baseline noise.
Causality: Immobilizing the protein allows for real-time monitoring of the fragment binding event in the solution phase.[15] The reference channel is crucial for subtracting bulk refractive index changes, a common source of false positives, especially with DMSO-containing samples.[11]
Hit Validation: Saturation Transfer Difference (STD) NMR
NMR-based methods provide unambiguous confirmation of binding in solution, eliminating artifacts associated with surface-based techniques.[] STD NMR is particularly powerful for FBDD.[17][18] It identifies which protons of a ligand are in close proximity to the protein surface.[18]
Experimental Protocol: STD NMR
-
Sample Preparation: Prepare a sample in a suitable deuterated buffer (e.g., phosphate buffer in D₂O) containing the target protein (~10-20 µM) and the fragment (~1 mM), maintaining a ligand-to-protein ratio of approximately 100:1.[19][20]
-
Acquisition:
-
Acquire a standard 1D proton reference spectrum of the mixture.
-
Acquire the STD experiment by selectively saturating a region of the protein's proton spectrum where no ligand signals are present (e.g., -1.0 ppm for aliphatic protons).[18]
-
Acquire an off-resonance control spectrum where no protein signals are saturated (e.g., 40 ppm).[17]
-
-
Data Processing: Subtract the on-resonance spectrum from the off-resonance spectrum.[17]
-
Interpretation: The resulting difference spectrum will only show signals from the fragment if it binds to the protein. The intensity of the signals provides information on which parts of the fragment are closest to the protein surface (the "binding epitope").[18]
Causality: The experiment relies on the Nuclear Overhauser Effect (NOE). Saturation is transferred from the large protein to the small, bound ligand. When the ligand dissociates, it "remembers" this saturation, which is then detected in the bulk solution. Only true binders will show signals in the difference spectrum.[17]
Hit-to-Lead: The Path to Potency
Once a fragment hit is validated and its binding mode is ideally determined by X-ray crystallography, the hit-to-lead phase begins. The goal is to "grow" the fragment into a more potent, lead-like molecule by adding chemical functionality that makes additional favorable interactions with the target protein.[21]
The structure of this compound offers three clear elaboration vectors.
Caption: Key synthetic vectors for hit-to-lead elaboration.
Vector 1: Elaboration of the Pyrimidine Ring
The pyrimidine ring can be functionalized, typically at the 4 or 5 positions, using established cross-coupling chemistries.
-
Strategy: If the initial fragment is 1-(5-bromo-pyrimidin-2-yl)azetidine-3-carboxylic acid, Suzuki or Sonogashira cross-coupling reactions can be used to introduce aryl, heteroaryl, or alkynyl groups to explore nearby pockets.
Vector 2: Elaboration via the Carboxylic Acid
The carboxylic acid is an excellent handle for standard amide bond formation.
-
Strategy: Couple the carboxylic acid with a diverse library of amines using coupling reagents like HATU or EDC/HOBt. This is a robust and high-throughput method to rapidly generate a small library of analogs to probe for additional interactions.
Vector 3: Elaboration of the Azetidine Nitrogen
While the azetidine nitrogen is engaged with the pyrimidine ring, it can be a point of modification if the core scaffold is altered. More commonly, the azetidine ring itself serves as a rigid linker to position the other two vectors optimally. In some cases, N-de-arylation followed by re-functionalization can be explored if the pyrimidine interaction is not critical for binding.
Case Study Insight: Azetidines and Pyrimidines in Kinase Inhibition
While a direct public case study for this exact fragment may be proprietary, the constituent parts are prevalent in drug discovery. For instance, azetidine-carboxamide analogs have been developed as potent STAT3 inhibitors, where the four-membered ring was found to be superior to five- or six-membered rings in conferring potency.[22][23] Similarly, pyrimidine scaffolds are a hallmark of many kinase inhibitors (e.g., Imatinib, Gefitinib), where they often act as hinge-binding motifs.[5] A modular approach using a pyrrolopyrimidine fragment hit has been successfully used to develop selective JAK3 inhibitors, demonstrating the power of elaborating a privileged heterocyclic core.[24]
The combination within this compound therefore offers the potential to engage targets like kinases by using the pyrimidine as an anchor (e.g., hinge-binding) and the azetidine-carboxylate portion to provide vectors that exit the primary binding site towards solvent-exposed regions, where specificity can be achieved.
Conclusion
This compound is not merely another fragment; it is a strategically designed building block that embodies the principles of modern FBDD. Its inherent three-dimensionality, diverse and orthogonal synthetic handles, and favorable physicochemical properties make it an exceptionally valuable starting point for tackling difficult drug targets. By employing a rigorous biophysical screening cascade and leveraging its built-in vectorial diversity, research teams can significantly enhance the efficiency and probability of success in their hit-to-lead campaigns.
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Lowe, J. T., et al. (2012). Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. The Journal of Organic Chemistry. Available at: [Link]
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Methodological & Application
Using 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid in kinase inhibitor synthesis
An Application Guide to the Synthesis and Utility of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid in Modern Kinase Inhibitor Discovery
Abstract
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern oncology and immunology drug discovery. The deliberate design of molecular scaffolds that can optimally engage the ATP-binding site is critical for achieving desired therapeutic profiles. This guide focuses on the strategic application of this compound, a privileged building block for constructing next-generation kinase inhibitors. We will explore the synergistic roles of the pyrimidine and azetidine moieties, detail robust synthetic protocols for its incorporation, and provide insights into its application for targeting key kinases such as EGFR and BTK. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced scaffold in their discovery programs.
The Rationale: A Scaffold Engineered for Kinase Selectivity and Potency
The design of small molecule kinase inhibitors has evolved from broadly active compounds to highly selective agents, a shift driven by the need to minimize off-target effects and enhance therapeutic windows. The this compound scaffold is a prime example of this evolution, combining two critical pharmacophoric elements.
The Pyrimidine Core: The Quintessential Hinge-Binder
The pyrimidine ring is a well-established "hinge-binder" in kinase inhibitor design.[1][2][3][4] As an isostere of the adenine base in ATP, it is perfectly suited to form one or more crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This interaction anchors the inhibitor within the ATP-binding pocket, providing a stable foundation for the rest of the molecule to achieve high-affinity binding. Numerous FDA-approved kinase inhibitors leverage a pyrimidine core to achieve their potency.[2]
The Azetidine Advantage: Rigidity, Solubility, and Novel Chemical Space
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers distinct advantages over more common cyclic amines like piperidine or pyrrolidine.[5][6]
-
Conformational Rigidity: The inherent ring strain of the azetidine scaffold restricts conformational flexibility. This rigidity allows for the precise positioning of substituents into specific vectors of three-dimensional space, enabling more tailored and high-affinity interactions with the target protein.[5]
-
Improved Physicochemical Properties: Azetidines are sp³-rich motifs that can enhance key pharmacokinetic properties.[6] Their incorporation often leads to improved aqueous solubility and metabolic stability compared to more lipophilic or metabolically labile scaffolds.
-
Bioisosteric Replacement: The azetidine ring can serve as a bioisostere for other cyclic or acyclic fragments, providing a powerful tool for optimizing a lead compound's pharmacodynamic and pharmacokinetic profile.[5]
The fusion of the pyrimidine hinge-binder with the rigid, property-enhancing azetidine linker creates a powerful and versatile building block for exploring the topology of kinase active sites.
Synthetic Strategy: Amide Coupling as the Key Transformation
The carboxylic acid functional group on the azetidine ring makes this compound ideally suited for incorporation via amide bond formation. This is one of the most robust and widely utilized reactions in medicinal chemistry.[7][8] The general strategy involves coupling the carboxylic acid of our building block with a primary or secondary amine on a core scaffold of the target kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
Selecting the Right Coupling Reagent
The direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, the carboxylic acid must first be activated.[7][9] The choice of coupling reagent is crucial for ensuring high yield, minimizing side reactions, and preserving stereochemical integrity if applicable.
| Coupling Reagent | Activating Additive | Base | Key Advantages & Considerations |
| HATU | None needed | DIPEA, TEA | High efficiency, fast reaction times, low racemization. Often the first choice for difficult couplings.[8][10] |
| EDC | HOBt or HOAt | DIPEA, TEA | Water-soluble carbodiimide; byproducts are easily removed by aqueous workup. HOBt/HOAt suppresses side reactions and reduces racemization.[9][10] |
| DCC / DIC | HOBt | DMAP (cat.) | DCC forms an insoluble urea byproduct, useful for solution-phase but not solid-phase synthesis. DIC is preferred for solid-phase as its urea byproduct is soluble.[7][10] |
| PyBOP | None needed | DIPEA, TEA | Phosphonium salt-based reagent. Efficient and rapid, but byproducts can be challenging to remove.[10] |
Abbreviations: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide), HOBt (Hydroxybenzotriazole), DIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine), DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).
For most applications involving this compound, HATU is an excellent starting point due to its high reactivity and reliability.
Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a target molecule via amide coupling.
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
Objective: To couple this compound with a generic amine-containing scaffold (e.g., 4-aminophenyl-core).
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized core scaffold (R-NH₂, 1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (e.g., 100 mg, 0.52 mmol, 1.0 eq) and the amine-functionalized core scaffold (0.57 mmol, 1.1 eq).
-
Dissolve the solids in anhydrous DMF (e.g., 5 mL).
-
Add DIPEA (e.g., 0.27 mL, 1.56 mmol, 3.0 eq) to the solution and stir for 5 minutes at room temperature. The base ensures the carboxylic acid is deprotonated and neutralizes the HCl generated.
-
In a single portion, add HATU (e.g., 237 mg, 0.62 mmol, 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) to remove unreacted acid and DMF.
-
Wash the organic layer with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in DCM) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Expected yield: 75-95%.
Application Spotlight: Targeting EGFR and BTK
The pyrimidinyl-azetidine scaffold is particularly well-suited for developing inhibitors of kinases implicated in cancer and autoimmune diseases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[1][11][12]
-
EGFR Inhibitors: The pyrimidine core can effectively target the hinge region of EGFR, a strategy employed by many approved drugs.[1][13][14] The azetidine linker can then project substituents towards the solvent-front or into selectivity pockets.
-
BTK Inhibitors: BTK is a key regulator of B-cell signaling.[12][15] Several BTK inhibitors feature a core that can be coupled with a carboxylic acid-bearing fragment, making our building block a relevant tool for developing novel covalent or non-covalent BTK inhibitors.[11][16]
Caption: Hypothetical binding mode in a kinase active site.
Illustrative Structure-Activity Relationship (SAR) Data
To validate the utility of this scaffold, a small library of analogs would typically be synthesized and tested. The following table presents hypothetical data for a series of inhibitors based on a generic core, demonstrating how modifications can impact potency.
| Compound ID | R-Group Modification | EGFR IC₅₀ (nM) | BTK IC₅₀ (nM) | Kinase Selectivity (BTK/EGFR) |
| EX-01 | -H | 55 | 80 | 1.5 |
| EX-02 | -CH₃ | 40 | 35 | 0.9 |
| EX-03 | -OCH₃ | 30 | 150 | 5.0 |
| EX-04 | -C≡N | 15 | 10 | 0.7 |
This data is illustrative. Actual results will vary based on the core scaffold. The data suggests that small, electron-withdrawing groups (like in EX-04) might enhance potency for both targets, while a methoxy group (EX-03) could introduce selectivity for EGFR. This systematic approach allows for the fine-tuning of inhibitor properties.[2][17]
Conclusion
This compound is a high-value, strategically designed building block for modern kinase inhibitor discovery. It provides a robust anchor for hinge binding via its pyrimidine ring and offers superior control over substituent orientation and physicochemical properties through its rigid azetidine linker. The straightforward and efficient incorporation of this scaffold via standard amide coupling protocols allows for the rapid generation of diverse chemical libraries. Its application has the potential to accelerate the development of highly potent and selective inhibitors for a range of clinically relevant kinase targets.
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- 17. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid as a Linker in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Pivotal Role of the Linker in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).[1] These heterobifunctional molecules are comprised of three key components: a ligand that engages the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[2][3] While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[4]
The linker is not merely a passive spacer; its length, rigidity, and chemical composition dictate the spatial orientation of the POI and E3 ligase.[5] An optimal linker facilitates productive protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.[5] This guide focuses on a specific, strategically designed linker, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid , and its application in the synthesis of next-generation PROTACs.
The Advantage of this compound as a PROTAC Linker
The selection of this compound as a PROTAC linker is predicated on the unique advantages conferred by its constituent chemical moieties: the rigid azetidine ring and the polar pyrimidine group.
Azetidine: A Scaffold for Rigidity and Vectorial Control
The four-membered azetidine ring imparts a degree of rigidity to the linker, which can be advantageous for several reasons:[6]
-
Pre-organization for Ternary Complex Formation: A rigid linker can pre-organize the PROTAC into a conformation that is favorable for binding to both the POI and the E3 ligase, reducing the entropic penalty associated with ternary complex formation.[4]
-
Improved Selectivity: The conformational constraint imposed by the azetidine ring can disfavor the formation of off-target ternary complexes, thereby enhancing the selectivity of the PROTAC.[4]
-
Enhanced Physicochemical Properties: Rigid linkers can lead to improved metabolic stability and other desirable pharmacokinetic properties compared to more flexible alkyl or PEG linkers.[6]
Pyrimidine: Enhancing Polarity and Solubility
The incorporation of a pyrimidine ring into the linker structure offers significant benefits:
-
Increased Polarity and Solubility: The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, increasing the polarity and aqueous solubility of the PROTAC. This is a crucial attribute, as many PROTACs with flexible, hydrophobic linkers suffer from poor solubility.[7]
-
Modulation of Physicochemical Properties: The pyrimidine moiety allows for fine-tuning of the PROTAC's overall physicochemical profile, which can impact cell permeability and oral bioavailability.[6]
-
Potential for Specific Interactions: The pyrimidine ring may engage in favorable interactions within the ternary complex, further stabilizing the assembly and enhancing degradation efficiency.
The combination of the rigid azetidine scaffold and the polar pyrimidine ring in This compound provides a powerful tool for the rational design of PROTACs with improved efficacy, selectivity, and drug-like properties.
PROTAC Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a PROTAC utilizing the this compound linker.
Caption: A generalized workflow for PROTAC development.
Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route starting from commercially available ethyl azetidine-3-carboxylate hydrochloride.
Step 1: Free Base Formation of Ethyl Azetidine-3-carboxylate
-
Dissolve ethyl azetidine-3-carboxylate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add a mild base, for example, triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq), dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of ethyl azetidine-3-carboxylate.
Step 2: N-Arylation with 2-Chloropyrimidine
-
Dissolve the ethyl azetidine-3-carboxylate free base (1.0 eq) and 2-chloropyrimidine (1.1 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under a nitrogen atmosphere.
-
Monitor the progress of the reaction by LC-MS.
-
After completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the ethyl 1-(pyrimidin-2-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by LC-MS.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1N HCl at 0 °C.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Protocol 2: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the coupling of the this compound linker to an amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative) and subsequently to an amine-functionalized POI ligand.
Step 1: Coupling of the Linker to the E3 Ligase Ligand
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq) to the solution.[]
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the linker-E3 ligase ligand conjugate.
Step 2: Coupling of the Linker-E3 Ligase Conjugate to the POI Ligand
This step assumes the linker-E3 ligase conjugate has a terminal functional group (e.g., a carboxylic acid after deprotection if a protecting group strategy was used) that can be coupled to an amine on the POI ligand. For this example, we will assume the linker was synthesized with a protected amine that is now deprotected to couple with a carboxylic acid on the POI ligand.
-
Dissolve the amine-functionalized linker-E3 ligase conjugate (1.0 eq) and the carboxylic acid-functionalized POI ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 3: Characterization of the Final PROTAC
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a critical tool for confirming the successful synthesis of the PROTAC and assessing its purity.[2]
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is commonly employed.
-
Analysis: The expected mass of the PROTAC molecule should be observed in the mass spectrum, and the purity can be determined from the peak area in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of the synthesized PROTAC.
-
Sample Preparation: Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).[4]
-
Analysis: ¹H and ¹³C NMR spectra should be acquired. The chemical shifts, coupling constants, and integration of the peaks should be consistent with the expected structure of the PROTAC molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.
Protocol 4: Evaluation of PROTAC-Induced Protein Degradation by Western Blot
Western blotting is a standard method to quantify the degradation of the target protein in cells treated with the PROTAC.[6]
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of the lysates, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[6]
Data Presentation
The following tables provide a template for presenting key data generated during the synthesis and evaluation of a PROTAC incorporating the this compound linker.
Table 1: Summary of a Representative PROTAC Synthesis
| PROTAC Identifier | POI Ligand | E3 Ligase Ligand | Final Yield (%) | Purity (HPLC, %) |
| PROTAC-XYZ-001 | Ligand-A | Pomalidomide | 15 | >98 |
Table 2: Analytical Characterization Data for PROTAC-XYZ-001
| Analytical Method | Result |
| LC-MS | |
| Retention Time (min) | 5.8 |
| Calculated Mass [M+H]⁺ | 850.4 |
| Observed Mass [M+H]⁺ | 850.5 |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.5 (d, 2H), 7.8 (t, 1H), ... |
Table 3: Biological Activity of PROTAC-XYZ-001
| Cell Line | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| Cancer Cell Line A | Protein X | 25 | 90 |
Conclusion
The this compound linker offers a compelling combination of rigidity and polarity, making it a valuable building block for the design of potent and selective PROTACs with favorable drug-like properties. The protocols and guidelines presented in this application note provide a framework for the successful synthesis, characterization, and biological evaluation of PROTACs incorporating this advanced linker. By leveraging the unique attributes of this linker, researchers can accelerate the development of novel protein degraders for a wide range of therapeutic applications.
References
- Troup, R. I., Fallan, C., & Baud, M. G. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312.
- BenchChem. (2025).
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
- BenchChem. (2025).
-
Waters Corporation. (n.d.). Rapid High Sensitivity LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Gefitinib Based PROTACs – 3. Retrieved from [Link]
- BenchChem. (2025). step-by-step guide for synthesizing a PROTAC with a pre-made linker.
- ChemRxiv. (2022). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-.
-
2a biotech. (n.d.). 1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Appchem. (n.d.). 1-(Pyridin-2-yl)azetidine-3-carboxylic acid. Retrieved from [Link]
-
Chemsigma. (n.d.). 1-(Pyridin-2-yl)azetidine-3-carboxylic acid [1380300-81-1]. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for PROTAC Synthesis Utilizing HS-Peg7-CH2CH2cooh.
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Our initial approach for automated PROTAC synthesis via amide coupling. Retrieved from [Link]
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
- Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
-
ResearchGate. (n.d.). Synthesis of L-Azetidine-2-Carboxylic Acid. Retrieved from [Link]
- ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry.
-
Bio-Techne. (n.d.). The Simple Way to Targeted Protein Degradation Analysis. Retrieved from [Link]
-
YouTube. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). Sensitive LC-MS/MS approach for the quantification of proteolysis targeting chimeras in a biological matrix. Retrieved from [Link]
-
PubMed Central. (n.d.). PROTAC-Induced Proteolytic Targeting. Retrieved from [Link]
-
PubMed Central. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]
Sources
Technical Note: Characterizing the Cellular Effects of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, a Putative Inhibitor of the ASCT2 (SLC1A5) Amino Acid Transporter
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive framework and detailed protocols for investigating the cellular and metabolic effects of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. Based on its structural properties as an amino acid analog, we hypothesize that this compound functions as a competitive inhibitor of the Alanine-Serine-Cysteine Transporter 2 (ASCT2/SLC1A5), a critical glutamine transporter frequently overexpressed in cancer.[1][2][3][4] This guide is designed for researchers in oncology, drug discovery, and metabolic studies, offering a suite of validated cell-based assays to test this hypothesis, from direct biochemical validation of transporter inhibition to the characterization of downstream phenotypic consequences such as effects on cell viability, metabolism, and apoptosis.
Introduction: Scientific Rationale and a Mechanistic Hypothesis
The metabolic reprogramming of cancer cells to fuel relentless proliferation is a well-established hallmark of cancer.[1][2] A key feature of this reprogramming is a heightened dependence on the amino acid glutamine, a phenomenon termed "glutamine addiction".[5][6][7] Glutamine is a versatile nutrient, contributing to energy production through the TCA cycle, biosynthesis of nucleotides and other amino acids, and maintenance of redox homeostasis.[6][7]
To meet this increased demand, cancer cells upregulate specific membrane transporters. The ASCT2 transporter (encoded by the SLC1A5 gene) has been identified as a primary conduit for glutamine uptake in a wide array of cancers, and its expression often correlates with poor prognosis.[1][2][3][4] This makes ASCT2 an attractive and compelling target for therapeutic intervention.[3][4]
The compound this compound possesses a core structure, azetidine-3-carboxylic acid, which is a constrained analog of natural amino acids like proline and alanine. This structural mimicry provides a strong scientific basis for hypothesizing that it can interact with amino acid binding sites on transport proteins. The cryo-EM structures of human ASCT2 have revealed a specific binding pocket for neutral amino acids, which could plausibly accommodate such a mimic.[8][9][10][11][12]
We therefore postulate that this compound acts as a competitive antagonist at the ASCT2 substrate-binding site, thereby blocking glutamine import and starving glutamine-addicted cells of a critical nutrient. This guide outlines the experimental strategy to rigorously test this hypothesis.
Part 1: Biochemical Validation of ASCT2 Inhibition
The foundational experiment is to determine if the compound directly inhibits the transport function of ASCT2. A competitive uptake assay is the gold standard for this validation.
Protocol 1: Competitive Glutamine Uptake Assay
Principle: This assay quantifies the ability of the test compound to inhibit the uptake of a labeled glutamine substrate into cells engineered to express high levels of the ASCT2 transporter. A reduction in the accumulation of the labeled substrate in the presence of the compound indicates inhibitory activity. We will use radiolabeled L-[³H]-glutamine for its high sensitivity and direct measurement of transport.
Materials:
-
Cell Line: HEK293 cells stably overexpressing human ASCT2 (HEK-hASCT2). A parental HEK293 cell line serves as a negative control.
-
Radiolabel: L-[3,4-³H]-Glutamine (PerkinElmer or similar).
-
Buffers: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, 1 mM D-Glucose, pH 7.4).
-
Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) in water.
-
Scintillation Fluid & Vials.
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO or water) to make a concentrated stock.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed HEK-hASCT2 cells in a 24-well tissue culture-treated plate at a density of 2 x 10⁵ cells/well.
-
Incubate for 24-48 hours at 37°C and 5% CO₂ until cells form a confluent monolayer.
-
-
Preparation of Reagents:
-
Prepare a 2X working solution of L-[³H]-glutamine in KRH buffer (e.g., 8 µCi/mL).
-
Prepare 2X working solutions of the test compound in KRH buffer across a range of concentrations (e.g., from 1 nM to 100 µM). Include a vehicle-only control.
-
-
Uptake Assay Execution: [13][14]
-
Gently aspirate the culture medium from the wells.
-
Wash the cell monolayer twice with 1 mL of pre-warmed (37°C) KRH buffer to remove any residual medium and amino acids.
-
Add 250 µL of the 2X test compound solution (or vehicle) to the appropriate wells.
-
To initiate the uptake, immediately add 250 µL of the 2X L-[³H]-glutamine solution to each well, resulting in a final volume of 500 µL and a 1X final concentration of all components.
-
Incubate the plate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of transport.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution.
-
Immediately wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular radiolabel.
-
Lyse the cells by adding 500 µL of 1% SDS Lysis Buffer to each well.
-
Incubate at room temperature for 20 minutes on a shaker to ensure complete lysis.
-
-
Quantification:
-
Transfer the entire lysate from each well into a scintillation vial.
-
Add 4-5 mL of scintillation fluid to each vial and mix thoroughly.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis & Interpretation:
-
Percent Inhibition: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_Background) / (CPM_Vehicle - CPM_Background)) (Note: Background CPM can be determined from wells with no cells.)
-
IC₅₀ Determination: Plot the percent inhibition against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of ASCT2-mediated glutamine uptake.
Expertise & Causality: The short incubation time is critical for measuring the initial transport rate, avoiding confounding effects from glutamine metabolism or transporter recycling. The use of a stable, overexpressing cell line provides a robust and reproducible signal window. Washing with ice-cold buffer is essential to immediately halt all metabolic and transport processes.
Caption: Competitive inhibition of the ASCT2 transporter.
Part 2: Characterization of Downstream Cellular Effects
Once direct inhibition of ASCT2 is confirmed, the next logical step is to characterize the downstream consequences on cancer cell physiology.
Protocol 2: Cell Viability & Proliferation Assay (MTT)
Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.[15][16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[16][19]
Materials:
-
Cell Line: A glutamine-dependent cancer cell line (e.g., MDA-MB-231 breast cancer, A549 lung cancer).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization Solution (e.g., DMSO or 0.01M HCl in 10% SDS).
-
Equipment: 96-well plates, multichannel pipette, microplate reader.
Step-by-Step Methodology: [15][17][18]
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 3,000-8,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only and medium-only (blank) controls.
-
Incubation: Incubate the plate for a period relevant to cell doubling time (e.g., 48-72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate for 2-4 hours at 37°C. Viable cells will produce visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
Data Analysis & Interpretation:
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the log of the compound concentration and use non-linear regression to determine the GI₅₀ (concentration that causes 50% growth inhibition).
Protocol 3: Intracellular Glutamine and Glutamate Measurement
Principle: This assay directly measures the impact of ASCT2 inhibition on the intracellular pool of glutamine and its primary metabolite, glutamate. Commercial kits, often based on bioluminescent or fluorometric detection, provide a sensitive and high-throughput method for this analysis.[20][21][22][23]
Materials:
-
Cell Line: As used in Protocol 2.
-
Assay Kit: Glutamine/Glutamate-Glo™ Assay (Promega) or similar fluorometric kit.[23]
-
Equipment: Opaque-walled 96-well plates (for luminescence), plate luminometer or fluorometer.
Step-by-Step Methodology (based on a luminescent assay principle): [21]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (standard clear plate for culture) and treat with the test compound (at 1x and 5x GI₅₀) and vehicle for a relevant time (e.g., 6-24 hours).
-
Sample Preparation (Medium and Cells):
-
Medium: Carefully transfer a small aliquot (e.g., 20 µL) of the culture medium from each well to a new opaque-walled 96-well plate to measure extracellular metabolites.
-
Intracellular: Wash the remaining cells gently with PBS. Lyse the cells directly in the well according to the kit manufacturer's instructions (often using a provided lysis buffer or passive lysis).
-
-
Glutamine/Glutamate Detection:
-
The assay typically involves two steps: one reaction measures existing glutamate, and a second reaction, including the enzyme glutaminase, measures total glutamine + glutamate.
-
Follow the kit's specific protocol for adding detection reagents to both the medium samples and the cell lysates.
-
-
Measurement: After the recommended incubation period, measure the luminescence using a plate-reading luminometer.
Data Analysis & Interpretation:
-
Calculate the concentration of glutamate and glutamine by subtracting the appropriate background signals and comparing them to a standard curve.
-
A successful ASCT2 inhibitor should cause a significant decrease in intracellular glutamine and, consequently, glutamate levels. Extracellular levels may show less change or a slight increase depending on the assay duration.
Protocol 4: Apoptosis Detection by Annexin V & Propidium Iodide Staining
Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[24] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V.[25] Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[25][26]
Materials:
-
Reagents: FITC-Annexin V and Propidium Iodide Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a binding buffer).
-
Equipment: Flow cytometer.
Step-by-Step Methodology: [25][26][27]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the test compound (at 1x and 5x GI₅₀) and vehicle for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting:
-
Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube.
-
Wash the adherent cells with PBS, then detach them using trypsin-EDTA.
-
Combine the detached adherent cells with their corresponding medium supernatant.
-
-
Staining:
-
Centrifuge the cell suspension (300 x g for 5 minutes) and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >670 nm.
Data Analysis & Interpretation:
-
The flow cytometry data is visualized as a dot plot (Annexin V-FITC vs. PI).
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Primarily necrotic cells.
-
Quantify the percentage of cells in each quadrant to determine if the compound induces apoptosis.
Caption: Experimental workflow for characterizing the inhibitor.
Data Summary and Expected Outcomes
For a compound that validates the proposed mechanism of action, the expected data can be summarized as follows.
| Assay | Parameter Measured | Expected Result with this compound |
| Glutamine Uptake | Inhibition of L-[³H]-Glutamine transport | Dose-dependent inhibition; IC₅₀ in the nM to low µM range. |
| Cell Viability (MTT) | Metabolic activity / Cell number | Dose-dependent decrease in viability; GI₅₀ in a relevant range. |
| Metabolite Analysis | Intracellular [Glutamine] & [Glutamate] | Significant, dose-dependent decrease in both metabolites. |
| Apoptosis (Annexin V/PI) | Percentage of apoptotic cells | Dose-dependent increase in Annexin V positive cells. |
Field-Proven Insights & Troubleshooting
-
High Assay Variability: Ensure consistent cell seeding density and health. Cell passage number can influence metabolic state; use cells within a consistent passage range. For plate-based assays, be mindful of the "edge effect" and consider not using the outermost wells for data points.[28][29]
-
Low Signal in Uptake Assays: Confirm high expression of ASCT2 in your cell model. Ensure the radiolabeled substrate has not degraded. Optimize the uptake time; too short may yield low counts, too long may saturate the transporter.[30][31]
-
Compound Insolubility: Observe for precipitation when diluting the compound in aqueous media. If solubility is an issue, a small, consistent percentage of DMSO (typically <0.5%) can be used, but ensure the vehicle control contains the same amount.
-
Cytotoxicity vs. Direct Inhibition: In transporter assays, it's crucial to distinguish true inhibition from apparent inhibition caused by compound cytotoxicity. If a compound shows high cytotoxicity at the concentrations used in the uptake assay, the results may be confounded. A preliminary cytotoxicity test over the short duration of the uptake assay is recommended.[32]
References
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Ren, J., et al. (2018). The role of ASCT2 in cancer: A review. Journal of Cancer. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies Website. [Link]
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne Website. [Link]
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Thakur, A., et al. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology. [Link]
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Garaeva, A.A., et al. (2019). Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation. eLife. [Link]
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Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. [Link]
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Garaeva, A.A., et al. (2019). Cryo-EM structures of the human glutamine transporter SLC1A5 (ASCT2) in the outward-facing conformation. PMC. [Link]
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Ren, J., et al. (2018). The role of ASCT2 in cancer: A review. PubMed. [Link]
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Pochini, L., et al. (2021). The Role of the Glutamine Transporter ASCT2 in Antineoplastic Therapy. ProQuest. [Link]
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Scalise, M., et al. (2021). The role of the glutamine transporter ASCT2 in antineoplastic therapy. PubMed. [Link]
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Ren, J., et al. (2018). The role of ASCT2 in cancer: A review. ResearchGate. [Link]
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Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio Website. [Link]
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Garaeva, A.A., et al. (2018). Structural characterisation reveals insights into substrate recognition by the glutamine transporter ASCT2/SLC1A5. PubMed. [Link]
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Promega. (n.d.). Glutamine-Glutamate-Glo-Assay. Promega Website. [Link]
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Garaeva, A.A., et al. (2019). Structural basis for the transport mechanism of the human glutamine transporter SLC1A5 (ASCT2). bioRxiv. [Link]
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Chen, L., et al. (2023). Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer. Frontiers in Oncology. [Link]
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Garaeva, A.A., et al. (2019). Structural basis for the transport mechanism of the human glutamine transporter SLC1A5 (ASCT2). bioRxiv. [Link]
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Wang, Z., et al. (2023). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in Pharmacology. [Link]
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Shen, L., et al. (2022). Radiolabeled Amino Acid Uptake Assay to Quantify Cellular Uptake of Amino Acids. Journal of Visualized Experiments. [Link]
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Fares, F.A., et al. (1998). Determinants of glutamine dependence and utilization by normal and tumor-derived breast cell lines. PubMed. [Link]
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Cluntun, A.A., et al. (2017). Glutamine and cancer: cell biology, physiology, and clinical opportunities. PMC. [Link]
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Wang, M., et al. (2022). Glutamine signaling specifically activates c-Myc and Mcl-1 to facilitate cancer cell proliferation and survival. Oxford Academic. [Link]
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Cell Biolabs, Inc. (n.d.). Glutamine Assay Kit (Fluorometric). Cell Biolabs Website. [Link]
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Abin-Carriquiry, J.A., et al. (2018). Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems. PubMed. [Link]
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Biocompare. (n.d.). Glutamine Assay Kits. Biocompare Website. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems Website. [Link]
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Sherman, J., & Good, J. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. PMC. [Link]
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Wagener, J., & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
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Liu, Y., et al. (2019). Supramolecular Probes for Assessing Glutamine Uptake Enable Semi-Quantitative Metabolic Models in Single Cells. PMC. [Link]
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Elvas, F., et al. (2017). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PMC. [Link]
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Wang, Z., et al. (2025). Real‐Time Tracking of ASCT2‐Mediated Glutamine Uptake in Living Tumors With a Bioorthogonal Bioluminescent Probe. PMC. [Link]
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BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH Website. [Link]
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Samardzic, K., & Rodgers, K. (2023). Structural representations of the protein amino acid l-proline and the... ResearchGate. [Link]
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Pal, S., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Radiolabeled Glutamine Conjugated Polymeric Nanoparticles: A Simple Approach for Tumor Imaging. ACS Applied Bio Materials. [Link]
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PubChem. (n.d.). 1-(6-Amino-3-pyridinyl)azetidine-3-carboxylic acid. PubChem. [Link]
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Degtyarenko, M., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
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ResearchGate. (n.d.). L-Azetidine carboxylic acid and nicotianamine structures. ResearchGate. [Link]
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Application Notes and Protocols for the Quantitative Analysis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Introduction
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring linked to an azetidine-3-carboxylic acid moiety. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural and physicochemical properties, which can impart improved metabolic stability, solubility, and receptor binding affinity to drug candidates.[1][2] The pyrimidine scaffold is also a common feature in a wide range of biologically active molecules, including antiviral and anticancer agents.[3] Consequently, the accurate quantification of this compound in various matrices, such as plasma, urine, and tissue homogenates, is critical for pharmacokinetic studies, toxicokinetic analysis, and overall drug development.[4]
This document provides detailed application notes and protocols for two robust analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between these methods will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices or when high sensitivity is not the primary requirement. The pyrimidine ring provides a chromophore that allows for UV detection.
Principle
The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase. The retention of the analyte is modulated by adjusting the composition of the mobile phase. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol
1. Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound not present in the sample).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL into the HPLC system.
2. HPLC Instrumentation and Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis
-
Integrate the peak area of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Workflow Diagram
Caption: RP-HPLC-UV workflow for quantification.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices at low concentrations.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[5] The analyte is first separated from other components in the sample by HPLC. It then enters the mass spectrometer, where it is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity.[6]
Experimental Protocol
1. Sample Preparation (from Plasma)
-
The same sample preparation procedure as for the HPLC-UV method can be used. For very low concentrations, a solid-phase extraction (SPE) protocol may be necessary for sample cleanup and enrichment.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 2% B to 98% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition | To be determined by infusion of a standard solution (e.g., Precursor Ion > Product Ion) |
| Collision Energy | To be optimized |
3. Data Analysis
-
The data is processed using the instrument's software.
-
Peak areas for the analyte and internal standard MRM transitions are integrated.
-
A calibration curve is constructed, and sample concentrations are determined as described for the HPLC-UV method.
Method Validation Summary (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 0.1 - 1000 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 90 - 110% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Workflow Diagram
Caption: LC-MS/MS workflow for quantification.
Trustworthiness and Method Validation
For both methods, a full validation should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.[7][8] This ensures the reliability and reproducibility of the data. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[4]
-
Recovery: The efficiency of the sample preparation process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
References
- BenchChem. Application Notes and Protocols for the LC-MS Analysis of Pyrimidine Compounds.
- Bongers, A., et al. Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
- Kuhlen, S., et al. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. Research journals.
- Optimized MS/MS settings of pyrimidines and related metabolites. ResearchGate.
- Liu, H. [Determination of the azetidine-2-carboxylic acid from lily of the valley]. PubMed.
- Creative Proteomics. Pyrimidine Biosynthesis Analysis Service.
- European Medicines Agency. Guideline on bioanalytical method validation.
- Shah, J., et al. Bioanalytical method validation: An updated review. PMC - NIH.
- U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry.
- Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed.
- Azetidines of pharmacological interest. PubMed.
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- 8. fda.gov [fda.gov]
Application Notes & Protocols: High-Throughput Screening Strategies for 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for the novel small molecule, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. Given the compound's structural motifs—a proline-mimetic azetidine core and a pyrimidine ring—it possesses the potential to interact with a wide range of biological targets, including epigenetic enzymes and proteins involved in cellular signaling cascades. This guide eschews a one-size-fits-all template, instead presenting a strategic platform of robust, validated HTS protocols. We detail two distinct biochemical assays—a universal fluorescence polarization (FP) assay for methyltransferases and an AlphaLISA® proximity assay for protein-protein interactions—alongside a cell-based thermal shift assay (CETSA) for confirming target engagement in a physiological context. Each protocol is accompanied by an in-depth explanation of the underlying scientific principles, causality behind experimental choices, and critical steps for data analysis and hit validation, ensuring scientific integrity and trustworthiness.
Compound Profile & Strategic Rationale for Screening
The compound this compound presents a compelling case for broad-based screening due to its hybrid structure.
-
Azetidine-3-carboxylic Acid Core: This moiety is a rigid, non-proteinogenic amino acid that acts as a structural analog of proline.[1] L-azetidine-2-carboxylic acid is known to be misincorporated into proline-rich proteins, potentially leading to protein misfolding and induction of the unfolded protein response.[1][2] This suggests that the compound could be a substrate or inhibitor for enzymes that recognize proline, such as prolyl hydroxylases or other post-translational modification enzymes.
-
Pyrimidin-2-yl Group: The pyrimidine ring is a privileged scaffold in medicinal chemistry. It is a well-established hinge-binding motif in many protein kinases and is found in numerous approved drugs.[3] Its presence suggests that the compound may target ATP-binding sites within enzymes.
-
Combined Structure: The combination of these two motifs creates a unique three-dimensional pharmacophore. The potential for this molecule to inhibit epigenetic enzymes, such as histone methyltransferases (HMTs), is particularly noteworthy. HMTs are often implicated in oncology and other diseases, making them attractive targets for drug discovery.[4][5]
Given this profile, a multi-pronged screening approach is logical. We will first screen against a broad class of enzymes (methyltransferases) using a universal assay, then provide a protocol for a more specific interaction type (protein-protein), and finally, a method to confirm direct target binding within the complex milieu of the cell.
The High-Throughput Screening & Hit Validation Cascade
A successful HTS campaign is more than a single experiment; it is a structured cascade designed to identify, confirm, and validate promising compounds while systematically eliminating artifacts and false positives.[6] The workflow below illustrates a robust pathway from primary screening to a validated lead.
Caption: A generalized workflow for a high-throughput screening and hit validation cascade.
Protocol 1: Universal Methyltransferase HTS using Fluorescence Polarization (FP)
This biochemical assay is designed to identify inhibitors of histone methyltransferases (HMTs) by detecting the universal reaction product S-adenosylhomocysteine (SAH).[4][7] It is a homogeneous assay, meaning no separation or wash steps are required, making it ideal for HTS.[8]
Principle of the Assay: Fluorescence Polarization (FP) measures the change in the rotational speed of a fluorescent molecule.[9][10] A small fluorescent tracer (e.g., fluorescently-labeled SAH) tumbles rapidly in solution, and when excited with polarized light, it emits depolarized light, resulting in a low FP signal. When this tracer is bound by a larger molecule (an SAH-binding protein or antibody), its tumbling slows dramatically, and it emits polarized light, giving a high FP signal. In this competitive assay, SAH produced by the HMT enzyme competes with the fluorescent tracer for binding to the antibody, causing a decrease in the FP signal. An inhibitor of the HMT will prevent SAH production, thus maintaining a high FP signal.
Caption: Principle of the competitive Fluorescence Polarization assay for HMT activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20. Scientist's Note: DTT is included to maintain enzyme stability, while Tween-20 prevents aggregation and non-specific binding.
-
Enzyme Solution: Prepare a 2X working solution of a recombinant HMT (e.g., EZH2 or G9a) in Assay Buffer. The final concentration should be predetermined from enzyme titration experiments to yield approximately 50-80% of the maximum signal window.
-
Substrate/Cofactor Mix: Prepare a 4X working solution of the histone peptide substrate and S-adenosylmethionine (SAM) in Assay Buffer. The SAM concentration should be at or near its Km value to ensure sensitivity to competitive inhibitors.
-
Test Compound: Prepare serial dilutions of this compound in 100% DMSO. Then, create intermediate dilutions in Assay Buffer to ensure the final DMSO concentration in the assay is ≤ 1%.
-
Detection Mix: Prepare a 2X solution of the FP tracer and the SAH antibody (e.g., from a Transcreener® EPIGEN Methyltransferase Assay kit) in Assay Buffer.
-
-
Assay Procedure (384-well format, 20 µL final volume):
-
Dispense 5 µL of the 4X Substrate/Cofactor mix to all wells of a low-volume, non-binding black microplate.[11]
-
Add 2 µL of test compound dilution or DMSO vehicle (for positive and negative controls).
-
To initiate the reaction, add 10 µL of the 2X Enzyme Solution to all wells except the "no enzyme" negative controls (add 10 µL of Assay Buffer instead).
-
Seal the plate and incubate for 60 minutes at room temperature. Scientist's Note: The incubation time should be within the linear range of the enzymatic reaction, determined during assay development.
-
Stop the reaction and detect the product by adding 10 µL of the 2X Detection Mix.
-
Seal the plate, protect from light, and incubate for an additional 60 minutes at room temperature to allow the detection reagents to equilibrate.
-
Read the plate on an FP-capable plate reader (e.g., with excitation at 485 nm and emission filters for parallel and perpendicular planes at 530 nm).
-
-
Data Analysis:
-
Calculate FP values (in milli-polarization, mP) for each well.
-
Normalize the data: % Inhibition = 100 * (1 - [(mP_compound - mP_no_enzyme) / (mP_enzyme_only - mP_no_enzyme)]).
-
Determine the Z'-factor for assay quality: Z' = 1 - [3*(SD_pos + SD_neg) / |Avg_pos - Avg_neg|]. A Z' > 0.5 indicates an excellent assay.[12]
-
Protocol 2: AlphaLISA® HTS for Protein-Protein Interaction (PPI) Inhibition
This protocol describes a highly sensitive, bead-based proximity assay to screen for compounds that disrupt a specific protein-protein interaction (PPI), a common mechanism of action for small molecule drugs.[13][14]
Principle of the Assay: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology uses two types of hydrogel-coated beads: Donor beads and Acceptor beads.[14][15] The Donor bead contains a photosensitizer that, upon excitation at 680 nm, converts ambient oxygen to singlet oxygen. If an Acceptor bead is within proximity (~200 nm), the singlet oxygen travels to it and triggers a chemiluminescent reaction, emitting light at ~615 nm.[13] In this assay, one interacting protein is captured on the Donor bead (e.g., via a biotin-streptavidin linkage) and the other on the Acceptor bead (e.g., via a conjugated antibody). If the proteins interact, the beads are brought close, and a signal is generated. An inhibitor that disrupts the PPI will separate the beads, abrogating the signal.
Caption: Principle of the AlphaLISA assay for detecting PPI inhibitors.
Step-by-Step Protocol (Hypothetical Target: BRD4-Histone Interaction):
-
Reagent Preparation:
-
AlphaLISA Buffer: 100 mM Tris-HCl (pH 8.0), 0.01% Tween-20.
-
Biotinylated Histone Peptide: Prepare a 4X solution of biotinylated H3K27ac peptide in AlphaLISA Buffer.
-
GST-tagged BRD4: Prepare a 4X solution of recombinant GST-tagged BRD4 bromodomain in AlphaLISA Buffer.
-
Test Compound: Prepare as described in Protocol 1.
-
Bead Mix: Prepare a 2X mix of Streptavidin-coated Donor beads and Anti-GST-conjugated Acceptor beads in AlphaLISA Buffer. Scientist's Note: This step must be performed under dim light conditions as the beads are photosensitive.
-
-
Assay Procedure (384-well ProxiPlate, 20 µL final volume):
-
Add 5 µL of 4X GST-BRD4 solution to each well.
-
Add 2 µL of test compound dilution or DMSO vehicle.
-
Add 5 µL of 4X Biotinylated Histone Peptide solution to initiate the binding reaction.
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Under dim light, add 10 µL of the 2X Bead Mix to all wells.
-
Seal the plate with an aluminum foil seal, protect from light, and incubate for 60 minutes at room temperature.
-
Read the plate on an Alpha-enabled plate reader (e.g., EnVision® or PHERAstar).
-
-
Data Analysis:
-
Use the raw AlphaLISA counts for analysis.
-
Normalize the data against high (DMSO vehicle) and low (no peptide) controls.
-
Calculate % Inhibition and Z'-factor as described in Protocol 1.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®) in an HTS Format
This cell-based assay validates direct target engagement by measuring the thermal stabilization of a target protein upon ligand binding.[16] It is a critical step to bridge from biochemical hits to cellular activity.
Principle of the Assay: When a protein is heated, it denatures and aggregates. The temperature at which 50% of the protein aggregates is its melting temperature (Tm). When a small molecule ligand binds to its target protein, it typically stabilizes the protein's structure, resulting in an increase in its Tm. In an HTS-CETSA format, cells are treated with the compound, heated to a specific temperature that causes partial denaturation of the target protein, and then lysed. The amount of soluble (non-denatured) protein remaining is quantified, often using a sensitive immunoassay like AlphaLISA. A stabilizing compound (a true binder) will result in more soluble protein remaining after heating compared to the vehicle control.
Step-by-Step Protocol:
-
Cell Treatment and Heating:
-
Seed cells (e.g., a relevant cancer cell line) in 96-well or 384-well plates and grow to ~80-90% confluency.
-
Treat cells with various concentrations of the test compound or DMSO vehicle for 1-2 hours in a CO₂ incubator.
-
Seal the plates and heat them in a PCR cycler or a dedicated plate heating block to a predetermined challenge temperature (e.g., 52°C) for 3 minutes. Include non-heated control wells.
-
Immediately cool the plates on ice for 5 minutes.
-
-
Lysis and Quantification:
-
Lyse the cells by adding a lysis buffer containing protease inhibitors and performing several freeze-thaw cycles.
-
Clarify the lysates by centrifugation to pellet the aggregated proteins.
-
Transfer the supernatant (containing soluble proteins) to a new assay plate (e.g., a 384-well ProxiPlate for AlphaLISA detection).
-
Quantify the soluble target protein using a specific AlphaLISA kit designed for that protein. This involves adding a mix of antibody-conjugated Acceptor beads and biotinylated antibody, followed by Streptavidin-Donor beads.[15]
-
Incubate and read the plate as described in the AlphaLISA protocol.
-
-
Data Analysis:
-
The AlphaLISA signal is directly proportional to the amount of soluble target protein.
-
Calculate the percentage of stabilization: % Stabilization = 100 * [(Signal_compound - Signal_heated_control) / (Signal_unheated_control - Signal_heated_control)].
-
Plot the % Stabilization against compound concentration to generate a dose-response curve and determine the EC₅₀ for thermal stabilization.
-
Data Summary & Hit Validation Strategy
All quantitative data from the HTS campaign should be clearly structured. After primary screening, a robust hit validation cascade is essential to remove false positives and build confidence in the selected compounds.[6][16][17]
Table 1: Summary of Key HTS Assay Parameters
| Parameter | Protocol 1: FP Methyltransferase | Protocol 2: AlphaLISA PPI | Protocol 3: HTS-CETSA |
| Assay Type | Biochemical, Homogeneous | Biochemical, Homogeneous | Cell-based, Target Engagement |
| Principle | Competitive Fluorescence Polarization | Proximity-based Luminescence | Ligand-induced Thermal Stabilization |
| Readout | milliPolarization (mP) | Luminescent Counts | Luminescent Counts |
| Format | 384-well | 384-well | 96/384-well |
| Key Reagents | FP Tracer, Antibody, Enzyme | Donor/Acceptor Beads, Tagged Proteins | Cultured Cells, Detection Antibodies |
| Primary Use | Primary Screening, SAR | Orthogonal Screen, Primary Screen | Hit Validation, Target Engagement |
Hit Validation Checklist:
-
Re-test Confirmation: Confirm activity from a freshly weighed, solid sample of the compound to rule out degradation or concentration errors.[17]
-
Orthogonal Assay: A confirmed hit from the FP assay should be tested in the AlphaLISA assay (if a relevant PPI is known) or another assay with a different detection technology to rule out technology-specific interference.[16]
-
Cellular Target Engagement: Validate that the compound binds its intended target in a cellular context using HTS-CETSA. This is the gold standard for confirming direct binding.
-
Promiscuity/PAINS Filtering: Analyze the hit structure against known Pan-Assay Interference Compounds (PAINS) databases to flag problematic chemotypes.[6] Run counter-screens against related targets to assess selectivity.
-
Structure-Activity Relationship (SAR): Test commercially available analogs of the hit compound to see if small structural changes lead to predictable changes in activity. A clear SAR provides strong evidence for a specific binding mode.[16][17]
References
- Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine.PubMed.
- Fluorescence polarization assay to quantify protein-protein interactions in an HTS form
- Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Form
- Cell-based Epigenetic Assays, Epigenetic Drug Discovery Service.CD BioSciences.
- Methyltransferase Assay Kits.BellBrook Labs.
- The Use of AlphaScreen Technology in HTS: Current St
- AlphaLISA and AlphaScreen No-wash Assays.Revvity.
- Establishing and optimizing a fluorescence polariz
- High-Throughput Screening For The Discovery Of Enzyme Inhibitors.
- Biochemical lysine methyltransferase assay – studying low-turnover enzymes.Domainex.
- A pragmatic approach to hit validation following biochemical high-throughput screening.Drug Discovery World.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review.PMC - NIH.
- Analysis of HTS d
- The use of AlphaScreen technology in HTS: Current status.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns.NIH.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.PubMed.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.Society for Experimental Biology.
- Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells.PubMed.
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- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Harnessing the Potential of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids into peptides is a cornerstone strategy in modern medicinal chemistry, enabling the development of peptidomimetics with enhanced potency, selectivity, and metabolic stability[1]. This guide provides an in-depth exploration of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid , a unique, conformationally constrained amino acid analogue. We will detail the scientific rationale for its use, its potential to modulate peptide secondary structure, and provide a comprehensive, field-proven protocol for its efficient incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).
Introduction: Beyond Nature's Alphabet
The 20 canonical amino acids offer a remarkable, yet finite, chemical space for peptide-based drug discovery. By venturing beyond this set, scientists can introduce novel functionalities and structural constraints to overcome the inherent limitations of natural peptides, such as susceptibility to proteolysis and poor bioavailability[2]. Azetidine-based amino acids, as rigid homologues of proline, have emerged as powerful tools for protein engineering and drug design[3][4][5]. The four-membered ring of azetidine imposes significant conformational restrictions on the peptide backbone, often inducing turn-like structures that can mimic the bioactive conformation of a peptide, thereby enhancing receptor binding and activity[4].
This compound is a bifunctional building block that marries the conformational rigidity of the azetidine core with the rich pharmacological potential of the pyrimidine moiety. The pyrimidine ring is a privileged pharmacophore, found in numerous FDA-approved drugs and is known to engage in various biological interactions through hydrogen bonding and by acting as a bioisostere for other aromatic systems[6][7]. Its incorporation into a peptide via this unique amino acid offers a novel strategy to enhance target affinity and modulate pharmacokinetic properties.
The Scientific Imperative: Why Incorporate this compound?
The decision to incorporate a specific unnatural amino acid must be driven by a clear mechanistic hypothesis. The introduction of this building block is underpinned by two primary advantages:
-
Structural Constraint and Pre-organization: The azetidine ring is significantly more constrained than the five-membered ring of proline. Its incorporation into a peptide chain limits the available conformational space of the backbone, reducing the entropic penalty upon binding to a biological target. This pre-organization into a bioactive conformation can lead to a substantial increase in binding affinity and potency. The substitution at the N-1 position of the azetidine ring further influences the local geometry.
-
Pharmacophore Presentation: The N-linked pyrimidin-2-yl group serves as a versatile pharmacophore. As an electron-rich aromatic heterocycle, it can participate in hydrogen bonding via its two nitrogen atoms, engage in π-stacking interactions, and modulate the polarity and solubility of the peptide[7][8]. This functionality can be exploited to forge new, critical interactions within a target's binding pocket or to improve the drug-like properties of the parent peptide. For instance, in antiviral research, azetidine-containing dipeptides have demonstrated that N-terminal modifications are crucial for activity, with aromatic moieties often being favored[9][10].
Synthesis of the Fmoc-Protected Building Block
Successful incorporation via Fmoc-based SPPS first requires the synthesis of the N-α-Fmoc protected building block. A plausible and efficient route is via a nucleophilic aromatic substitution (SNAr) or a related coupling reaction on the azetidine nitrogen.
A representative synthetic pathway is outlined below. The synthesis begins with a commercially available precursor, N-Boc-azetidine-3-carboxylic acid, which is then subjected to an aza-Michael addition with a suitable pyrimidine-containing reactant, followed by protecting group manipulations to yield the final Fmoc-protected amino acid ready for peptide synthesis[1][11].
Caption: Standard Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.
Step-by-Step Methodology
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Fmoc Deprotection: Drain the DMF, add the 20% piperidine/DMF solution, and agitate for 10 minutes. Drain and repeat for another 10 minutes. This reveals the free amine for the first coupling reaction.
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is DMF (x3), DCM (x3), and DMF (x3).
-
Coupling of this compound:
-
Pre-activation: In a separate vial, dissolve Fmoc-1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Causality Note: The N-substituted azetidine ring may present some steric hindrance. Using a potent coupling reagent like HATU is recommended to ensure high coupling efficiency. Extended coupling times may be necessary compared to standard proteinogenic amino acids.
-
Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. For secondary amines like this, a chloranil test is more appropriate.
-
-
Washing: After complete coupling, wash the resin thoroughly with DMF (x3) and DCM (x3) to remove excess reagents and byproducts.[12]
-
Peptide Elongation: Repeat steps 2 (Fmoc Deprotection), 3 (Washing), 4 (Coupling with the next Fmoc-amino acid), and 5 (Washing) for each subsequent amino acid in the desired sequence.
-
Final Fmoc Deprotection: Once the final amino acid has been coupled, perform a final deprotection (Step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection: Wash the final peptide-resin with DCM and dry it under vacuum. Add the cleavage cocktail (e.g., TFA/TIS/H₂O) and agitate at room temperature for 2-3 hours. This step simultaneously cleaves the peptide from the resin and removes side-chain protecting groups.
-
Peptide Precipitation and Purification: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash. Dry the crude peptide and purify using reverse-phase HPLC.
Data Summary and Expected Outcomes
The successful incorporation of this building block should be verified by mass spectrometry (LC-MS) of the crude and purified peptide.
| Parameter | Recommended Condition | Rationale / Expected Outcome |
| Building Block | Fmoc-1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid | Provides conformational constraint and a pharmacophore moiety. |
| Resin | Rink Amide / Wang Resin | Choice depends on desired C-terminal amide or carboxylic acid. |
| Coupling Reagent | HATU / HBTU (0.95 eq.) + DIPEA (2 eq.) | High-efficiency activators to overcome potential steric hindrance. [12] |
| Coupling Time | 1 - 2 hours | May require longer time than standard amino acids; monitor with a chloranil test. |
| Deprotection | 20% Piperidine in DMF | Standard Fmoc removal conditions are typically compatible. |
| Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | Standard cocktail for cleavage and side-chain deprotection. TIS scavenges cations. |
| Purification | Reverse-Phase HPLC | Standard method for peptide purification. |
| Analysis | LC-MS / MALDI-TOF | To confirm the correct mass of the final peptide product. |
Conclusion
This compound represents a novel and powerful building block for peptide chemists and drug developers. Its unique structure offers a dual mechanism for enhancing peptide properties: conformational restriction via the azetidine ring and pharmacophore presentation through the pyrimidine moiety. The protocols outlined in this guide provide a robust framework for the successful incorporation of this amino acid, paving the way for the exploration of new chemical space and the development of next-generation peptide therapeutics with superior biological profiles.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2023). MDPI. Available at: [Link]
-
Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. (n.d.). Wiley Online Library. Available at: [Link]
-
Pyrimidine- Definition, Properties, Structure, Uses. (2023). Microbe Notes. Available at: [Link]
-
Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). Science Alert. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). National Center for Biotechnology Information. Available at: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). National Center for Biotechnology Information. Available at: [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). ACS Publications. Available at: [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Available at: [Link]
-
Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. (2020). PubMed. Available at: [Link]
-
Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists: structure-activity relationships, lead optimization, and chronic in vivo efficacy. (2014). PubMed. Available at: [Link]
- Effects of amino acid analogues on protein synthesis and degradation in isolated cells. (1977). The Biochemical Journal.
-
Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. (2025). ResearchGate. Available at: [Link]
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. Available at: [Link]
-
Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2007). National Center for Biotechnology Information. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. Available at: [Link]
- Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. (2007). Europe PubMed Central.
-
Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles. (2005). National Center for Biotechnology Information. Available at: [Link]
-
Peptidomimetics, a synthetic tool of drug discovery. (2005). National Center for Biotechnology Information. Available at: [Link]
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- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. peptide.com [peptide.com]
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid for covalent inhibitor design
An Application Guide to 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid for Covalent Inhibitor Design
Abstract
Covalent inhibition has re-emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged pharmacodynamic effects, and the ability to target challenging proteins.[1][2] This guide focuses on the strategic application of this compound, a novel scaffold for the design of targeted covalent inhibitors. We provide a comprehensive overview of its proposed mechanism, key advantages, and a series of detailed protocols for its characterization and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their discovery programs.
Introduction: The Rationale for a Novel Covalent Scaffold
Targeted covalent inhibitors (TCIs) function through a two-step mechanism: an initial, reversible binding event to the target protein, followed by the formation of a stable, covalent bond with a nucleophilic amino acid residue.[3] This approach can lead to high ligand efficiency and a durable biological response that is decoupled from pharmacokinetic clearance, limited only by the target's turnover rate.[4][5]
While classic electrophilic "warheads" like acrylamides have been highly successful, the field is continually searching for novel reactive groups with tunable reactivity and unique structural properties.[6][7] The this compound scaffold offers a compelling combination of features:
-
Azetidine Core: This strained, four-membered ring provides a unique, conformationally rigid, and sp³-rich core.[8] Such characteristics are increasingly sought after in drug design to improve properties like solubility and metabolic stability.[8] The inherent ring strain may also contribute to the reactivity of the system.
-
2-Pyrimidinyl Group: This heterocycle serves a dual purpose. It acts as a recognition element, capable of forming key interactions (e.g., hydrogen bonds) within an ATP-binding pocket, a common feature in kinase inhibitors.[9] Crucially, when attached to the azetidine nitrogen, it can function as a leaving group in a nucleophilic aromatic substitution (SNAr)-type reaction, enabling covalent bond formation.[10][11]
-
Carboxylic Acid Handle: This functional group provides a versatile point for derivatization to modulate potency, selectivity, and physicochemical properties, or it can act as a key binding interaction point itself.
Proposed Mechanism of Covalent Modification
The proposed mechanism of action involves the nucleophilic attack by an amino acid side chain (most commonly a cysteine thiol) on the azetidine ring. This is not a typical Michael addition but rather a unique ring-opening or substitution event. We hypothesize a mechanism analogous to a nucleophilic aromatic substitution (SNAr), where the pyrimidine ring is ultimately displaced. The process is facilitated by the initial non-covalent docking of the inhibitor into the protein's binding site, which pre-orients the azetidine core for reaction with the target nucleophile.
Caption: The two-step mechanism of covalent inhibition.
Experimental Workflows and Protocols
Validating a novel covalent inhibitor requires a multi-faceted approach, progressing from initial biochemical confirmation to in-depth cellular characterization.[12]
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating the Validation of Endogenous On-Target Engagement and In-cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery | bioRxiv [biorxiv.org]
- 5. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01915B [pubs.rsc.org]
- 12. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services [bioascent.com]
Application Notes and Protocols for In Vivo Experimental Design with 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Introduction: A Hypothesis-Driven Approach to a Novel Proline Analog
1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid is a novel small molecule for which extensive public data on biological activity is not yet available. An analysis of its structure provides a strong basis for a testable scientific hypothesis. The molecule incorporates an azetidine-3-carboxylic acid scaffold, a known structural analog of the amino acid L-proline.[1][2] The parent compound, azetidine-2-carboxylic acid, exerts its biological effects by being mistakenly incorporated into proteins in place of proline.[1][3][4][5] This misincorporation leads to defective protein folding, induction of the unfolded protein response (UPR), and endoplasmic reticulum (ER) stress, ultimately resulting in cellular toxicity, apoptosis, and inflammatory responses.[6][7]
The addition of a pyrimidin-2-yl group to this scaffold suggests a dual-function mechanism. While the azetidine ring likely drives the proline mimicry, the pyrimidine moiety, a common pharmacophore in enzyme inhibitors[8], may modulate target specificity, potency, or pharmacokinetic properties. Therefore, our experimental design is predicated on the central hypothesis that This compound acts as a targeted proline analog, inducing proteotoxic stress in specific cell populations.
This guide provides a comprehensive framework for the preclinical in vivo evaluation of this compound, from initial tolerability studies to efficacy assessment in a relevant disease model. It is structured to ensure scientific rigor and the generation of a robust data package for further drug development.[9][10]
Part 1: Pre-Clinical In Vivo Phased Experimental Workflow
A phased approach is critical to systematically evaluate a new chemical entity.[10] This ensures that each step informs the next, optimizing the use of resources and adhering to ethical animal use principles.
Caption: Phased workflow for in vivo evaluation of the compound.
Part 2: Foundational Studies Protocols (Phase 1)
Protocol: Compound Formulation and Vehicle Selection
Rationale: The choice of vehicle is critical for ensuring bioavailability and minimizing non-specific toxicity. A systematic approach to testing solubility and stability is the first step in any in vivo program.
Methodology:
-
Solubility Screen:
-
Assess the solubility of this compound in a panel of common, biocompatible vehicles.
-
Start with sterile water and saline.
-
Progress to aqueous solutions with co-solvents like PEG400, DMSO, or Solutol HS 15. Test various percentages (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Test lipid-based vehicles like corn oil if aqueous solubility is poor.
-
-
Formulation Selection:
-
Choose the simplest vehicle that achieves the desired concentration for the highest planned dose.
-
The final concentration of any organic co-solvent should be minimized (e.g., DMSO < 10%).
-
-
Stability Assessment:
-
Prepare the final formulation and store it at room temperature and 4°C.
-
Analyze the concentration and purity of the compound via HPLC at T=0, 4, 24, and 48 hours to ensure stability over the duration of a typical experiment.
-
Protocol: Acute Tolerability and Dose-Range Finding (DRF)
Rationale: This study determines the maximum tolerated dose (MTD) and identifies potential acute toxicities, guiding dose selection for subsequent studies.
Methodology:
-
Animal Model: C57BL/6 mice (male, 8-10 weeks old). Use a small group size (n=3 per group) for this exploratory study.[9]
-
Acclimatization: Allow animals to acclimate for a minimum of 7 days before the experiment.
-
Dose Escalation:
-
Administer single doses of the compound via the intended clinical route (e.g., intraperitoneal (IP) or oral gavage (PO)).
-
Use a dose-escalation scheme (e.g., 1, 3, 10, 30, 100 mg/kg).
-
Include a vehicle-only control group.
-
-
Monitoring:
-
Observe animals continuously for the first 4 hours post-dosing, then at 24 and 48 hours.
-
Record clinical signs of toxicity (e.g., changes in posture, activity, breathing).
-
Record body weight daily for 7 days. A weight loss of >15-20% is a common endpoint.
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality or irreversible morbidity. This dose, and fractions thereof (e.g., 50% and 25% MTD), will be used in subsequent studies.
Protocol: Single-Dose Pharmacokinetics (PK)
Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile is essential for designing an effective dosing schedule for efficacy studies.
Methodology:
-
Animal Model: C57BL/6 mice (n=3 per time point).
-
Dosing: Administer a single dose of the compound (e.g., 25% of MTD) via both intravenous (IV) and the intended therapeutic route (e.g., PO).
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C.
-
-
Bioanalysis:
-
Develop a sensitive LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in plasma.
-
-
Data Analysis:
-
Calculate key PK parameters.
-
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time to reach Cmax | Measures the rate of absorption. |
| AUC | Area under the curve | Represents total drug exposure over time. |
| T½ | Half-life | Determines the dosing interval required to maintain exposure. |
| F% | Bioavailability (PO vs IV) | Indicates the fraction of the oral dose that reaches systemic circulation. |
Part 3: Mechanistic & Safety Studies (Phase 2)
Rationale: Connecting PK to Pharmacodynamics (PD)
With an understanding of the compound's exposure (PK), the next phase aims to demonstrate that it engages its hypothetical target and to assess its safety upon repeated administration. Based on the proline analog hypothesis, we will measure markers of ER stress and the unfolded protein response (UPR).
Caption: Hypothesized signaling pathway for the compound's action.
Protocol: Sub-chronic Dosing with PD Biomarker Analysis
Methodology:
-
Animal Model: C57BL/6 mice (n=5-8 per group).
-
Dosing Regimen:
-
Administer Vehicle, Low Dose (e.g., 10% MTD), and High Dose (e.g., 50% MTD) daily for 14 days.
-
The dosing frequency (e.g., QD or BID) should be informed by the PK half-life (T½).
-
-
In-Life Monitoring:
-
Record body weights daily and perform clinical observations.
-
Conduct a basic functional assessment (e.g., grip strength, open field activity) at baseline and termination to screen for neurological or musculoskeletal toxicity.
-
-
Terminal Procedures:
-
At the end of the study (and at an intermediate time point, e.g., 4 hours after the last dose), collect blood for hematology and clinical chemistry analysis.
-
Harvest key organs (liver, kidney, spleen, lung, heart) and a target tissue if known.
-
-
PD Biomarker Analysis (in Target Tissue):
-
Western Blot / ELISA: Measure protein levels of key UPR markers:
-
Phosphorylated eIF2α (p-eIF2α)
-
ATF4
-
Spliced XBP1 (XBP1s)
-
CHOP (a pro-apoptotic transcription factor downstream of UPR)
-
-
qPCR: Measure mRNA levels of UPR target genes (Atf4, Ddit3/Chop, Hspa5/BiP).
-
Immunohistochemistry (IHC): Stain tissue sections for markers of apoptosis, such as Cleaved Caspase-3.
-
| Analyte | Method | Rationale |
| p-eIF2α, ATF4 | Western Blot | Key indicators of the PERK branch of the UPR. |
| XBP1s | qPCR / Western | Indicator of the IRE1α branch of the UPR. |
| CHOP (DDIT3) | Western / qPCR | Pro-apoptotic signal downstream of ER stress. |
| Cleaved Caspase-3 | IHC / Western | Terminal marker of apoptosis execution. |
Part 4: Efficacy Evaluation in a Relevant Disease Model (Phase 3)
Rationale: The final step is to test the therapeutic hypothesis in a disease model where protein misfolding and ER stress are known pathogenic drivers. The choice of model is critical. For instance, excessive collagen deposition in fibrosis or high protein synthesis rates in certain cancers represent rational targets.
Example Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
Methodology:
-
Model Induction:
-
Anesthetize C57BL/6 mice.
-
Instill a single dose of bleomycin (or saline for sham controls) via the intratracheal route to induce lung injury and subsequent fibrosis.
-
-
Treatment Groups (n=10-15 per group):
-
Sham + Vehicle
-
Bleomycin + Vehicle
-
Bleomycin + Test Compound (e.g., at 50% MTD)
-
Bleomycin + Positive Control (e.g., Nintedanib)
-
-
Dosing:
-
Begin therapeutic dosing several days after bleomycin administration (e.g., Day 7) to model treatment of established disease.
-
Continue daily dosing until the study endpoint (e.g., Day 21).
-
-
Efficacy Endpoints:
-
Histology: At termination, perfuse and harvest lungs. Stain sections with Masson's Trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system.
-
Biochemical Analysis: Measure total lung collagen content using a hydroxyproline assay.
-
qPCR/Western Blot: Analyze lung homogenates for fibrotic markers (e.g., Col1a1, Acta2) and the UPR/apoptosis markers described in Protocol 3.2.
-
Conclusion and Forward Path
This comprehensive in vivo experimental plan provides a rigorous, hypothesis-driven framework for evaluating this compound. By systematically progressing from foundational PK/tolerability studies to mechanistic PD and finally to efficacy testing, researchers can build a robust data package. The results will not only elucidate the compound's mechanism of action but also establish its potential as a therapeutic agent, guiding future development and clinical trial design.[11][12]
References
-
Cardoso, C., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]
-
Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub. Available at: [Link]
-
ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Available at: [Link]
-
Jia, L., et al. (2023). Advancements in small molecule drug design: A structural perspective. Frontiers in Molecular Biosciences. Available at: [Link]
-
Melo, M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. Available at: [Link]
-
Baum, B. J., et al. (1975). Incorporation of L-azetidine-2-carboxylic Acid Into Hemoglobin in Rabbit Reticulocytes in Vitro. PubMed. Available at: [Link]
-
Adamson, I. Y., & King, G. M. (1987). L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. Laboratory Investigation. Available at: [Link]
-
Nature Communications. (2024). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Available at: [Link]
-
Wikipedia. (2023). Azetidine-2-carboxylic acid. Available at: [Link]
-
Zagari, A., et al. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers. Available at: [Link]
-
PubChem. Pyrimidin-2-yl azetidine-1-carboxylate. Available at: [Link]
-
MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available at: [Link]
-
Fowden, L. (1955). Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants. Biochemical Journal. Available at: [Link]
-
Drug Design, Development and Therapy. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available at: [Link]
-
Smith, R. J. (1985). Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid. Journal of Cellular Physiology. Available at: [Link]
-
MDPI. (2024). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Available at: [Link]
-
MDPI. (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Available at: [Link]
-
2a biotech. 1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. Available at: [Link]
-
Piper, J. A., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. Available at: [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing an In Vivo Preclinical Research Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Advancements in small molecule drug design: A structural perspective - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields. The azetidine motif is of growing importance in medicinal chemistry, and mastering its synthesis is a valuable skill.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal methods for forming the crucial C-N bond between the pyrimidine and azetidine rings:
-
Nucleophilic Aromatic Substitution (SNAr): This is often the most direct route. It involves the reaction of azetidine-3-carboxylic acid with an electron-deficient 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-fluoropyrimidine). The inherent electron-poor nature of the pyrimidine ring facilitates nucleophilic attack by the azetidine nitrogen.[2][3] A base is required to deprotonate the azetidine nitrogen, making it nucleophilic.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile alternative, especially if the SNAr approach fails.[4][5] It couples a (hetero)aryl halide or triflate with an amine. In this case, azetidine-3-carboxylic acid is coupled with 2-bromopyrimidine or 2-chloropyrimidine. This method is known for its broad substrate scope and functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[4][6]
Q2: Which synthetic route is generally preferred and why?
For this specific target, Nucleophilic Aromatic Substitution (SNAr) is typically the preferred initial approach. The primary reasons are:
-
Simplicity and Cost-Effectiveness: SNAr reactions do not require expensive and air-sensitive palladium catalysts and phosphine ligands.[3]
-
Fewer Reaction Components: The reaction setup is simpler, involving the substrates, a base, and a solvent, which can simplify optimization and purification.
However, the Buchwald-Hartwig amination becomes the superior choice when the SNAr reaction results in low yields due to an insufficiently reactive pyrimidine partner.[5]
Q3: Is it necessary to protect the carboxylic acid functional group?
Protection is generally not required if the reaction conditions are chosen carefully. The azetidine ring nitrogen is significantly more nucleophilic than the carboxylate anion that forms in the presence of a base. However, the acidic proton of the carboxylic acid can neutralize the base or protonate the azetidine nitrogen, rendering it non-nucleophilic. Therefore, it is crucial to use a sufficient molar excess of the base to deprotonate both the carboxylic acid and the azetidine nitrogen (or to ensure the azetidine nitrogen remains deprotonated and reactive).
In some specific cases, such as with highly sensitive substrates in a Buchwald-Hartwig coupling, protection (e.g., as a methyl or ethyl ester) might be considered to prevent potential interference with the catalytic cycle, but it adds extra steps to the synthesis.
Q4: What is the critical role of the base in this synthesis?
The base serves two essential functions:
-
Activates the Nucleophile: Its primary role is to deprotonate the secondary amine of the azetidine ring, making it a potent nucleophile capable of attacking the pyrimidine ring.
-
Scavenges Acid: In SNAr reactions with a 2-halopyrimidine, the base neutralizes the hydrohalic acid (e.g., HCl) byproduct, driving the reaction to completion. In Buchwald-Hartwig reactions, the base is a crucial component of the catalytic cycle, facilitating the formation of the active palladium-amide complex.[6]
The choice of base is critical; inorganic bases like K₂CO₃ or Cs₂CO₃ are common for SNAr, while stronger, non-nucleophilic organic bases or specific inorganic bases like K₃PO₄ are often used in Buchwald-Hartwig aminations.[7][8]
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific experimental problems. Use the following flowchart and detailed Q&A to diagnose and resolve issues in your synthesis.
Visual Workflow: Troubleshooting Low Yield
Caption: A troubleshooting flowchart for low-yield synthesis.
Problem 1: The reaction shows low or no conversion of starting materials.
-
Symptoms: TLC or LC-MS analysis shows a high proportion of unreacted azetidine-3-carboxylic acid and 2-halopyrimidine.
-
Probable Causes & Solutions (SNAr Approach):
-
Insufficient Activation/Temperature: The reaction may lack the necessary energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature in 10-20 °C increments. Microwave heating can also be effective at accelerating SNAr reactions.[9]
-
-
Inappropriate Solvent: Protic solvents (like ethanol or water) can hydrogen-bond with the azetidine nucleophile, reducing its reactivity.
-
Poor Leaving Group: The reactivity order for leaving groups in SNAr is generally F > Cl > Br > I.[2]
-
Solution: If using 2-chloropyrimidine, consider switching to 2-fluoropyrimidine, which is significantly more reactive towards nucleophilic attack.
-
-
Incorrect Base Choice or Stoichiometry: An insufficiently strong base or an inadequate amount will fail to generate enough of the reactive, deprotonated azetidine.
-
Solution: Ensure at least 2.0-2.5 equivalents of base are used to account for both the carboxylic acid and the azetidine protons. Switch to a stronger or more soluble base, such as K₂CO₃, Cs₂CO₃, or an organic base like DBU.
-
-
-
Probable Causes & Solutions (Buchwald-Hartwig Approach):
-
Catalyst Inactivity or Incompatibility: The chosen palladium source or ligand may not be optimal for this specific heterocyclic coupling. The carboxylic acid could also potentially interfere with some catalyst systems.
-
Solution: Screen different palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands. Sterically hindered biaryl phosphine ligands like XPhos, RuPhos, or BrettPhos are often effective for challenging couplings.[7]
-
-
Incorrect Base: The base plays a key role in the catalytic cycle, and its strength and solubility are critical.
-
Solution: Screen a panel of bases. While strong bases like NaOtBu are common, weaker bases like Cs₂CO₃ or K₃PO₄ are often better tolerated by sensitive functional groups and can be highly effective.
-
-
Problem 2: Starting materials are consumed, but the TLC/LC-MS shows a complex mixture of side products.
-
Symptoms: The desired product is present but in low yield, alongside multiple other spots or peaks.
-
Probable Causes & Solutions:
-
Thermal Decomposition: High reaction temperatures, while promoting conversion, can also lead to the decomposition of the starting materials or the desired product.
-
Solution: Lower the reaction temperature and increase the reaction time. Perform a time-course study by taking aliquots every few hours to determine the point of maximum product formation before significant decomposition occurs.
-
-
Hydrodehalogenation (Buchwald-Hartwig): A common side reaction where the aryl halide is reduced, removing the halogen and terminating the catalytic cycle.
-
Solution: This often points to an issue with the catalyst/ligand combination or the presence of water. Ensure strictly anhydrous conditions. Screening different ligands can also minimize this side reaction.
-
-
Reaction with Solvent: At elevated temperatures, nucleophilic solvents like DMF or DMA can sometimes participate in side reactions.
-
Solution: Switch to a less reactive solvent such as dioxane or toluene, particularly for Buchwald-Hartwig reactions.
-
-
Problem 3: The reaction appears successful, but the product is difficult to isolate and purify.
-
Symptoms: Low isolated yield after workup and chromatography, despite good conversion observed in the crude reaction mixture.
-
Probable Causes & Solutions:
-
Zwitterionic Nature: The product contains both a basic amine (the pyrimidine ring) and an acidic carboxylic acid, making it a zwitterion. This can lead to high polarity and unusual solubility behavior.
-
Solution 1 (Precipitation): Carefully adjust the pH of the aqueous solution during workup. The product will be least soluble at its isoelectric point (pI). Try adjusting the pH to around 3-5 to precipitate the product, which can then be isolated by filtration.
-
Solution 2 (Chromatography): Standard silica gel chromatography can be challenging. Consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient containing a modifier like 0.1% formic acid or acetic acid to ensure the carboxylic acid remains protonated. Ion-exchange chromatography is another powerful alternative.
-
-
Optimized Experimental Protocol (SNAr Method)
This protocol provides a robust starting point for the synthesis via Nucleophilic Aromatic Substitution.
Caption: A step-by-step workflow for the optimized SNAr protocol.
Materials:
-
Azetidine-3-carboxylic acid (1.0 equiv)
-
2-Chloropyrimidine (1.1 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add azetidine-3-carboxylic acid, 2-chloropyrimidine, and anhydrous potassium carbonate.
-
Add anhydrous DMSO to achieve a substrate concentration of approximately 0.2-0.5 M.
-
Seal the flask and purge the system with an inert atmosphere (Nitrogen or Argon) for 10-15 minutes.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing deionized water (approx. 10 volumes relative to DMSO).
-
While stirring, slowly add 1 M HCl (aq) to adjust the pH of the solution to approximately 4. A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold deionized water and then diethyl ether to remove residual impurities and water.
-
Dry the solid under high vacuum to yield the desired product. Further purification can be achieved by recrystallization or reverse-phase chromatography if necessary.
Data Summary: Condition Optimization
The following table summarizes representative results from an optimization study, highlighting the impact of key variables on reaction yield.
| Entry | Reactant (Pyrimidine) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | K₂CO₃ (2.2) | EtOH | 80 | 24 | <10% |
| 2 | 2-Chloropyrimidine | K₂CO₃ (2.2) | DMF | 100 | 24 | 45% |
| 3 | 2-Chloropyrimidine | K₂CO₃ (2.5) | DMSO | 110 | 18 | 78% |
| 4 | 2-Fluoropyrimidine | K₂CO₃ (2.5) | DMSO | 100 | 12 | 91% |
| 5 | 2-Chloropyrimidine | DBU (2.2) | MeCN | 80 | 24 | 65% |
Data is illustrative and intended for comparison purposes.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Retrieved from [Link]
-
PubMed. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. Retrieved from [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Overcoming solubility issues of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Technical Support Center: 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet challenging solubility issues associated with this novel heterocyclic compound. Given the unique structural features of this molecule, a foundational understanding of its physicochemical properties is key to its successful application in your experiments.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental needs.
Section 1: Understanding the Molecule - A Physicochemical Overview
This compound possesses a complex amphoteric structure, meaning it has both acidic and basic functional groups. Its solubility is not straightforward and is intrinsically linked to the pH of the medium.
-
Acidic Group: The carboxylic acid (-COOH) on the azetidine ring is a proton donor.
-
Basic Groups: The two nitrogen atoms on the pyrimidine ring and the tertiary nitrogen in the azetidine ring are potential proton acceptors.
This combination means the molecule can exist in multiple ionization states: a cationic form at low pH, a zwitterionic form at an intermediate pH (its isoelectric point, pI), and an anionic form at high pH. The zwitterionic state, where the molecule has both a positive and a negative charge, often exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions that favor the crystalline solid state.
The Impact of pH on Ionization and Solubility
The solubility of this compound is critically dependent on pH. At its isoelectric point (pI), the net charge is zero, leading to minimal repulsion between molecules and thus, the lowest aqueous solubility. To achieve dissolution in aqueous media, the pH must be adjusted to be at least 1-2 units away from the pI, ensuring the molecule is predominantly in a charged (cationic or anionic) state.
Technical Support Center: Purification of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Welcome to the technical support center for 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this unique heterocyclic compound. Drawing from established principles in purification science and practical laboratory experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflow and enhance the purity of your final product.
Introduction to the Challenges
This compound is a molecule of significant interest in medicinal chemistry, combining the structural motifs of a pyrimidine ring and an azetidine carboxylic acid.[1][2] This combination, while conferring desirable pharmacological properties, also presents a unique set of purification challenges. The presence of a carboxylic acid group and multiple basic nitrogen atoms in the pyrimidine and azetidine rings results in a polar, zwitterionic compound at physiological pH. This inherent polarity can lead to difficulties in separation from polar impurities and reagents, as well as challenging chromatographic behavior.
This guide will address these issues head-on, providing you with the necessary tools and knowledge to overcome these obstacles.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the purification of this compound.
Issue 1: Poor or No Retention on Reverse-Phase HPLC Columns
Q: My compound elutes in the void volume of my C18 column, showing no retention. How can I resolve this?
A: This is a classic issue for highly polar molecules like this compound. The high polarity of the compound leads to a weak interaction with the nonpolar stationary phase of a standard reverse-phase column.
Causality: The carboxylic acid and the nitrogen atoms of the pyrimidine and azetidine rings make the molecule highly soluble in the aqueous mobile phase, leading to rapid elution.
Solutions:
-
Utilize a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to increase their polarity, which enhances the retention of polar analytes.
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar compounds.[3] It utilizes a polar stationary phase (e.g., silica, amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. As the aqueous component is increased, the polar analyte is eluted.
-
Use Ion-Pairing Agents: Adding an ion-pairing agent (e.g., trifluoroacetic acid for basic analytes, or a volatile amine like triethylamine for acidic analytes) to the mobile phase can form a neutral complex with your charged compound, increasing its retention on a reverse-phase column.
-
Mixed-Mode Chromatography: Columns that combine reverse-phase and ion-exchange functionalities can provide excellent separation for complex polar molecules.
Issue 2: Broad or Tailing Peaks in HPLC Analysis
Q: I am observing significant peak tailing for my compound during HPLC analysis. What is causing this and how can I improve the peak shape?
A: Peak tailing is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
Causality: For this compound, the basic nitrogen atoms can interact with residual acidic silanol groups on the surface of silica-based columns, leading to tailing. The carboxylic acid can also interact with basic sites on the stationary phase.
Solutions:
-
Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the ionization state of your compound. For this amphoteric molecule, running the mobile phase at a low pH (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the basic nitrogens and suppress the ionization of the carboxylic acid, leading to a more defined peak. Conversely, a high pH mobile phase (e.g., with ammonium bicarbonate) will deprotonate the carboxylic acid. Experimenting with pH is crucial.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are designed with minimal residual silanol groups to reduce peak tailing for basic compounds.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the active sites on the stationary phase and improve peak shape.
Issue 3: Difficulty in Removing Starting Materials or Reagent Impurities
Q: My final product is contaminated with unreacted 2-chloropyrimidine or azetidine-3-carboxylic acid. How can I effectively remove these?
A: The removal of polar starting materials can be challenging due to their similar solubility profiles to the final product.
Causality: Both 2-chloropyrimidine and azetidine-3-carboxylic acid are polar molecules that may co-elute with the desired product in some chromatographic systems.
Solutions:
-
Liquid-Liquid Extraction: Adjusting the pH of the aqueous solution containing your crude product can facilitate the separation of impurities.
-
To remove unreacted 2-chloropyrimidine: At a neutral or slightly basic pH, the desired product will be in its zwitterionic or anionic form and remain in the aqueous phase, while the less polar 2-chloropyrimidine can be extracted into an organic solvent like ethyl acetate or dichloromethane.
-
To remove unreacted azetidine-3-carboxylic acid: This is more challenging due to its high polarity. An ion-exchange chromatographic step might be necessary.
-
-
Ion-Exchange Chromatography: This technique is highly effective for separating compounds based on their charge.
-
Cation-Exchange: At a low pH, both the product and azetidine-3-carboxylic acid will be positively charged and bind to a cation-exchange resin. They can then be eluted by increasing the pH or the salt concentration of the eluent.
-
Anion-Exchange: At a high pH, the carboxylic acid groups will be deprotonated, and the molecules will bind to an anion-exchange resin.
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an excellent method for purification.[4] Experiment with solvent mixtures such as ethanol/water, isopropanol/water, or acetonitrile/water.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: Based on its structure and comparison to similar molecules like azetidine-2-carboxylic acid which has good water solubility, this compound is expected to be highly soluble in water and other polar protic solvents like methanol and ethanol.[5] It is likely to have low solubility in nonpolar organic solvents such as hexanes and diethyl ether.
Q2: How should I store this compound?
A2: Due to the presence of the reactive azetidine ring and carboxylic acid, it is recommended to store the compound in a cool, dry place, away from strong acids, bases, and oxidizing agents. For long-term storage, keeping it at -20°C under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent degradation.
Q3: What analytical techniques are best for assessing the purity of my compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): With an appropriate method (e.g., HILIC or reverse-phase with a suitable column and mobile phase), HPLC is excellent for determining the percentage purity and detecting minor impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the molecular weight of your compound and any impurities, aiding in their identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of your compound and can also be used for quantitative analysis (qNMR) to determine purity against a known standard.
-
Elemental Analysis: This can provide the elemental composition of your sample, which can be compared to the theoretical values to assess purity.
Experimental Protocols
Protocol 1: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
This protocol provides a starting point for the purification of this compound using HILIC.
1. Sample Preparation:
- Dissolve the crude product in a mixture of acetonitrile and water (e.g., 90:10 v/v) with 0.1% formic acid.
- Filter the solution through a 0.22 µm syringe filter before injection.[3]
2. Chromatographic Conditions:
- Column: A suitable HILIC column (e.g., Amide, Silica).
- Mobile Phase A: Acetonitrile with 0.1% Formic Acid.
- Mobile Phase B: Water with 0.1% Formic Acid.
- Gradient:
- 0-2 min: 5% B
- 2-15 min: 5% to 50% B (linear gradient)
- 15-18 min: 50% B
- 18-20 min: 50% to 5% B
- 20-25 min: 5% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Detection: UV at a suitable wavelength (e.g., 254 nm).
3. Fraction Collection and Post-Purification:
- Collect the fractions corresponding to the main peak.[3]
- Combine the pure fractions and remove the solvents under reduced pressure (e.g., rotary evaporation followed by lyophilization).
| Parameter | Value | Rationale |
| Column Type | HILIC (Amide or Silica) | Enhances retention of highly polar analytes. |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | High organic content for retention in HILIC; formic acid improves peak shape. |
| Gradient Elution | 5% to 50% Aqueous | Allows for the elution of the polar compound as the mobile phase strength increases. |
| Detection | UV at 254 nm | Pyrimidine ring provides strong UV absorbance for detection. |
Visualization of Purification Strategy
The following diagram illustrates a decision-making workflow for selecting an appropriate purification strategy for this compound.
Caption: Purification strategy decision workflow.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link].
-
Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link].
-
An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link].
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. Available at: [Link].
-
Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. Available at: [Link].
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link].
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. Available at: [Link].
- Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.
-
Synthesis and characterization of some novel Biphenyl 4-carboxylic acid((3-chloro 2-(substituted phenyl) - 4-oxo azetidine-1-yl) amide. ResearchGate. Available at: [Link].
-
L-Azetidine carboxylic acid and nicotianamine structures. ResearchGate. Available at: [Link].
-
(S)-1-(Pyrimidin-2-yl)pyrrolidine-2-carboxylic acid. PubChem. Available at: [Link].
-
L-azetidine-2-carboxylic acid retards lung growth and surfactant synthesis in fetal rats. PubMed. Available at: [Link].
-
Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. The Journal of Organic Chemistry. Available at: [Link].
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link].
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available at: [Link].
-
Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega. Available at: [Link].
-
Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available at: [Link].
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Technical Support Center: Troubleshooting Cell Permeability of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of cell permeability studies for 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. This guide is structured to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reliable results.
Section 1: Understanding the Molecule and the Challenge
This compound is a unique small molecule, and predicting its cell permeability can be challenging. Its structure, combining a hydrophilic pyrimidine ring and a carboxylic acid group with a strained azetidine linker, presents a complex physicochemical profile. Poor cell permeability is a common hurdle for compounds with high polarity and hydrogen bonding potential, which can limit their access to intracellular targets and ultimately impact their therapeutic efficacy.[1]
This guide will walk you through a logical, step-by-step process to diagnose and overcome permeability issues, from initial screening to mechanistic studies.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the common initial questions researchers have when working with compounds like this compound.
Q1: What are the primary physicochemical properties of my compound that might be limiting its cell permeability?
A1: The chemical structure of this compound suggests several properties that could hinder passive diffusion across the lipid bilayer of cell membranes:
-
Polarity: The presence of the pyrimidine ring, with its nitrogen atoms, and the carboxylic acid group contribute to a high polar surface area (PSA). Molecules with a higher PSA tend to have lower permeability.
-
Hydrogen Bonding: The carboxylic acid group is a hydrogen bond donor, and the nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors. A high number of hydrogen bond donors and acceptors can impede membrane crossing.[2]
-
Ionization State (pKa): The carboxylic acid group will be ionized at physiological pH, carrying a negative charge. Charged molecules generally exhibit lower passive permeability compared to their neutral counterparts.[3] The pyrimidine ring also has basic properties and its ionization state will be pH-dependent.
Q2: What is the difference between a PAMPA and a Caco-2 assay, and which one should I start with?
A2: Both are key in vitro models, but they measure different aspects of permeability.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures passive diffusion across an artificial lipid membrane.[4] It's a high-throughput, cost-effective initial screen to understand a compound's fundamental ability to cross a lipid barrier.[5]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium.[6] It provides a more comprehensive picture by assessing not only passive diffusion but also active transport (uptake and efflux) and paracellular transport (movement between cells).[5][6]
Recommendation: Start with the PAMPA assay to quickly assess passive permeability. If permeability is low in PAMPA, it suggests an intrinsic issue with the molecule's ability to cross a lipid membrane. If permeability is moderate to high in PAMPA but low in a subsequent Caco-2 assay, it may point towards active efflux.[5]
Q3: My compound has a carboxylic acid group. How does this affect its permeability and the interpretation of my results?
A3: The carboxylic acid group is a key determinant of your compound's behavior. At physiological pH (~7.4), it will be deprotonated, resulting in a negatively charged anion. This has several implications:
-
Reduced Passive Diffusion: The negative charge significantly hinders the molecule's ability to passively diffuse across the nonpolar lipid bilayer.[7] The pH-partition hypothesis suggests that only the neutral form of a compound readily permeates membranes.[8]
-
Potential for Transporter-Mediated Uptake: Some cells express organic anion transporters (OATs) or other solute carriers that can facilitate the uptake of charged carboxylic acids.
-
pH-Dependent Permeability: The permeability of your compound will likely be highly sensitive to pH. At lower pH values, a greater fraction of the carboxylic acid will be protonated and neutral, potentially leading to increased permeability.[8] This is an important consideration for oral absorption, where the pH varies throughout the gastrointestinal tract.
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the permeability assessment of this compound.
Scenario 1: Low Permeability in the PAMPA Assay
If your compound exhibits low permeability in the PAMPA assay, the primary issue is likely poor passive diffusion.
Initial Checks & Verifications
-
Compound Solubility: Ensure your compound is fully dissolved in the donor well at the tested concentration. Precipitation will lead to an underestimation of permeability.
-
Assay Integrity: Confirm the integrity of the artificial membrane using control compounds with known permeability characteristics (e.g., a high-permeability control like propranolol and a low-permeability control like mannitol).[9]
Troubleshooting Steps & Potential Solutions
-
Investigate pH-Dependent Permeability:
-
Rationale: The ionization state of the carboxylic acid is pH-dependent. By testing at different pH values, you can determine if the neutral form of the molecule has better passive permeability.
-
Experiment: Run the PAMPA assay at a range of pH values (e.g., pH 5.0, 6.2, and 7.4) to mimic different regions of the gastrointestinal tract.[10]
-
Expected Outcome: You may observe higher permeability at lower pH values where a larger fraction of the carboxylic acid is protonated.
-
-
Chemical Modification Strategies:
-
Increase Lipophilicity: If pH modification is not sufficient, consider chemical modifications to increase the molecule's lipophilicity (LogP). This can be achieved by adding non-polar functional groups to the pyrimidine or azetidine rings. However, be mindful that this could impact target engagement.
-
Prodrug Approach: A highly effective strategy for carboxylic acids is to create a prodrug by masking the polar carboxylic acid group with a lipophilic moiety that can be cleaved by intracellular enzymes (e.g., esterases) to release the active compound.[3][11] This enhances membrane permeation of the inactive prodrug.
-
Scenario 2: Low Permeability in the Caco-2 Assay with a Low Efflux Ratio
This scenario suggests that poor passive diffusion is the main problem, and the compound is not a significant substrate for efflux transporters.
Initial Checks & Verifications
-
Monolayer Integrity: Before each experiment, verify the integrity of the Caco-2 cell monolayer. This is crucial for reliable data.
-
Control Compounds: Run well-characterized low and high permeability compounds (e.g., atenolol and propranolol) and a known P-gp substrate (e.g., verapamil or talinolol) to validate your assay performance.[6][9]
Troubleshooting Steps & Potential Solutions
-
Confirm Poor Passive Permeability:
-
Rationale: Since the efflux ratio is low, the primary issue is the molecule's inability to cross the cell membrane.
-
Action: Focus on the strategies outlined in Scenario 1 , namely investigating pH-dependent permeability and considering chemical modifications like the prodrug approach.
-
-
Investigate Potential Uptake Transporters:
-
Rationale: The azetidine-3-carboxylic acid moiety is a proline analog.[12] It's possible that amino acid transporters could be involved in its uptake. The pyrimidine ring is a nucleobase analog, suggesting potential interaction with nucleoside or nucleobase transporters.[13][14]
-
Experiment: Conduct uptake studies in cells known to express relevant transporters (e.g., OATs, amino acid transporters, or nucleoside transporters). You can also perform competition assays with known substrates of these transporters to see if the uptake of your compound is inhibited.
-
Scenario 3: Low Permeability in the Caco-2 Assay with a High Efflux Ratio
A high efflux ratio (typically >2) indicates that your compound is actively transported out of the cells, likely by an efflux pump such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[6]
Troubleshooting Steps & Potential Solutions
-
Identify the Efflux Transporter(s):
-
Rationale: Knowing which transporter is responsible for the efflux is key to overcoming it.
-
Experiment: Repeat the Caco-2 permeability assay in the presence of known inhibitors of common efflux transporters.
-
Verapamil or Zosuquidar: P-gp inhibitors.
-
Ko143: A BCRP inhibitor.
-
MK-571: An MRP inhibitor.
-
-
Expected Outcome: If the efflux ratio decreases significantly in the presence of a specific inhibitor, you have identified the responsible transporter.
-
-
Strategies to Overcome Efflux:
-
Co-administration with an Inhibitor: In a research setting, co-dosing with a transporter inhibitor can increase intracellular concentrations. However, this is often not a viable clinical strategy due to potential drug-drug interactions.
-
Chemical Modification: Modify the structure of your compound to reduce its affinity for the efflux transporter. This can be a challenging but effective approach, often guided by structure-activity relationship (SAR) studies.
-
Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can sometimes help it bypass efflux pumps.[1]
-
Section 4: Experimental Protocols & Data Presentation
Data Summary Table
Summarize your permeability data in a clear, structured table for easy comparison.
| Compound | Assay Type | Apparent Permeability (Papp) (A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification | Notes |
| This compound | PAMPA | [Insert Value] | N/A | [Low/Moderate/High] | pH of assay: 7.4 |
| This compound | Caco-2 | [Insert Value] | [Insert Value] | [Low/Moderate/High] | TEER > 200 Ω·cm² |
| Propranolol (High Permeability Control) | Caco-2 | > 10.0 | ~1.0 | High | [9] |
| Atenolol (Low Permeability Control) | Caco-2 | ~0.5 | ~1.0 | Low | [6] |
| Verapamil (P-gp Substrate Control) | Caco-2 | ~1.5 | >2.0 | Low to Moderate (efflux limited) | [9] |
Detailed Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol provides a detailed methodology for assessing the permeability of this compound.
1. Cell Culture and Seeding:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed Caco-2 cells onto Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days.[9]
2. Monolayer Integrity Assessment:
-
Before the experiment, measure the TEER of the monolayers using a TEER meter. Only use monolayers with TEER values >200 Ω·cm².[9]
-
(Optional but recommended) Perform a Lucifer Yellow permeability assay to confirm paracellular integrity.
3. Permeability Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Incubate the monolayers with HBSS in both the apical (top) and basolateral (bottom) chambers for 30 minutes at 37°C on an orbital shaker.
-
Apical to Basolateral (A-B) Permeability:
-
Prepare the dosing solution of your compound (e.g., 10 µM) in HBSS.
-
Remove the HBSS from the apical chamber and add the dosing solution.
-
Add fresh HBSS to the basolateral chamber.
-
Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
-
Basolateral to Apical (B-A) Permeability:
-
Follow the same procedure, but add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
4. Sample Analysis and Calculations:
-
Analyze the concentration of your compound in all collected samples using a validated analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of compound appearance in the receiver chamber (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the compound in the donor chamber (µmol/mL).[9]
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) [6]
Section 5: Visualizations
Troubleshooting Workflow
Caption: A flowchart for troubleshooting low cell permeability.
Mechanisms of Cell Permeability
Caption: Overview of small molecule transport across the cell membrane.
Section 6: Concluding Remarks
Troubleshooting the cell permeability of a novel compound like this compound is an iterative process. By systematically evaluating its physicochemical properties and employing a logical sequence of in vitro assays, you can diagnose the root cause of poor permeability and devise effective strategies to overcome this challenge. This guide provides a framework for that process, grounded in established scientific principles and experimental best practices.
References
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Evotec. Caco-2 Permeability Assay. [Link]
-
Han, L. Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue. PubMed Central. [Link]
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De Smedt, S., et al. METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. Ghent University Library. [Link]
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Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]
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Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. Journal of Applied Pharmaceutical Science. [Link]
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Permeability enhancement techniques for poorly permeable drugs: A review. ResearchGate. [Link]
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caco-2 cell permeability assay for intestinal absorption .pptx. Slideshare. [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central. [Link]
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Jarboe, L. R., et al. Understanding biocatalyst inhibition by carboxylic acids. PubMed Central. [Link]
- Caco2 assay protocol. [No valid URL available]
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Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited. PubMed Central. [Link]
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Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
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I am not able to see drug permeation in MDCK cell permeability experiment, could anybody suggest if I need to modify the protocol? ResearchGate. [Link]
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Plagemann, P. G., et al. Purine and Pyrimidine Transport and Phosphoribosylation and Their Interaction in Overall Uptake by Cultured Mammalian Cells. A Re-Evaluation. PubMed. [Link]
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Smith, R. J. Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. [Link]
-
Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]
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Nucleoside Transport and Nucleobase Uptake Null Mutants in Leishmania mexicana for the Routine Expression and Characterization of Purine and Pyrimidine Transporters. MDPI. [Link]
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Pastor-Anglada, M., et al. Emerging Roles of Nucleoside Transporters. PubMed Central. [Link]
-
Charnwood Discovery. PAMPA In Vitro Assay. [Link]
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Incorporation of L-azetidine-2-carboxylic acid into hemoglobin in rabbit reticulocytes. ResearchGate. [Link]
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Comprehensive characterisation of purine and pyrimidine transport activities in Trichomonas vaginalis and functional cloning of a trichomonad nucleoside transporter. National Institutes of Health. [Link]
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de Koning, H. P. Purine and pyrimidine transport in pathogenic protozoa: From biology to therapy. FEMS Microbiology Reviews. [Link]
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Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. PubMed Central. [Link]
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Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
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Automated Permeability Assays for Caco-2 and MDCK Cells. Diva-Portal.org. [Link]
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AxisPharm. MDCK-MDR1 Permeability Assay. [Link]
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How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]
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Creative Biolabs. MDCK Permeability. [Link]
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Mechanistic studies on pH-permeability relationships: Impact of the membrane polar headgroup region on pKa. PubMed. [Link]
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Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. National Institutes of Health. [Link]
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Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]
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-
Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups. ChemRxiv. [Link]
-
Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. [Link]
-
Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters. Chemical Communications (RSC Publishing). [Link]
-
PAMPA Permeability Assay. Technology Networks. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. National Institutes of Health. [Link]
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PubChem. Azetidinecarboxylic Acid. [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. [Link]
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Intrinsic Membrane Permeability to Small Molecules. ACS Publications. [Link]
-
PubChem. 3-azetidinecarboxylic Acid. [Link]
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Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]
-
PubChem. Pyrimidin-2-yl azetidine-1-carboxylate. [Link]
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Technical Support Center: Stability of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid in Biological Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during the stability testing of this compound in various biological media. Our goal is to equip you with the expertise and practical insights needed to ensure the accuracy and reliability of your experimental results.
Introduction: The Criticality of Stability Testing
This compound is a molecule of interest in drug discovery, featuring a unique combination of a pyrimidine ring and an azetidine carboxylic acid moiety. Understanding its stability in biological matrices is paramount for predicting its in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile. Instability in plasma or susceptibility to metabolic enzymes can significantly impact a compound's pharmacokinetic profile and therapeutic efficacy.[1][2][3] This guide will walk you through the key considerations and methodologies for assessing the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways I should be concerned about for this compound in biological media?
A1: Based on its chemical structure, you should primarily be concerned with two potential degradation pathways:
-
Enzymatic Hydrolysis: The azetidine ring, a strained four-membered heterocycle, can be susceptible to enzymatic cleavage.[4][5] While generally more stable than aziridines, the ring strain can make it a target for certain hydrolases present in plasma or liver microsomes.[6]
-
Chemical Hydrolysis of the Pyrimidine Ring: The pyrimidine ring can undergo acid-catalyzed or alkaline hydrolysis, although this is generally less facile than enzymatic degradation under physiological conditions.[7][8] The electron-deficient nature of the pyrimidine ring can make it susceptible to nucleophilic attack.[9]
It is also important to consider that the carboxylic acid group can undergo Phase II metabolic reactions, such as glucuronidation, if the appropriate cofactors are present.[10]
Q2: I'm observing rapid disappearance of my compound in a plasma stability assay. What could be the cause?
A2: Rapid loss of the parent compound in a plasma stability assay can be attributed to several factors:
-
Enzymatic Degradation: Plasma contains various enzymes, particularly esterases and hydrolases, that can metabolize susceptible compounds.[2] The azetidine ring of your compound could be a target for these enzymes.
-
Chemical Instability: Although less common at physiological pH, the compound might be chemically unstable in the plasma matrix.
-
Non-specific Binding: The compound may be binding to plasma proteins, making it unavailable for extraction and analysis. While this doesn't represent degradation, it manifests as a decrease in the measured concentration.
To troubleshoot, you should include control experiments, such as incubations in heat-inactivated plasma or buffer at the same pH, to differentiate between enzymatic and chemical degradation.
Q3: My results from the microsomal stability assay show high variability. What are the common pitfalls?
A3: High variability in microsomal stability assays often stems from inconsistencies in the experimental setup. Key areas to scrutinize include:
-
Microsomal Quality and Handling: Ensure that the liver microsomes are of high quality, have been stored correctly at -80°C, and are thawed properly on ice immediately before use to maintain enzymatic activity.[11]
-
Cofactor Preparation: The NADPH regenerating system is critical for Phase I metabolism.[10][12] Prepare it fresh and ensure all components are at the correct concentrations. A "minus cofactor" control is essential to assess non-NADPH dependent degradation.[10]
-
Incubation Conditions: Maintain a constant temperature of 37°C and consistent agitation throughout the incubation period to ensure uniform reaction kinetics.[11][12]
-
Quenching Efficiency: The reaction must be effectively stopped at each time point. The addition of ice-cold acetonitrile or methanol should be rapid and sufficient to precipitate proteins and halt all enzymatic activity.[11]
-
Analytical Method: Ensure your LC-MS/MS method is validated for linearity, accuracy, and precision in the presence of the biological matrix to avoid analytical artifacts.
Troubleshooting Guides
Issue 1: Unexpectedly High Stability in Microsomal Assay
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Microsomes | Run a positive control compound with known metabolic lability (e.g., diclofenac, propranolol).[13] | This will verify the metabolic competency of your microsomal batch and incubation conditions. |
| Inefficient NADPH Regeneration | Prepare fresh NADPH regenerating solution and verify the activity of glucose-6-phosphate dehydrogenase. | A continuous supply of NADPH is essential for the activity of cytochrome P450 enzymes, the primary drivers of Phase I metabolism.[12][14] |
| Compound Inhibition of CYPs | Test a lower concentration of your test compound. | High concentrations of a substrate can lead to substrate inhibition, artifactually suggesting higher stability. |
| Poor Solubility | Check the solubility of your compound in the final incubation mixture. The final DMSO concentration should typically be low (e.g., <1%).[15] | Poorly soluble compounds will have limited access to metabolic enzymes, leading to an underestimation of their clearance. |
Issue 2: Poor Recovery from Plasma Samples
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Protein Precipitation | Optimize the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. Typically a 3:1 or 4:1 ratio is effective.[1] | Incomplete protein removal can lead to ion suppression in the mass spectrometer and clog the LC column, resulting in poor analytical performance. |
| Non-Specific Binding to Labware | Use low-binding polypropylene tubes and plates for sample preparation and storage. | Hydrophobic compounds can adsorb to the surface of standard plastics, leading to significant sample loss. |
| Analyte Degradation Post-Extraction | Keep extracted samples at a low temperature (e.g., 4°C) and analyze them as quickly as possible. | Some compounds may be unstable in the extraction solvent or at room temperature. |
| Suboptimal Internal Standard | Select an internal standard that is structurally similar to the analyte and has a similar extraction recovery and ionization efficiency. | A good internal standard is crucial for correcting for variability in sample preparation and analytical detection.[2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol is designed to assess the stability of this compound in plasma.
1. Preparation of Solutions:
- Test Compound Stock Solution: Prepare a 10 mM stock solution of the test compound in DMSO.
- Working Solution: Dilute the stock solution in a suitable buffer (e.g., PBS, pH 7.4) to a concentration of 100 µM.
- Plasma: Thaw pooled human, rat, or mouse plasma on ice. Pre-warm to 37°C before use.
2. Incubation:
- Add 10 µL of the working solution to 190 µL of pre-warmed plasma in a 96-well plate to achieve a final concentration of 5 µM.
- Incubate the plate at 37°C with gentle shaking.
- At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.[1][2]
3. Sample Processing:
- To stop the reaction, add 600 µL of ice-cold acetonitrile containing an internal standard to each 200 µL aliquot of the incubation mixture.
- Vortex thoroughly to precipitate proteins.
- Centrifuge the samples at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.[1]
- Transfer the supernatant to a new plate for LC-MS/MS analysis.
4. Data Analysis:
- Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
- Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
- Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting to a first-order decay model.
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- 15. charnwooddiscovery.com [charnwooddiscovery.com]
Technical Support Center: Enhancing the Potency of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid Derivatives
Welcome to the technical support center for researchers engaged in the development of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid derivatives. This guide is designed to provide practical, field-proven insights into the common challenges and strategic decisions encountered during the synthesis, optimization, and evaluation of this important chemical scaffold. Our goal is to move beyond simple protocols and explain the underlying scientific principles that drive experimental success.
The this compound core is a compelling scaffold in modern medicinal chemistry. It combines the privileged pyrimidine moiety, a cornerstone of many biologically active compounds, with the unique properties of the azetidine ring.[1][2] Azetidines are valued for imparting a favorable three-dimensional character, metabolic stability, and improved solubility to drug candidates.[3] The strained four-membered ring provides a rigid conformational constraint, which can lead to enhanced binding affinity and selectivity for a target protein.[4] This guide will address key questions and troubleshooting scenarios to help you navigate the complexities of enhancing the potency of your derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to common questions encountered during the design and synthesis phases.
Q1: Why is my N-arylation reaction between 2-chloropyrimidine and ethyl azetidine-3-carboxylate failing or giving low yields?
A1: This is a common bottleneck. The direct coupling of an electron-deficient heteroaryl halide like 2-chloropyrimidine with a small, strained ring like azetidine can be challenging. Several factors could be at play:
-
Steric Hindrance: Although azetidine is small, substituents on either the pyrimidine or the azetidine can sterically impede the reaction.
-
Base Incompatibility: The choice of base is critical. Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) are often used, but organic bases like DIPEA might be necessary if your substrates are base-sensitive. The base must be strong enough to deprotonate the azetidine nitrogen but not so strong as to cause decomposition.
-
Catalyst and Ligand Choice: Standard Buchwald-Hartwig or Ullmann conditions may need optimization. Palladium-catalyzed cross-coupling is a common method for this transformation.[5] The choice of phosphine ligand (e.g., Xantphos, BINAP) can dramatically influence reaction efficiency by stabilizing the palladium catalyst and facilitating reductive elimination.
-
Solvent Effects: Aprotic polar solvents like DMSO, DMF, or Dioxane are typically preferred as they can solubilize the reagents and salts formed during the reaction.
-
Side Reactions: At elevated temperatures, ring-opening of the azetidine can occur, especially under harsh basic conditions.[6]
Q2: I've successfully synthesized my core scaffold. What is the most logical first step to increase potency?
A2: The initial focus should be on exploring the Structure-Activity Relationships (SAR) around the pyrimidine ring. The pyrimidine moiety often sits in a key binding pocket of the target protein, and substitutions can profoundly impact potency. Based on analogous series like 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines, which act as H3 receptor agonists, substitutions at the 4, 5, and 6 positions of the pyrimidine ring are critical.[7] Start by introducing small, electronically diverse functional groups (e.g., -CH₃, -OCH₃, -Cl, -F) at available positions to probe the steric and electronic requirements of the binding site.
Q3: My compound has good in vitro potency but poor pharmacokinetic (PK) properties. What's the likely cause and solution?
A3: The free carboxylic acid group is often the culprit. While essential for forming key interactions with the target (e.g., salt bridges with basic residues like arginine or lysine), it can lead to high polarity, low cell permeability, and rapid metabolism or excretion. The primary strategy to address this is the application of bioisosteres . A bioisostere is a functional group that retains the key biological activity of the original group but has different physical or chemical properties. Replacing the carboxylic acid with a suitable bioisostere can dramatically improve PK properties.
Q4: What are the most common and effective bioisosteres for a carboxylic acid?
A4: Several well-validated bioisosteres for carboxylic acids exist, each with its own profile:
-
Tetrazoles: These are classic carboxylic acid mimics. The acidic proton on the tetrazole ring can engage in similar hydrogen bonding interactions. They are generally more lipophilic and metabolically stable than carboxylic acids.
-
Acyl Sulfonamides: This group also has an acidic proton and can effectively mimic the charge and hydrogen bonding pattern of a carboxylate.
-
Hydroxamic Acids: These can chelate metal ions in enzyme active sites and offer a different interaction profile.[7]
-
Hydroxyisoxazoles: These provide an acidic proton within a heterocyclic ring system, altering the vector and presentation of the acidic group.
The choice of bioisostere is context-dependent and often requires empirical testing to find the optimal replacement for a given biological target.[1][8]
Part 2: Troubleshooting and Optimization Guides
This section provides deeper insights into overcoming specific experimental hurdles.
Guide 1: Troubleshooting the N-Arylation of Azetidine-3-Carboxylate
The coupling of a halo-pyrimidine with the azetidine nitrogen is the cornerstone of the synthesis. When this reaction underperforms, a systematic approach is required.
Problem: Low Conversion to the Desired N-(Pyrimidin-2-yl)azetidine Product
| Potential Cause | Explanation & Causality | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming efficiently or is being deactivated. Oxidative addition of the 2-halopyrimidine is often the rate-limiting step. | 1. Screen Ligands: Test a panel of Buchwald-Hartwig ligands (e.g., SPhos, XPhos, RuPhos) to find one that accelerates reductive elimination. 2. Use a Pre-catalyst: Employ a well-defined Pd(II) pre-catalyst that reliably forms the active Pd(0) species in situ. |
| Incorrect Base | The pKa of the base may be too low to effectively deprotonate the azetidine, or too high, leading to substrate/product degradation. | 1. Test a Range of Bases: Screen K₃PO₄, Cs₂CO₃, and K₂CO₃. If these fail, consider a non-nucleophilic organic base like DBU or LiHMDS at low temperatures. 2. Solubility: Ensure the base is sufficiently soluble in the reaction solvent. Cs₂CO₃ often has better solubility in ethereal solvents like dioxane. |
| Side Reaction: Homocoupling | The 2-halopyrimidine reacts with itself to form a bipyrimidine species. This is common when the rate of reductive elimination is slow compared to other catalyst reactions. | Increase Ligand:Palladium Ratio: A higher ligand concentration can favor the desired cross-coupling pathway over side reactions. Try ratios from 1.5:1 to 4:1. |
| Side Reaction: Azetidine Ring Opening | The strained azetidine ring can open, particularly at high temperatures or with strongly nucleophilic bases. This is a known challenge in azetidine chemistry.[6] | 1. Lower Reaction Temperature: If possible, screen catalysts/ligands that are active at lower temperatures (e.g., 60-80 °C instead of >100 °C). 2. Use Microwave Irradiation: Microwave heating can rapidly reach the target temperature, potentially reducing the overall time the molecule is exposed to harsh conditions and minimizing degradation pathways.[6] |
The following diagram illustrates the critical decision points in optimizing the N-arylation reaction.
Guide 2: Rational Potency Enhancement through SAR
Once a reliable synthesis is established, focus shifts to iterative improvement of potency. This process should be guided by a clear understanding of the target's binding site.
Core Principle: Introduce modifications to the pyrimidine ring and the azetidine-3-carboxylate moiety to probe for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).
The pyrimidine ring offers multiple positions for substitution. A systematic exploration is key.
| Position | Rationale / Hypothesis | Suggested Modifications | Expected Outcome |
| C4/C6 | These positions are often solvent-exposed or can be directed into hydrophobic sub-pockets. | Small alkyl groups (Me, Et), halogens (F, Cl), small ethers (OMe). | Increased van der Waals contacts or halogen bonding could improve affinity. |
| C5 | This position points into the core of many kinase hinge-binding motifs. It is sensitive to steric bulk. | Small, polar groups (e.g., -NH₂, -OH) or small non-polar groups (-CH₃, -CN). | Introduction of a hydrogen bond donor/acceptor can dramatically increase potency if a corresponding partner is in the protein. |
Example Data from an Analogous Series (H3R Agonists) [7]
| Compound | Pyrimidine Substitution | Azetidine Substitution | Affinity (pKi) |
| 14a | 2-amino | 3-(propylamino) | 7.91 |
| 14b | 2-amino, 4-chloro | 3-(propylamino) | 7.02 |
| 14c | 2-amino, 4-methyl | 3-(propylamino) | 7.50 |
This table demonstrates that even small changes to the pyrimidine ring (Cl vs. Me at C4) can significantly impact binding affinity, providing clear SAR data to guide the next round of synthesis.
As discussed in the FAQs, the carboxylic acid is a primary site for optimization to improve both potency and drug-like properties.
Sources
- 1. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to Kinase Inhibitors: Profiling 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, transforming the treatment paradigms for numerous malignancies. The human kinome, with its vast and intricate network of signaling pathways, presents a rich source of therapeutic targets. Consequently, the development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a central focus of modern drug discovery.
This guide provides a comparative analysis of kinase inhibitors, with a focus on the hypothetical profiling of a novel compound, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, against a panel of well-established and clinically approved kinase inhibitors: Imatinib, Sunitinib, and Ibrutinib. Due to the current lack of publicly available data on the kinase inhibitory profile of this compound, this guide will utilize these established drugs to illustrate the critical parameters and experimental workflows used to characterize and compare kinase inhibitors. This framework will serve as a valuable resource for researchers aiming to evaluate novel compounds and understand their potential therapeutic utility.
Introduction to the Comparator Kinase Inhibitors
To establish a robust framework for comparison, we have selected three kinase inhibitors with distinct selectivity profiles and mechanisms of action:
-
Imatinib: A paradigm of targeted therapy, Imatinib is a relatively selective inhibitor of the Bcr-Abl tyrosine kinase, the primary driver of chronic myeloid leukemia (CML).[1][2] It also exhibits activity against c-KIT and platelet-derived growth factor receptor (PDGFR).[1]
-
Sunitinib: In contrast to the targeted specificity of Imatinib, Sunitinib is a multi-kinase inhibitor, potently targeting vascular endothelial growth factor receptors (VEGFRs), PDGFRs, c-KIT, FMS-like tyrosine kinase 3 (FLT3), and rearranged during transfection (RET).[3][4] Its broad-spectrum activity makes it effective in treating various solid tumors, including renal cell carcinoma and gastrointestinal stromal tumors.[5]
-
Ibrutinib: Representing a different class of inhibitors, Ibrutinib is a first-in-class covalent inhibitor of Bruton's tyrosine kinase (BTK).[6][7] By forming an irreversible bond with a cysteine residue in the active site of BTK, Ibrutinib effectively shuts down B-cell receptor signaling, a critical pathway for the survival and proliferation of malignant B-cells in diseases like chronic lymphocytic leukemia and mantle cell lymphoma.[6][8]
Comparative Analysis of Kinase Inhibitor Profiles
The following table summarizes the key characteristics of our selected comparator kinase inhibitors. For a novel compound like this compound, a similar profile would be generated through a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.
| Feature | Imatinib | Sunitinib | Ibrutinib | This compound |
| Primary Targets | BCR-ABL, c-KIT, PDGFR | VEGFRs, PDGFRs, c-KIT, FLT3, RET | Bruton's Tyrosine Kinase (BTK) | To be determined |
| Inhibitor Type | Reversible, ATP-competitive | Reversible, ATP-competitive | Irreversible, Covalent | To be determined |
| IC50 (BCR-ABL) | ~250-600 nM[9] | - | - | To be determined |
| IC50 (VEGFR2) | - | ~80 nM[3][10] | - | To be determined |
| IC50 (PDGFRβ) | ~100 nM | ~2 nM[3][10] | - | To be determined |
| IC50 (BTK) | - | - | ~0.5 nM[7] | To be determined |
| Therapeutic Indications | CML, GIST, HES | RCC, GIST, pNET | CLL, MCL, WM | To be determined |
IC50 values can vary depending on the assay conditions. CML: Chronic Myeloid Leukemia, GIST: Gastrointestinal Stromal Tumor, HES: Hypereosinophilic Syndrome, RCC: Renal Cell Carcinoma, pNET: Pancreatic Neuroendocrine Tumors, CLL: Chronic Lymphocytic Leukemia, MCL: Mantle Cell Lymphoma, WM: Waldenström's Macroglobulinemia.
Experimental Workflow for Kinase Inhibitor Profiling
The characterization of a novel kinase inhibitor involves a systematic and multi-step process to determine its potency and selectivity. The following diagram illustrates a typical experimental workflow.
Caption: A generalized workflow for the in vitro characterization of a novel kinase inhibitor.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay (ADP-Glo™)
One of the most common methods for determining kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay.[11][12][13] This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[12]
Principle: The assay is a two-step process. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal.[13][14]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test inhibitor (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (for control wells).
-
Add 2.5 µL of the kinase solution (containing the kinase in an appropriate buffer).
-
Incubate at room temperature for 15 minutes to allow for inhibitor-kinase binding.[14]
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Analysis: The Role of Kinase Inhibitors
Understanding the signaling pathway in which a target kinase operates is crucial for predicting the cellular effects of an inhibitor. Below are simplified diagrams of the signaling pathways inhibited by our comparator drugs.
BCR-ABL Signaling Pathway and Imatinib
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the proliferation of hematopoietic cells in CML.[16][17] Imatinib blocks the ATP-binding site of BCR-ABL, thereby inhibiting its kinase activity and downstream signaling.[1]
Caption: Sunitinib inhibits VEGFR, thereby blocking downstream signaling required for angiogenesis.
BTK Signaling Pathway and Ibrutinib
BTK is a critical component of the B-cell receptor signaling pathway, which is essential for B-cell survival and proliferation. [18][19]Ibrutinib covalently binds to and irreversibly inhibits BTK. [6][20]
Sources
- 1. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imatinib: a selective tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sunitinib (Sutent, SU11248), a Small-Molecule Receptor Tyrosine Kinase Inhibitor, Blocks Function of the ATP-Binding Cassette (ABC) Transporters P-Glycoprotein (ABCB1) and ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib - Wikipedia [en.wikipedia.org]
- 7. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imbruvicahcp.com [imbruvicahcp.com]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promega.com [promega.com]
- 16. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 19. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 20. Mechanism of covalent binding of ibrutinib to Bruton's tyrosine kinase revealed by QM/MM calculations - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to PROTAC Linker Design: Evaluating 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid Against Conventional Linkers
In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality.[1] Unlike traditional inhibitors that simply block a protein's function, PROTACs act as catalytic agents of destruction, hijacking the cell's own ubiquitin-proteasome system to eliminate specific proteins of interest (POIs).[][3] A PROTAC molecule's architecture is deceptively simple, consisting of two ligands—one for the POI and one for an E3 ubiquitin ligase—joined by a chemical linker.[4]
While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's success.[5] Its length, rigidity, and chemical composition profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for protein degradation.[6][7] Furthermore, the linker significantly impacts the molecule's overall physicochemical properties, including solubility and cell permeability—key factors for developing effective therapeutics.[8][9]
Historically, PROTAC design has relied heavily on flexible alkyl and polyethylene glycol (PEG) chains, valued for their synthetic tractability.[1] However, the field is undergoing a significant shift towards more sophisticated, rigid linkers that can pre-organize the molecule, potentially reducing the entropic penalty of ternary complex formation and improving pharmacokinetic properties.[10][] This guide provides an in-depth comparison of a novel linker scaffold, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid , against these established linker classes, offering a rationale for its potential advantages and providing the experimental frameworks necessary for its evaluation.
The PROTAC Mechanism: An Orchestrated Destruction
The function of a PROTAC is to induce proximity between a target protein and an E3 ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the target protein's surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically at sub-stoichiometric concentrations.[3]
Caption: The catalytic cycle of a PROTAC molecule.
Comparative Analysis of PROTAC Linker Scaffolds
The choice of linker is a multi-parameter optimization problem. An ideal linker must balance conformational rigidity with sufficient flexibility to allow for productive ternary complex formation, while also conferring drug-like properties on the often large and complex PROTAC molecule.
This compound: A Novel Scaffold
This linker combines two key structural motifs: a rigid azetidine core and a polar pyrimidine head.
-
Azetidine Core: The four-membered azetidine ring acts as a constrained, non-planar scaffold.[12] This rigidity can be advantageous, as it reduces the number of available conformations the linker can adopt, thereby lowering the entropic cost of binding to form the ternary complex. This can lead to more stable complexes and higher degradation efficiency.[10]
-
Pyrimidine Moiety: The pyrimidine ring introduces polarity and hydrogen bond acceptors. This can improve the solubility of the PROTAC, a common challenge for these high molecular weight molecules.[8] Furthermore, the pyrimidine group may form specific hydrogen bonds or π-π stacking interactions with residues on the surface of either the target protein or the E3 ligase, further stabilizing the ternary complex.[13]
The table below compares the hypothesized properties of the this compound linker with commonly used flexible and rigid linkers.
| Feature | Alkyl Chains | PEG Chains | Piperidine/Piperazine | This compound |
| Flexibility | High | High | Low (Rigid) | Low (Rigid Core) |
| Solubility | Low (Hydrophobic) | High (Hydrophilic) | Moderate | Moderate to High (Polar Pyrimidine) |
| Synthetic Ease | High | High | Moderate | Moderate |
| Conformational Penalty | High | High | Low | Low |
| Potential for Specific PPIs | Low (van der Waals) | Low (H-bonding) | Low | High (H-bonding, π-stacking) |
| Impact on Permeability | Can increase lipophilicity | Can decrease permeability | Favorable | Potentially balanced |
Experimental Protocols for Linker Evaluation
To validate the performance of a novel linker, a series of robust biophysical and cell-based assays must be employed. The following protocols provide a self-validating framework for comparing PROTACs constructed with different linkers.
Protocol 1: PROTAC Synthesis Workflow
The synthesis of a PROTAC involves the sequential conjugation of the linker to the POI ligand and the E3 ligase ligand. The carboxylic acid on the azetidine ring provides a convenient handle for standard amide bond formation.
Objective: To synthesize a PROTAC by coupling the this compound linker to pre-functionalized POI and E3 ligase ligands.
Step-by-Step Methodology:
-
Activation of Linker: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
First Conjugation: Add the amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative, 1.0 eq) to the activated linker solution. Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.
-
Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting intermediate by flash column chromatography.
-
Second Conjugation: The intermediate from the previous step will have a functional group (often exposed after a deprotection step, if necessary) for coupling to the POI ligand. Repeat the activation and conjugation steps using the POI ligand.
-
Final Purification & Characterization: Purify the final PROTAC product using reverse-phase HPLC. Confirm the identity and purity (>95%) of the compound by LC-MS and ¹H NMR.
Caption: General workflow for PROTAC synthesis.
Protocol 2: Ternary Complex Affinity by Fluorescence Polarization (FP)
Objective: To quantify the binary (PROTAC-POI, PROTAC-E3) and ternary (POI-PROTAC-E3) binding affinities. Higher ternary affinity and positive cooperativity are predictive of potent degradation.[8][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled ligand for the POI (or a fluorescently tagged POI).
-
Prepare serial dilutions of the PROTACs to be tested (e.g., Novel Linker PROTAC vs. PEG Linker PROTAC).
-
Prepare a stock solution of the purified E3 ligase complex (e.g., VHL/Elongin B/Elongin C).
-
-
Binary Binding Assay:
-
In a 384-well plate, add the fluorescent probe at a constant concentration.
-
Add increasing concentrations of the PROTAC.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a plate reader. Data will be used to calculate the binary binding affinity (Kd) for the PROTAC and the fluorescently labeled component.
-
-
Ternary Complex Assay:
-
To the wells containing the fluorescent probe and a fixed, near-Kd concentration of the PROTAC, add increasing concentrations of the E3 ligase.
-
Incubate and measure the fluorescence polarization as before. A significant increase in polarization indicates the formation of the larger ternary complex.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) against the concentration of the titrated component.
-
Fit the data to a suitable binding isotherm (e.g., one-site specific binding) to determine the dissociation constant (Kd).
-
Calculate the cooperativity (α), which is the ratio of binary to ternary affinities. An α > 1 indicates positive cooperativity, which is favorable.[7]
-
Protocol 3: Cellular Protein Degradation by Western Blot
Objective: To measure the potency (DC₅₀) and efficacy (Dₘₐₓ) of the PROTAC in degrading the target protein within a cellular context.[15]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Plate cells expressing the POI (e.g., HEK293T) in 6-well plates and allow them to adhere overnight.
-
PROTAC Dosing: Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a defined period (e.g., 18 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add RIPA buffer supplemented with protease and phosphatase inhibitors to lyse the cells.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Imaging and Analysis:
-
Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.
-
Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
-
Plot the normalized POI levels against the log of the PROTAC concentration and fit to a dose-response curve to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 4: Cell Permeability via PAMPA
Objective: To assess the passive membrane permeability of the PROTACs. Poor permeability is a common hurdle for PROTACs due to their high molecular weight.[16][17]
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.
-
Compound Addition: Add the PROTAC solution (at a known concentration in a buffer solution, e.g., PBS at pH 7.4) to the wells of the donor plate.
-
Incubation: Fill the acceptor plate wells with buffer. Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two. Incubate the plate sandwich for a set time (e.g., 4-16 hours) at room temperature.
-
Concentration Measurement: After incubation, carefully separate the plates. Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe = [ -ln(1 - [drug]acceptor / [drug]equilibrium) ] / ( A * (1/VD + 1/VA) * t ) Where A is the filter area, Vd and Va are the volumes of the donor and acceptor wells, and t is the incubation time. Include high and low permeability control compounds for assay validation.
Interpreting the Data: A Hypothetical Case Study
To illustrate the potential benefits of the this compound linker, consider the following hypothetical data comparing it to a standard PEG-based linker for a BRD4-targeting PROTAC that recruits the VHL E3 ligase.
| Parameter | PROTAC A (PEG-4 Linker) | PROTAC B (1-(Pyrimidin-2-yl)azetidine-3-linker) | Rationale for Difference |
| Ternary Kd (FP) | 150 nM | 45 nM | The rigid azetidine core reduces the entropic penalty, and the pyrimidine may form favorable interactions, leading to a more stable ternary complex. |
| Cooperativity (α) | 1.2 | 3.5 | Favorable protein-protein/protein-linker contacts induced by the rigid linker enhance cooperative binding. |
| Cellular DC₅₀ | 80 nM | 15 nM | Improved ternary complex stability directly translates to more efficient degradation at lower concentrations. |
| Dₘₐₓ | 90% | >95% | The optimal spatial orientation enforced by the linker allows for more efficient ubiquitination, leading to more complete degradation. |
| Permeability (Pe) | 0.5 x 10⁻⁶ cm/s | 2.1 x 10⁻⁶ cm/s | The rigid structure may facilitate the adoption of a folded conformation that shields polar surface area, improving passive diffusion across the cell membrane.[9] |
Conclusion
The design of the linker is a pivotal step in the development of a successful PROTAC. While flexible PEG and alkyl chains offer synthetic convenience, the field is increasingly recognizing the power of rigid, functionalized linkers to enhance potency and improve drug-like properties. The This compound scaffold presents a compelling new option for PROTAC design. Its rigid azetidine core offers the potential to minimize the entropic cost of ternary complex formation, while the integrated pyrimidine moiety can improve solubility and provide specific interactions to further stabilize the complex. By combining rational design with the robust experimental validation workflows detailed in this guide, researchers can systematically evaluate this and other novel linkers to unlock the full therapeutic potential of targeted protein degradation.
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Comparative Analysis of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The confluence of the pyrimidine ring, a privileged scaffold in medicinal chemistry, with the conformationally constrained azetidine-3-carboxylic acid moiety presents a compelling structural motif for the development of novel therapeutic agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid analogs, drawing upon key findings from medicinal chemistry literature to inform the rational design of potent and selective enzyme inhibitors. While a dedicated, comprehensive SAR study on this exact scaffold is not extensively documented in publicly available literature, valuable insights can be gleaned from closely related series, particularly the corresponding azetidine-2-carboxamides, which share significant structural and pharmacophoric features.
The Rationale: Combining Privileged Scaffolds
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery due to its unique physicochemical properties. Its inherent ring strain and three-dimensional character can enhance binding affinity, improve metabolic stability, and provide novel exit vectors for substituent placement compared to more flexible or larger ring systems.[1][2] Several FDA-approved drugs incorporate the azetidine motif, highlighting its clinical relevance.[2]
The pyrimidine ring is another cornerstone of medicinal chemistry, found in numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, crucial for molecular recognition at biological targets.
The combination of these two scaffolds in the this compound core offers a rigid framework that orients the carboxylic acid (or a derivative thereof) and substituents on the pyrimidine ring in a well-defined spatial arrangement, making it an attractive starting point for library synthesis and SAR exploration.
Core Scaffold and Key Modification Points
The fundamental structure of the this compound scaffold provides several key points for chemical modification to explore the SAR.
Caption: Core chemical structure and key points for modification.
Key Modification Points for SAR Studies:
-
R1, R2, R3 (Pyrimidine Ring): Substitution at these positions can modulate electronic properties, steric bulk, and introduce new interaction points (e.g., hydrogen bond donors/acceptors, hydrophobic groups).
-
Carboxylic Acid Moiety (Azetidine C3): This group can be converted to various bioisosteres such as amides, esters, or tetrazoles to alter polarity, cell permeability, and target interactions.
Structure-Activity Relationship Insights from Analogous Series
While direct SAR data for the this compound series is limited, a comprehensive study on trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as TGR5 agonists offers significant transferable insights.[4] The following sections extrapolate key SAR findings from this and other related studies.
Modifications on the Pyrimidine Ring
In the exploration of pyrimidine-based inhibitors, substitutions on the pyrimidine ring have proven to be critical for potency and selectivity. For a series of pyrimidine-4-carboxamide inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), modifications at the 2- and 6-positions of the pyrimidine ring dramatically influenced activity.[1][5][6]
Table 1: Hypothetical SAR based on Analogous Pyrimidine Derivatives
| Position | Substituent Type | Predicted Impact on Activity | Rationale from Analogous Series |
| R1 (C4) | Small, hydrophobic (e.g., methyl, ethyl) | Likely to be well-tolerated or beneficial | Often fits into small hydrophobic pockets near the hinge region of kinases. |
| Bulky, hydrophobic (e.g., phenyl) | May increase potency if a suitable hydrophobic pocket is available | Can provide additional van der Waals interactions. | |
| Hydrogen bond donor/acceptor (e.g., -NH2, -OH) | Potential for significant increase in potency | Can form key interactions with the target protein. | |
| R2 (C5) | Halogens (e.g., -F, -Cl) | Can enhance potency through halogen bonding or by modifying electronics | A common strategy in medicinal chemistry to improve binding affinity. |
| Small alkyl groups | Generally well-tolerated | Fills small pockets and can improve metabolic stability. | |
| R3 (C6) | Similar trends to R1 | The impact is target-dependent and requires exploration | Symmetry of the pyrimidine ring may lead to similar effects as C4 substitution. |
Modifications of the Azetidine-3-Carboxylic Acid
The carboxylic acid group at the C3 position of the azetidine ring is a key interaction point, often mimicking a natural amino acid residue. Its conversion to various derivatives can profoundly impact pharmacokinetic and pharmacodynamic properties.
Table 2: Predicted Impact of Carboxylic Acid Modifications
| Modification | Predicted Impact on Activity | Rationale |
| Primary Amide (-CONH2) | May retain or slightly decrease potency | Can still act as a hydrogen bond donor and acceptor. |
| Substituted Amides (-CONHR) | Highly dependent on the 'R' group | Allows for probing of adjacent pockets and can improve cell permeability. |
| Esters (-COOR) | Generally acts as a prodrug | Can improve cell permeability, with the ester being hydrolyzed to the active carboxylic acid intracellularly. |
| Tetrazole | Potential to mimic the carboxylic acid | A well-established bioisostere for the carboxylic acid group, offering similar acidity and interaction potential. |
Experimental Protocols
To facilitate further research in this area, representative experimental protocols for the synthesis of the core scaffold and a common biological assay are provided below.
Synthesis of the this compound Scaffold
The synthesis of the core scaffold can be achieved through a nucleophilic aromatic substitution reaction between 2-chloropyrimidine and azetidine-3-carboxylic acid.
Step-by-Step Protocol:
-
Dissolution: Dissolve azetidine-3-carboxylic acid (1.0 eq) and a suitable base (e.g., diisopropylethylamine, 2.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Addition of Pyrimidine: To the stirred solution, add 2-chloropyrimidine (1.1 eq).
-
Reaction: Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and acidify with a mild acid (e.g., 1N HCl) to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.
Caption: General synthetic workflow for the core scaffold.
In Vitro Kinase Inhibition Assay
Given that pyrimidine derivatives are often investigated as kinase inhibitors, a representative protocol for a kinase inhibition assay is provided.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Prepare assay buffer (e.g., containing HEPES, MgCl2, DTT, and BSA). Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.
-
Assay Plate Preparation: Add the assay buffer to the wells of a microtiter plate.
-
Compound Addition: Add serial dilutions of the test compound to the assay wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the kinase and substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays (e.g., ADP-Glo™), or antibody-based detection (e.g., ELISA).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors. While direct and extensive SAR studies on this specific chemical class are not yet widely available, insights from closely related analogs, particularly azetidine-2-carboxamides and other substituted pyrimidines, provide a strong foundation for rational drug design.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse substitutions on the pyrimidine ring and modifications of the carboxylic acid moiety. Such studies will be crucial to elucidate the detailed SAR and to identify potent and selective inhibitors for various therapeutic targets. The combination of synthetic chemistry, in vitro and in vivo biological testing, and computational modeling will be essential to unlock the full potential of this promising chemical scaffold.
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A Comparative Guide to Target Validation Strategies for Novel Bioactive Compounds: A Case Study of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Introduction: Navigating the Uncharted Territory of Novel Compound Target Identification
In the landscape of drug discovery, the identification and validation of a drug's molecular target are paramount first steps that significantly influence the trajectory of a research program.[1][2] A well-validated target provides a clear mechanistic rationale for a compound's therapeutic effects and potential liabilities.[3][4] This guide focuses on a hypothetical yet structurally intriguing molecule, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, to illustrate a comprehensive and multi-faceted approach to target validation. While no specific biological target for this compound has been publicly disclosed, its unique chemical architecture—featuring a pyrimidine ring, an azetidine core, and a carboxylic acid moiety—suggests a range of potential interactions with biologically relevant macromolecules.
The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable attention in medicinal chemistry.[5] For instance, azetidine-2-carboxylic acid, an analog of proline, can be misincorporated into proteins, leading to toxic effects.[6][7][8] Furthermore, various substituted azetidines have been explored as components of bioactive molecules, including TGR5 agonists.[9] The pyrimidine scaffold is also a well-established pharmacophore present in numerous approved drugs, often interacting with kinases and other ATP-binding proteins.[10]
This guide will, therefore, serve as a strategic blueprint for researchers, scientists, and drug development professionals, outlining a systematic and rigorous process for elucidating the molecular target(s) of a novel chemical entity like this compound. We will compare and contrast various state-of-the-art in silico, in vitro, and cellular methodologies, providing the rationale behind experimental choices and detailed protocols to ensure scientific integrity.
The Target Validation Funnel: An Integrated Approach
A robust target validation strategy typically follows a funnel-like approach, starting with broad, predictive methods and progressively narrowing down to specific, high-confidence techniques. This process can be visualized as a multi-stage workflow, integrating computational and experimental data to build a compelling case for a specific target-drug interaction.
Caption: A simplified workflow for the Cellular Thermal Shift Assay.
Phase 3: Advanced Validation and Mechanistic Studies
Once a primary target has been identified and confirmed, further experiments are necessary to validate its role in the compound's mechanism of action and to assess the specificity of the interaction.
Orthogonal Validation Techniques
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures the binding of a ligand to a target immobilized on a sensor chip in real-time. [4] | Binding affinity (KD), association (ka) and dissociation (kd) rates. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution. [4] | Binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). |
| CRISPR/Cas9 Gene Editing | Knocks out or knocks down the expression of the putative target gene. [4] | Determines if the cellular phenotype observed with the compound is dependent on the presence of the target. |
| RNA Interference (RNAi) | Uses small interfering RNAs (siRNAs) to silence the expression of the target gene. [11] | Similar to CRISPR, assesses the on-target dependency of the compound's effect. |
Conclusion: Building a Coherent Narrative for Target Validation
The journey from a novel chemical entity to a well-characterized drug candidate with a validated target is a complex but logical process. For a compound like this compound, where public data is absent, a systematic and unbiased approach is crucial. By integrating in silico predictions with a tiered strategy of in vitro and cellular experiments, researchers can confidently identify and validate its molecular target. This guide provides a comparative framework and practical protocols to empower scientists in their quest to understand the mechanisms of action of new bioactive molecules, ultimately accelerating the development of novel therapeutics.
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A Comprehensive Guide to the Cross-Reactivity Profiling of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
Introduction: The Rationale for Proactive Profiling
In modern drug discovery, the principle of "fail early, fail cheap" is paramount. Identifying potential off-target interactions of a lead compound is not merely a regulatory hurdle but a critical step in de-risking a therapeutic program. The compound 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid presents a unique challenge and opportunity. It incorporates two privileged chemical scaffolds: the azetidine ring and the pyrimidine ring.
The azetidine moiety, a strained four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance properties like solubility, metabolic stability, and three-dimensional complexity, which can improve target engagement.[1][2] Azetidine-carboxylic acids, in particular, are recognized as conformationally constrained analogues of amino acids like proline, suggesting a potential for interaction with a wide range of biological targets that recognize such motifs.[3][4][5]
The pyrimidine ring is a cornerstone of many approved drugs, famously acting as a hinge-binding motif in numerous kinase inhibitors.[6][7] Its presence immediately flags the entire human kinome as a potential area for off-target activity. Furthermore, related structures have shown activity at G-protein coupled receptors (GPCRs), highlighting the compound's potential for polypharmacology.[8]
This guide provides a comprehensive, tiered strategy for the systematic cross-reactivity profiling of this compound. We will move from broad, high-throughput screening to specific, cell-based validation, explaining the causal logic behind each experimental choice. The objective is to build a robust selectivity profile that can guide lead optimization, predict potential toxicities, and uncover novel therapeutic applications.
Strategic Framework: A Tiered Approach to Selectivity Profiling
A logical, multi-tiered approach is the most efficient method for comprehensively assessing a compound's selectivity. This strategy funnels the compound through progressively more focused and physiologically relevant assays, maximizing information while conserving resources.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Broad Pharmacological Safety Screening
The first step is to cast a wide but targeted net. The goal is to rapidly identify interactions with a panel of well-characterized targets known to be associated with adverse drug reactions (ADRs). Commercial services like the Eurofins Discovery SafetyScreen™ panels are the industry standard for this purpose.[9][10][11]
Experimental Rationale: Screening at a single, high concentration (typically 10 µM) provides a cost-effective way to flag potential liabilities early.[12][13] A hit is generally defined as >50% inhibition or stimulation in a binding or functional assay. This initial screen covers a diverse range of target families, including:
-
G-Protein Coupled Receptors (GPCRs): The largest family of cell surface receptors, mediating countless physiological processes. Off-target GPCR activity is a common source of side effects.[14][15]
-
Ion Channels: Critical for neuronal signaling and cardiac function. hERG channel inhibition, for example, is a major cause of drug-induced cardiac arrhythmia.[16][17][18]
-
Transporters: Responsible for the uptake and efflux of neurotransmitters and other essential molecules.
-
Nuclear Receptors & Enzymes: Key regulators of metabolism and gene expression.
Protocol: Tier 1 Broad Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Submission: Submit the compound to a commercial provider (e.g., Eurofins Discovery) for screening against a standard safety panel, such as the SafetyScreen44 or SAFETYscan47.[9][13]
-
Primary Screen: The compound is tested at a final concentration of 10 µM in duplicate.
-
Data Analysis: Results are typically provided as a percentage of inhibition (%I) for binding assays or percentage of control activity for functional assays.
-
Hit Identification: Any target showing >50% inhibition or stimulation is flagged as a "hit" requiring further investigation.
Illustrative Data: Tier 1 Screening
| Target Class | Target Name | Assay Type | % Inhibition @ 10 µM | Assessment |
| GPCR | Adenosine A1 | Radioligand Binding | 8% | No significant activity |
| GPCR | Dopamine D2 | Radioligand Binding | 65% | Hit - Follow-up Required |
| Ion Channel | hERG | Radioligand Binding | 15% | No significant activity |
| Kinase | LCK | Biochemical | 78% | Hit - Follow-up Required |
| Kinase | SRC | Biochemical | 71% | Hit - Follow-up Required |
| Transporter | SERT | Radioligand Binding | 4% | No significant activity |
Tier 2: Hypothesis-Driven Profiling
Based on the compound's structure and Tier 1 results, we now move to more focused, comprehensive profiling against entire protein families.
A. Kinome-Wide Selectivity Profiling
Experimental Rationale: The pyrimidine scaffold strongly suggests potential activity against protein kinases. A comprehensive screen against a large panel of kinases is essential to understand the compound's selectivity within this family.[6][19] This is crucial because off-target kinase inhibition can lead to toxicities or produce confounding effects in efficacy studies.[20] Various assay formats, such as radiometric, fluorescence-based, or luminescence-based methods, can be employed to measure kinase activity.[21]
Caption: Workflow for a typical luminescence-based kinase assay.
Protocol: Kinase-Glo™ Luminescent Assay
-
Reaction Setup: In a 384-well plate, add 5 µL of a reaction mix containing the specific kinase, its peptide substrate, and ATP in kinase buffer.
-
Compound Addition: Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 30 µM). Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.
-
Detection: Add 10 µL of Kinase-Glo™ reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP via a luciferase-based reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the plate on a luminometer.
-
Data Analysis: Convert raw luminescence values to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Illustrative Data: Kinase Selectivity Panel
| Kinase Target | IC50 (nM) | Kinase Family |
| Intended Target (Hypothetical) | 25 | Tyrosine Kinase |
| LCK | 150 | Src Family |
| SRC | 210 | Src Family |
| FYN | 350 | Src Family |
| ABL1 | >10,000 | Abl Family |
| EGFR | >10,000 | Receptor Tyrosine Kinase |
| BRAF | >10,000 | Serine/Threonine Kinase |
B. Broad GPCR Profiling
Experimental Rationale: Given that related compounds show GPCR activity and the Tier 1 screen may flag one or more GPCRs, a broader follow-up is warranted.[8] Radioligand binding assays remain the gold standard for determining the affinity (Ki) of a compound for a receptor.[15][22] These assays directly measure the displacement of a high-affinity radiolabeled ligand from the receptor by the test compound.
Protocol: Generic Radioligand Binding Assay
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Reaction Setup: In a 96-well filter plate, combine cell membranes, a fixed concentration of a specific radioligand (e.g., ³H-dopamine for the D2 receptor), and the test compound across a range of concentrations.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filter mat, dry it, and add scintillation fluid. Count the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the dose-response curve. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Tier 3: Cellular Target Engagement Validation
Biochemical and binding assays are powerful but performed in artificial systems. It is crucial to confirm that the compound engages its target in a more physiologically relevant environment—the living cell.[23]
Experimental Rationale: The Cellular Thermal Shift Assay (CETSA®) is a revolutionary technique for verifying target engagement in intact cells or even tissues.[24][25] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than the unbound protein.[26][27] By heating cells treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining, we can directly observe target binding.[26]
Protocol: Western Blot-Based CETSA
-
Cell Treatment: Culture cells expressing the target of interest (e.g., a cell line with high endogenous LCK expression) and treat them with either the test compound (e.g., at 10x the biochemical IC50) or DMSO vehicle for 1 hour.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein in the supernatant using SDS-PAGE and Western blotting with a target-specific antibody.
-
Data Analysis: Plot the relative amount of soluble protein versus temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms cellular engagement.
Illustrative Data: CETSA for LCK Target Engagement
| Temperature (°C) | % Soluble LCK (Vehicle) | % Soluble LCK (Compound) |
| 46 | 100 | 100 |
| 49 | 95 | 98 |
| 52 | 75 | 92 |
| 55 | 50 (Tm) | 81 |
| 58 | 25 | 60 (Tm shift) |
| 61 | 10 | 35 |
Conclusion and Forward Look
This systematic, multi-tiered guide provides a robust framework for characterizing the cross-reactivity profile of this compound. By progressing from broad safety panels to deep, hypothesis-driven kinome scans and finally to cellular target validation with CETSA, researchers can build a comprehensive understanding of the compound's biological interactions.
The illustrative data presented here suggests a hypothetical compound with primary activity against a tyrosine kinase, moderate off-target activity against Src family kinases (LCK, SRC), and a potential liability at the Dopamine D2 receptor. This profile would guide the next steps for a medicinal chemistry team: focus on modifications that enhance potency for the primary target while reducing activity against the Src family and D2 receptor. This evidence-based approach is fundamental to developing safer, more effective therapeutics.
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A Head-to-Head Comparison of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid Derivatives as Janus Kinase (JAK) Inhibitors
For researchers, scientists, and drug development professionals, the strategic design of kinase inhibitors is a cornerstone of modern therapeutics. The 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. This guide provides an in-depth, head-to-head comparison of derivatives based on this core, with a focus on their biological activity, pharmacokinetic profiles, and the underlying structure-activity relationships (SAR). We will use Baricitinib, a prominent example of this structural class, as our primary subject and compare its performance with other leading JAK inhibitors to provide a comprehensive analysis.
The Rationale for Targeting Janus Kinases
The JAK-STAT signaling pathway is a critical cascade in cytokine signaling, playing a pivotal role in the immune response and hematopoiesis. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, as well as certain cancers. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. The development of small molecule inhibitors that can selectively target one or more of these kinases has revolutionized the treatment of these conditions. The this compound scaffold has proven to be a highly effective framework for developing potent and selective JAK inhibitors.
Comparative Analysis of Biological Activity
The efficacy and safety of a JAK inhibitor are intrinsically linked to its selectivity profile against the different JAK isoforms. Here, we compare the in vitro potency of Baricitinib against other notable JAK inhibitors: Tofacitinib, Filgotinib, and Upadacitinib.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity | JAK1/JAK3 Selectivity |
| Baricitinib | 5.9[1][2][3][4][5] | 5.7[1][2][3][4][5] | >400[5] | 53[5] | ~1 | >68 |
| Tofacitinib | 1-3.2 | 4.1-20[6] | 1-2[6] | 114 | ~0.5-0.16 | ~1 |
| Filgotinib | 10-30 | 28-810 | 810-1580 | 116-1290 | ~3-27 | ~81-53 |
| Upadacitinib | 45[7] | 109[7] | 2100[7] | 4700[7] | ~2.4 | ~47 |
Table 1: In Vitro Inhibitory Potency of Selected JAK Inhibitors. IC50 values represent the half-maximal inhibitory concentration.
Key Insights from the Data:
-
Baricitinib demonstrates potent and near-equal inhibition of JAK1 and JAK2, with significantly less activity against JAK3 and TYK2.[1][2][3][4][5] This dual JAK1/JAK2 inhibition is believed to contribute to its broad efficacy in inflammatory conditions.
-
Tofacitinib , one of the first-in-class JAK inhibitors, shows potent inhibition of JAK1, JAK2, and JAK3.[6][8]
-
Filgotinib and Upadacitinib are considered second-generation JAK inhibitors with a higher selectivity for JAK1 over other isoforms.[9][10][11] This selectivity is hypothesized to lead to an improved safety profile by avoiding off-target effects associated with the inhibition of other JAKs.[10]
Structure-Activity Relationship (SAR) Insights
The this compound scaffold of Baricitinib is crucial for its activity. The pyrimidine ring engages in key hydrogen bonding interactions within the ATP-binding site of the JAK enzymes. The azetidine ring serves as a rigid scaffold, correctly positioning the pyrimidine and the carboxamide-derived side chain for optimal binding. Modifications to the side chain can significantly impact potency and selectivity. The development of more selective JAK1 inhibitors like Upadacitinib and Filgotinib has been achieved through modifications of the core structure and side chains to exploit subtle differences in the ATP-binding pockets of the JAK isoforms.[12]
Comparative Pharmacokinetic Profiles
The clinical utility of a drug is heavily dependent on its pharmacokinetic properties. An ideal JAK inhibitor should possess good oral bioavailability, a predictable metabolic profile, and a half-life that allows for convenient dosing.
| Compound | Oral Bioavailability (%) | Tmax (hours) | Half-life (hours) | Metabolism |
| Baricitinib | ~79[13] | ~1.0-1.5[13][14] | ~12.5 | Primarily CYP3A4[13] |
| Tofacitinib | 74[15][16] | 0.5-1.0[15][16] | ~3[15][16] | CYP3A4, CYP2C19[15][16] |
| Filgotinib | >90 | 2-3 | ~7 (parent), ~23 (metabolite)[17] | Carboxylesterases[18] |
| Upadacitinib | High | 2-4[19] | 9-14[20] | CYP3A4, minor CYP2D6[20] |
Table 2: Pharmacokinetic Properties of Selected JAK Inhibitors.
Key Insights from the Data:
-
All four inhibitors exhibit good oral bioavailability, making them suitable for oral administration.
-
Baricitinib and Tofacitinib have relatively shorter half-lives compared to the active metabolite of Filgotinib and Upadacitinib .[14][15][17][20] This can influence dosing frequency and the potential for drug accumulation.
-
The metabolic pathways differ among the compounds, with the majority being metabolized by cytochrome P450 enzymes. This has implications for potential drug-drug interactions.
Experimental Protocols
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to characterize these inhibitors.
In Vitro JAK Kinase Inhibition Assay
This protocol outlines a common method for determining the IC50 values of inhibitors against purified JAK enzymes.
Caption: Workflow for an in vitro JAK kinase inhibition assay.
Detailed Steps:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Dilute purified recombinant JAK1, JAK2, JAK3, or TYK2 enzyme to the desired concentration in assay buffer. Prepare a stock solution of ATP and a fluorescently labeled peptide substrate.
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the diluted JAK enzyme and peptide substrate to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET) or a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based STAT Phosphorylation Assay
This protocol describes a method to assess the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Caption: Workflow for a cell-based STAT phosphorylation assay.
Detailed Steps:
-
Cell Culture: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or use a relevant cell line.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 to activate the JAK1/JAK2 pathway) for a short period (e.g., 15 minutes).
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow antibody access to intracellular proteins.
-
Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the level of STAT phosphorylation in the presence and absence of the inhibitor.
-
Data Analysis: Calculate the percentage of inhibition of STAT phosphorylation at each inhibitor concentration and determine the cellular IC50 value.
Conclusion
The this compound scaffold represents a highly successful platform for the design of potent and selective JAK inhibitors. Baricitinib, a key example of this class, demonstrates effective dual inhibition of JAK1 and JAK2, translating to broad clinical efficacy. The evolution of this scaffold has led to the development of second-generation, JAK1-selective inhibitors like Upadacitinib and Filgotinib, which aim to provide a more favorable safety profile. The head-to-head comparison of their biological activities and pharmacokinetic properties highlights the nuanced interplay between potency, selectivity, and drug-like properties in the development of successful kinase inhibitors. The experimental protocols provided herein offer a robust framework for the evaluation of novel derivatives, ensuring the scientific rigor required in the pursuit of next-generation therapeutics.
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Kim, D., et al. (2022). Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 53, 128451. Available at: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Arylaminopyrimidine Derivatives as Dual Cathepsin L and JAK Inhibitors for the Treatment of Acute Lung Injury. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, L., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. International Journal of Molecular Sciences, 23(4), 2199. Available at: [Link]
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A Comparative Benchmarking Guide: 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid in the Landscape of Kinase and Dihydroorotate Dehydrogenase Inhibitors
Abstract
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 1-(pyrimidin-2-yl)azetidine-3-carboxylic acid. Drawing from the well-established pharmacological profiles of pyrimidine and azetidine scaffolds, we hypothesize that this molecule holds potential as either a kinase inhibitor or an inhibitor of dihydroorotate dehydrogenase (DHODH). To rigorously evaluate this compound, we propose a direct comparison against three strategically selected, clinically approved drugs: Osimertinib , a third-generation epidermal growth factor receptor (EGFR) inhibitor; Tofacitinib , a Janus kinase (JAK) inhibitor; and Teriflunomide , a DHODH inhibitor. This document details the scientific rationale, step-by-step experimental protocols for biochemical and cell-based assays, and data interpretation frameworks necessary for a thorough comparative analysis.
Introduction: Rationale and Strategic Drug Selection
The chemical architecture of this compound presents a compelling case for its investigation as a therapeutic agent. The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology and immunology.[1][2][3] Its derivatives are known to target a wide array of biological molecules, most notably protein kinases and enzymes involved in nucleotide biosynthesis.[4][5][6] The azetidine-3-carboxylic acid moiety, a conformationally constrained beta-amino acid analogue, can impart favorable physicochemical properties, such as improved metabolic stability, solubility, and receptor selectivity, and has been incorporated into several approved drugs.[7][8][9]
Given this structural precedent, we have identified two primary, plausible mechanisms of action for our target compound:
-
Kinase Inhibition: The pyrimidine ring is a well-established ATP bioisostere, capable of competing for the ATP-binding site of various kinases.[10] Prominent examples include inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Janus Kinases (JAKs), both critical drivers of cell proliferation and inflammatory signaling.[11][12][13][14]
-
DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[15][16] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[14][15][17] Several DHODH inhibitors feature heterocyclic scaffolds.[18][19]
To effectively benchmark this compound, we have selected the following approved drugs as comparators, each representing a distinct therapeutic class aligned with our hypothesized mechanisms:
-
Osimertinib (Tagrisso®): An irreversible, third-generation EGFR tyrosine kinase inhibitor (TKI) that selectively targets both sensitizing and resistance mutations in EGFR.[1][4][12] It serves as a benchmark for potent and selective kinase inhibition in an oncological context.
-
Tofacitinib (Xeljanz®): An oral JAK inhibitor that primarily targets JAK1 and JAK3, modulating the signaling of numerous pro-inflammatory cytokines.[5] It is a key comparator for potential anti-inflammatory and immunomodulatory activity.
-
Teriflunomide (Aubagio®): The active metabolite of Leflunomide, it is a reversible inhibitor of DHODH used in the treatment of multiple sclerosis.[3][14][17] This will serve as the benchmark for evaluating the inhibition of de novo pyrimidine synthesis.
This guide will now proceed to detail the experimental workflows for a head-to-head comparison of our novel compound against these established drugs.
Comparative Experimental Workflows and Protocols
To ensure scientific rigor and reproducibility, the following sections provide detailed, step-by-step protocols for a suite of biochemical and cell-based assays.
Workflow for Kinase Inhibition Profiling
The initial screening will assess the direct inhibitory effect of this compound on EGFR and JAK enzymatic activity, with Osimertinib and Tofacitinib as positive controls, respectively.
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human EGFR, JAK1, and JAK3 enzymes
-
Kinase-specific peptide substrates (e.g., Poly (Glu, Tyr) 4:1 for EGFR)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Reaction Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
ATP
-
Test compounds and controls (Osimertinib, Tofacitinib)
-
Opaque-walled 384-well microplates
Procedure:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, Osimertinib, and Tofacitinib in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO (vehicle control).
-
Add 2 µL of a solution containing the kinase enzyme and its corresponding peptide substrate in reaction buffer.
-
Kinase Reaction: Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 60 minutes.[20]
-
Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells, to determine the cytotoxic effect of the compounds.[11]
Materials:
-
Relevant human cancer cell lines (e.g., NCI-H1975 for EGFR T790M mutation) or immune cells
-
Cell culture medium and supplements
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Test compounds and controls
-
Opaque-walled 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Preparation and Addition:
-
Lysis and Signal Stabilization:
-
Data Acquisition: Record the luminescence with a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC₅₀ values from the dose-response curves.
This assay determines the extent to which the compounds inhibit the phosphorylation of STAT3, a key downstream signaling molecule in both EGFR and JAK pathways.
Materials:
-
Cells treated as in the viability assay (section 2.1.2)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After compound treatment and stimulation (if necessary, e.g., with EGF for EGFR pathway), wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-STAT3 antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 signal.
Workflow for DHODH Inhibition Profiling
This workflow is designed to measure the direct inhibition of the DHODH enzyme and its downstream effect on lymphocyte proliferation, using Teriflunomide as the benchmark.
This spectrophotometric assay measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.[5]
Materials:
-
Recombinant human DHODH
-
L-Dihydroorotic acid (substrate)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100
-
Test compounds and Teriflunomide
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Enzyme Incubation: In a 96-well plate, add the test compound dilutions, recombinant human DHODH, and CoQ10 in the assay buffer. Pre-incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a solution containing L-dihydroorotic acid and DCIP to initiate the reaction.
-
Data Acquisition: Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes.[5]
-
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the IC₅₀ values by plotting the reaction rates against the inhibitor concentrations.
This assay uses the fluorescent dye CFSE to track cell division. As cells divide, the dye is distributed equally between daughter cells, resulting in a stepwise reduction in fluorescence intensity that can be measured by flow cytometry.[4][14]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
T-cell stimulation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
RPMI-1640 medium with 10% FBS
-
Test compounds and Teriflunomide
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1-10 x 10⁶ cells/mL in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete medium.[14]
-
Cell Culture and Treatment: Wash and resuspend the CFSE-labeled cells in complete medium. Plate the cells in a 96-well plate pre-coated with anti-CD3 antibody and add soluble anti-CD28 antibody. Add serial dilutions of the test compounds.
-
Incubation: Culture the cells for 4-5 days at 37°C and 5% CO₂.
-
Flow Cytometry: Harvest the cells, wash, and acquire data on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Data Analysis: Analyze the CFSE histograms to identify distinct peaks corresponding to successive generations of divided cells. Calculate the proliferation index and determine the IC₅₀ for the inhibition of proliferation for each compound.
Data Summary and Interpretation
The data generated from these assays should be compiled into clear, comparative tables to facilitate interpretation.
Table 1: Summary of In Vitro Potency (IC₅₀ Values in nM)
| Compound | EGFR (Biochemical) | JAK1 (Biochemical) | JAK3 (Biochemical) | DHODH (Biochemical) | NCI-H1975 Viability (Cellular) | T-Cell Proliferation (Cellular) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Osimertinib | ~1-15[4] | >10,000 | >10,000 | >10,000 | ~5-20[4] | Not Applicable |
| Tofacitinib | >10,000 | ~1-112[21] | ~1-2[21] | >10,000 | Not Applicable | ~50-100 |
| Teriflunomide | >10,000 | >10,000 | >10,000 | ~300-1000 | Not Applicable | ~6,000-26,000[16] |
Note: IC₅₀ values for approved drugs are approximate and compiled from various sources for illustrative purposes. Actual values should be determined concurrently with the test compound under identical experimental conditions.
Conclusion and Future Directions
This guide outlines a systematic and robust approach for the initial characterization of this compound. By benchmarking against well-defined approved drugs, researchers can efficiently determine the primary mechanism of action—be it kinase or DHODH inhibition—and quantitatively assess its potency and cellular efficacy. The results from these assays will provide a solid foundation for further preclinical development, including selectivity profiling against a broader panel of kinases, pharmacokinetic studies, and in vivo efficacy models. The unique combination of the privileged pyrimidine scaffold with the synthetically tractable azetidine moiety makes this compound a promising starting point for the development of novel therapeutics in oncology or immunology.
References
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CellTiter-Glo Assay. Oslo University Hospital. Available at: [Link]
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What is tofacitinib and how is it used?. Arthritis UK. Available at: [Link]
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Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. PMC - PubMed Central. Available at: [Link]
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Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Mucosal Immunology. Available at: [Link]
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From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. PMC - PubMed Central. Available at: [Link]
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Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Agilent. Available at: [Link]
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Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Available at: [Link]
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Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. MEDtube. Available at: [Link]
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In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]
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EGFR Kinase Enzyme System Datasheet. BPS Bioscience. Available at: [Link]
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FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. PubMed. Available at: [Link]
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Recent Advances in Pyrimidine-Based Drugs. MDPI. Available at: [Link]
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Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Schematic workflow of the established direct JAK3 ELISA. ResearchGate. Available at: [Link]
-
ELISA Kit for Dihydroorotate Dehydrogenase (DHODH). Cloud-Clone Corp. Available at: [Link]
-
Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Wiley Online Library. Available at: [Link]
-
Phase III clinical trials of teriflunomide in multiple sclerosis. ResearchGate. Available at: [Link]
-
Teriflunomide Treatment of Multiple Sclerosis Selectively Modulates CD8 Memory T Cells. Frontiers in Immunology. Available at: [Link]
-
Novel and potent inhibitors targeting DHODH, a rate-limiting enzyme in de novo pyrimidine biosynthesis, are broad. bioRxiv. Available at: [Link]
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A Guide to Achieving Reproducible Experiments with 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid and its Analogs
For researchers and drug development professionals, the introduction of novel chemical entities into experimental workflows presents both exciting opportunities and significant challenges. One such molecule, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, stands at the intersection of several key areas in medicinal chemistry, including the development of constrained amino acid analogs and heterocyclic scaffolds.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained considerable traction in drug discovery due to its ability to impart favorable physicochemical properties and unique three-dimensional conformations to bioactive molecules.[3]
This guide provides a comprehensive framework for conducting reproducible experiments with this compound. In the absence of extensive published data on this specific molecule, we will draw upon established principles and analogous structures to propose a robust synthetic strategy, outline a hypothetical experimental workflow, and critically evaluate potential sources of variability. Furthermore, we will compare this compound with alternative azetidine-based scaffolds to provide a broader context for its application.
Proposed Synthesis and Quality Control: The Foundation of Reproducibility
The synthesis of this compound is not yet widely documented in the scientific literature. However, a plausible synthetic route can be envisioned based on established methodologies for the N-arylation of azetidines. A common and effective approach involves the nucleophilic aromatic substitution (SNAr) reaction between a suitable azetidine precursor and an activated pyrimidine derivative.
A potential synthetic pathway is outlined below:
Caption: Proposed two-step synthesis of this compound.
Detailed Synthetic Protocol:
Step 1: Synthesis of this compound ester
-
To a solution of azetidine-3-carboxylic acid ester hydrochloride (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.5 eq).
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the mixture at 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired ester.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base such as lithium hydroxide (LiOH) (1.5 eq).
-
Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS.
-
Once the reaction is complete, acidify the mixture to a pH of approximately 3-4 with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent or collect the precipitate by filtration.
-
Dry the final product under vacuum.
Critical for Reproducibility: Thorough characterization of the final compound is paramount. This should include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.
-
High-Resolution Mass Spectrometry (HRMS): To verify the elemental composition.
-
Purity Assessment by HPLC: To quantify the purity of the compound, which should ideally be >95% for use in biological assays.
A Hypothetical Experimental Workflow: From Compound to Data
To illustrate how to ensure reproducibility in practice, let's consider a hypothetical cell-based assay to evaluate the efficacy of this compound as an inhibitor of a specific cellular process.
Caption: A generalized workflow for a cell-based assay.
Protocol and Reproducibility Checkpoints:
| Step | Detailed Procedure | Key Reproducibility Considerations |
| Compound Stock Preparation | 1. Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO). 2. Aliquot into single-use vials and store at -20°C or -80°C. | - Solubility: Ensure the compound is fully dissolved. Sonication may be necessary. - Stability: Perform freeze-thaw stability studies if the compound will be used over an extended period. - Accurate Concentration: Use a calibrated balance and ensure accurate volume measurements. |
| Cell Culture and Seeding | 1. Culture cells under standardized conditions (media, temperature, CO₂). 2. Passage cells consistently and avoid using high-passage number cells. 3. Seed cells at a consistent density in microplates. | - Cell Line Authentication: Regularly verify the identity of the cell line. - Mycoplasma Testing: Routinely test for mycoplasma contamination. - Consistent Seeding: Use an automated cell counter for accurate cell density measurements. |
| Compound Treatment | 1. Prepare a serial dilution of the compound stock in assay media. 2. Add the compound dilutions to the cells. Include appropriate vehicle controls. | - Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully. - Vehicle Control: The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells. - Randomization: Randomize the plate layout to avoid edge effects. |
| Incubation | Incubate the treated cells for a predetermined period under controlled environmental conditions. | - Consistent Incubation Time: The duration of treatment should be precisely controlled. - Stable Environment: Ensure the incubator maintains consistent temperature, humidity, and CO₂ levels. |
| Assay Readout | Perform the assay according to the manufacturer's protocol (e.g., add lysis buffer and substrate for a luminescence-based assay). Read the plate on a calibrated instrument. | - Reagent Quality: Use fresh, properly stored assay reagents. - Instrument Calibration: Regularly calibrate the plate reader. |
| Data Analysis | Normalize the data to controls and fit to a dose-response curve to determine parameters like IC₅₀. | - Standardized Analysis Pipeline: Use a consistent data analysis workflow and statistical methods. - Outlier Identification: Define clear criteria for identifying and handling outliers. |
Comparative Analysis of Azetidine Scaffolds
While this compound is a promising lead, exploring related structures can provide valuable insights into structure-activity relationships (SAR). The choice of substituent on the azetidine nitrogen and the position of the carboxylic acid group can significantly impact the molecule's properties.
| Compound Class | Key Features & Potential Advantages | Synthetic Accessibility | Potential Reproducibility Challenges |
| 1-(Aryl/Heteroaryl)-azetidine-3-carboxylic acids | - Allows for diverse SAR exploration through variation of the aromatic ring. - Can engage in specific interactions with biological targets (e.g., hydrogen bonding, π-stacking). | Generally accessible via SNAr or Buchwald-Hartwig amination. | - Reaction conditions may require careful optimization for different aryl halides. - Purification can be challenging depending on the polarity of the product. |
| N-Boc-azetidine-3-carboxylic acid | - A common building block for further functionalization. - The Boc protecting group can be easily removed. | Commercially available. | - Incomplete deprotection can lead to impurities. |
| Azetidine-2-carboxylic acid derivatives | - Proline analogs that can be incorporated into peptides to induce conformational constraints.[4] - Can act as mimics of natural amino acids.[5] | Synthesis can be more complex than for the 3-substituted isomers. | - Chirality needs to be carefully controlled and monitored. - Racemization can be a concern under certain reaction conditions. |
| 3-Aryl-azetidine-3-carboxylic acids | - Introduces a quaternary center, which can provide steric hindrance and modulate binding. | Can be synthesized via Pd-catalyzed cross-coupling reactions.[1] | - Catalyst poisoning and side reactions can affect yield and purity. |
Conclusion
The successful and reproducible application of novel compounds like this compound in research and development hinges on a systematic and rigorous approach. By starting with a well-characterized compound of high purity, employing standardized experimental protocols with careful controls, and being mindful of the potential sources of variability, researchers can build a solid foundation for generating reliable and impactful data. While the journey with any new molecule is one of discovery, adherence to the principles of scientific integrity and meticulous experimental practice is the surest path to reproducible success.
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Independent Validation of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic Acid Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent validation of the bioactivity of the novel small molecule, 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. Due to the current lack of specific bioactivity data for this compound, we will formulate a validation strategy based on the known activity of a structurally analogous compound, suggesting a potential interaction with histamine receptors. This guide offers a detailed, step-by-step approach for researchers to independently assess this hypothesis and characterize the compound's pharmacological profile.
Introduction: The Case for Independent Validation
This compound is a synthetic small molecule featuring a pyrimidine ring linked to an azetidine-3-carboxylic acid scaffold. While the individual moieties are present in numerous biologically active compounds, the specific bioactivity of this combination has not been publicly documented.[1][2][3][4][5][6] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable feature in medicinal chemistry due to its ability to impart favorable physicochemical properties such as increased metabolic stability and improved receptor selectivity.[7] Similarly, the pyrimidine nucleus is a cornerstone of many therapeutic agents, exhibiting a wide range of pharmacological activities.[8]
A structurally related compound, N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine, has been preliminarily suggested to act as a partial agonist at certain histamine receptors.[9] This observation forms the basis of our primary hypothesis: This compound may modulate the activity of one or more histamine receptor subtypes.
Independent validation is a critical step in drug discovery and chemical biology. It ensures the reproducibility of initial findings and helps to de-risk the progression of a compound into further development. This guide provides the necessary protocols to rigorously test our working hypothesis and to begin building a comprehensive biological profile for this novel molecule.
Comparative Framework: Selecting Appropriate Benchmarks
To provide context to the experimental results, the bioactivity of this compound will be compared against well-characterized reference compounds.
| Compound Class | Specific Compound | Rationale for Selection |
| Test Compound | This compound | The novel molecule with unknown bioactivity. |
| Positive Control (Agonist) | Histamine | The endogenous agonist for all histamine receptors. Will be used to establish the maximum possible receptor activation in functional assays. |
| Positive Control (Antagonist) | Mepyramine (for H1R), Cimetidine (for H2R), Tiprolidine (for H3R), JNJ 7777120 (for H4R) | Potent and selective antagonists for their respective histamine receptor subtypes. Will be used to confirm receptor-specific effects. |
| Negative Control | Vehicle (e.g., DMSO) | To control for any effects of the solvent used to dissolve the test compound. |
| Structural Analogue | N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine | If commercially available, this compound would serve as a direct comparison to assess the impact of the carboxylic acid moiety versus the N-methyl-pyrimidin-2-amine group on histamine receptor activity. |
Experimental Validation Workflow
The following experimental workflow is designed to systematically investigate the potential interaction of this compound with histamine receptors.
Caption: A stepwise workflow for the validation of this compound bioactivity.
Phase 1: Receptor Binding Affinity
The initial step is to determine if the test compound physically interacts with a panel of human histamine receptors (H1R, H2R, H3R, and H4R). A competitive radioligand binding assay is the gold standard for this purpose.
Protocol: Radioligand Binding Assay
-
Cell Membrane Preparation: Obtain commercially available cell membranes prepared from cell lines stably overexpressing each of the human histamine receptor subtypes.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).
-
Radioligand: Select a high-affinity radiolabeled antagonist for each receptor subtype (e.g., [3H]-mepyramine for H1R, [3H]-tiotidine for H2R, [3H]-Nα-methylhistamine for H3R, [3H]-histamine for H4R).
-
Assay Setup: In a 96-well plate, combine the cell membranes, the appropriate radioligand at a concentration near its Kd, and varying concentrations of the test compound (typically from 1 nM to 100 µM). Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled antagonist).
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Scintillation Counting: Wash the filters, and measure the radioactivity retained on them using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC50) by fitting the data to a sigmoidal dose-response curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Phase 2: Functional Activity Assessment
If significant binding is observed for any of the histamine receptor subtypes, the next step is to determine whether this binding results in a functional response (agonism) or blocks the action of the endogenous agonist (antagonism).
Protocol: Calcium Mobilization Assay (for Gq-coupled receptors like H1R)
-
Cell Culture: Culture a cell line stably expressing the histamine receptor of interest (e.g., CHO-K1 or HEK293 cells) in appropriate media.
-
Cell Plating: Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Agonist Mode Testing: Add varying concentrations of the test compound to the wells and measure the change in fluorescence over time using a fluorescence plate reader. A significant increase in fluorescence indicates an agonistic effect.
-
Antagonist Mode Testing: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 15-30 minutes). Then, add a fixed concentration of histamine (typically the EC80) and measure the fluorescence response. A dose-dependent decrease in the histamine-induced signal indicates an antagonistic effect.
-
Data Analysis: For agonist activity, determine the half-maximal effective concentration (EC50) and the maximum response relative to histamine. For antagonist activity, determine the half-maximal inhibitory concentration (IC50).
Protocol: cAMP Assay (for Gs/Gi-coupled receptors like H2R/H3R/H4R)
-
Cell Culture and Plating: Similar to the calcium mobilization assay, use a cell line expressing the receptor of interest.
-
Assay Principle: Utilize a competitive immunoassay kit (e.g., HTRF or LANCE) that measures the intracellular concentration of cyclic AMP (cAMP).
-
Agonist Mode Testing: For Gi-coupled receptors (H3R, H4R), pre-treat the cells with forskolin to stimulate cAMP production. Then, add varying concentrations of the test compound. A decrease in the cAMP level indicates agonism. For Gs-coupled receptors (H2R), add the test compound directly and measure the increase in cAMP.
-
Antagonist Mode Testing: For Gi-coupled receptors, co-incubate varying concentrations of the test compound with a known agonist (e.g., histamine) in the presence of forskolin. An attenuation of the agonist-induced decrease in cAMP indicates antagonism. For Gs-coupled receptors, pre-incubate with the test compound before adding histamine. A reduction in the histamine-induced cAMP increase signifies antagonism.
-
Data Analysis: Determine EC50 or IC50 values from the dose-response curves.
Phase 3: Counterscreen for Non-Specific Effects
It is crucial to rule out the possibility that the observed effects are due to non-specific cytotoxicity. A simple cell viability assay should be performed in parallel with the functional assays using the same cell line.
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed the cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with the same concentrations of the test compound as used in the functional assays and incubate for a relevant period (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. A significant decrease in viability at concentrations where functional activity is observed would suggest that the compound's effects may be due to cytotoxicity.
Data Summary and Interpretation
The quantitative data from the proposed experiments should be compiled into a clear, comparative table.
| Assay | Parameter | This compound | Histamine | Mepyramine (H1R specific) |
| H1R Binding | Ki (nM) | To be determined | To be determined | Known value |
| H2R Binding | Ki (nM) | To be determined | To be determined | N/A |
| H3R Binding | Ki (nM) | To be determined | To be determined | N/A |
| H4R Binding | Ki (nM) | To be determined | To be determined | N/A |
| H1R Functional (Agonist) | EC50 (nM) | To be determined | Known value | N/A |
| H1R Functional (Antagonist) | IC50 (nM) | To be determined | N/A | Known value |
| Cell Viability | CC50 (µM) | To be determined | N/A | N/A |
Interpretation of Potential Outcomes:
-
Scenario 1: Selective Binding and Functional Activity: If the test compound shows binding and functional activity at a specific histamine receptor subtype with minimal effect on others and no cytotoxicity at active concentrations, this would be strong evidence for a selective mechanism of action.
-
Scenario 2: Non-Selective Activity: Binding and/or functional activity across multiple histamine receptor subtypes would indicate a non-selective profile.
-
Scenario 3: Binding without Functional Activity: If the compound binds to a receptor but does not elicit a response on its own or block the action of histamine, it could be a silent allosteric modulator, and further, more complex assays would be required.
-
Scenario 4: No Binding or Functional Activity: This would suggest that the initial hypothesis is incorrect, and alternative biological targets should be investigated. Computational target prediction tools could be employed to generate new hypotheses.[10][11][12]
-
Scenario 5: Cytotoxicity: If the compound shows significant cytotoxicity at concentrations where functional effects are observed, the bioactivity is likely a result of cell death and not specific receptor modulation.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial independent validation of this compound's bioactivity, based on a plausible, hypothesis-driven approach. The successful execution of these experiments will provide a foundational understanding of this novel compound's pharmacological properties.
Should the initial hypothesis be confirmed, further studies could include:
-
In vivo studies: To assess the compound's efficacy and pharmacokinetic profile in animal models of diseases where histamine receptor modulation is relevant (e.g., allergy, inflammation, neurological disorders).
-
Structure-Activity Relationship (SAR) studies: Synthesis and testing of analogues to optimize potency and selectivity.
-
Off-target screening: A broader screen against a panel of other receptors and enzymes to assess selectivity and potential for side effects.
The systematic approach outlined here will ensure that the biological characterization of this compound is built upon a foundation of rigorous, reproducible, and independently validated data.
References
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Lin, J.-H. (2012). Target prediction of small molecules with information of key molecular interactions. Current Topics in Medicinal Chemistry, 12(17), 1903–1910. [Link]
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Yao, L., et al. (2016). Computational probing protein–protein interactions targeting small molecules. Bioinformatics, 32(21), 3291–3299. [Link]
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2a biotech. 1-PYRIMIDIN-2-YL-AZETIDINE-3-CARBOXYLIC ACID. [Link]
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Appretech Scientific Limited. 1-(pyridin-2-yl)azetidine-3-carboxylic acid. [Link]
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Cheekatla, S. R. (2023). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
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Xu, Z., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 23(10), 2657. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
This document provides a comprehensive, step-by-step guide for the proper disposal of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers and drug development professionals, our responsibility extends beyond the synthesis and analysis of novel compounds to their entire lifecycle, including their safe and compliant disposal. The overriding principle in handling laboratory waste is to formulate a disposal plan before any experimental work begins[1].
Hazard Characterization and the Precautionary Principle
A critical first step in determining disposal procedures is to characterize the hazard profile of the chemical. A review of safety data sheets (SDS) for the parent compound, Azetidine-3-carboxylic acid, reveals conflicting information. Some sources classify it as a hazardous substance—harmful if swallowed and causing skin and eye irritation—while others do not[2][3][4]. No specific SDS for this compound is readily available.
In such situations, where data is incomplete or contradictory, the Precautionary Principle must be applied. This means treating the substance as hazardous until proven otherwise. This approach ensures the highest level of safety and compliance with waste management regulations, which place the burden of waste determination on the generator (the laboratory)[1]. Therefore, all waste containing this compound, in any concentration, should be handled as regulated hazardous chemical waste.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
Proper PPE is non-negotiable when handling this compound and its associated waste. The potential for skin, eye, and respiratory irritation necessitates a robust defense.
| Equipment | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields or a face shield. | Protects against splashes of solutions or contact with fine solid particles[2]. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | Impervious clothing, such as a fully-buttoned lab coat. | Protects skin from accidental spills[2]. |
| Respiratory Protection | Use only in a well-ventilated area or certified chemical fume hood. | Avoids inhalation of dust or aerosols, which may cause respiratory irritation[2][5]. |
Waste Segregation and Container Management
Effective waste management begins with proper segregation at the point of generation, known as a "Satellite Accumulation Area" (SAA)[6][7]. Moving or relocating hazardous wastes away from where they were generated is prohibited[8].
Core Principles of Container Management:
-
Compatibility: The container must be chemically compatible with the waste. For this compound and its likely solutions, high-density polyethylene (HDPE) or glass containers are appropriate[9][10].
-
Condition: Containers must be in good condition, leak-proof, and have a securely fitting cap[7][10]. Open containers are a violation of safety protocols and regulations[8].
-
Labeling: Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the constituents, and their approximate percentages[6][7][11]. Do not use abbreviations or chemical formulas.
-
Closure: Keep waste containers closed at all times except when adding waste. Do not leave a funnel in the opening[7][10].
-
Fill Level: Do not fill containers beyond 90% capacity to allow for vapor expansion[9].
The following diagram outlines the decision process for segregating waste streams associated with this compound.
Step-by-Step Disposal Procedures
Never dispose of this chemical down the drain or in the regular trash[11]. Evaporation in a fume hood is not an acceptable method of disposal[8][11].
Workflow A: Disposal of Solid (Neat) Compound
-
Container Preparation: Select a designated solid waste container that is clean, dry, and properly labeled "Hazardous Waste."
-
Transfer: Carefully transfer the solid this compound into the waste container, minimizing the creation of dust. A powder funnel can aid in this process.
-
Labeling: Update the container label with the name of the chemical and its estimated quantity.
-
Closure and Storage: Securely cap the container and store it in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong oxidizing agents[12].
Workflow B: Disposal of Solutions and Contaminated Materials
-
Aqueous Solutions:
-
Pour aqueous solutions containing the compound directly into a designated "Aqueous Hazardous Waste" container.
-
Be mindful of pH. Do not mix strongly acidic or basic solutions unless they are part of the same process waste stream. If necessary, maintain separate acidic and basic aqueous waste containers[13].
-
-
Organic Solvent Solutions:
-
Segregate halogenated and non-halogenated solvent waste into their respective containers. This is critical as disposal methods and costs for these streams differ significantly.
-
Pour the organic solvent solution containing the compound into the appropriate solvent waste container.
-
-
Contaminated Labware and Debris:
-
Solid Debris: Items such as used gloves, weigh boats, and absorbent paper contaminated with the compound should be collected in a designated, lined solid waste container or a sealed plastic bag clearly labeled as hazardous waste[8][10].
-
Sharps: Contaminated needles or razor blades must be placed in a designated sharps container.
-
Empty Containers: The original container of the compound, even when "empty," may retain residue. It should be managed as hazardous waste unless properly triple-rinsed. The rinsate from this cleaning must be collected as hazardous waste[1].
-
The overall disposal workflow from generation to collection is visualized below.
Decontamination
-
Glassware: Wash contaminated glassware with an appropriate solvent (e.g., acetone, ethanol) to remove residues. Collect this initial rinsate as hazardous waste. Subsequent washing with soap and water can then be performed.
-
Surfaces: Decontaminate work surfaces and equipment by wiping with a cloth dampened with alcohol or a suitable solvent, followed by a soap and water wash. Dispose of the contaminated wipes as solid hazardous waste[2].
-
Spills: For small spills, absorb the material with a non-reactive absorbent like vermiculite or sand. Sweep up the material, place it in a sealed container, and label it as hazardous waste for disposal[4][5][12]. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately[11].
Regulatory Context and Institutional Responsibility
In the United States, the Environmental Protection Agency (EPA) establishes regulations for hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[14][15]. Academic and research institutions may operate under specific guidelines, such as the "Academic Labs Rule" (Subpart K), which provides alternative requirements for managing hazardous waste in laboratories[16].
However, the most critical resource for any researcher is their institution's EHS department. They are the final authority on disposal procedures and can provide specific guidance, waste containers, and pickup services that are compliant with federal, state, and local regulations[3][7]. Always consult your EHS office if you have any questions.
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Comprehensive Safety and Handling Guide for 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid
This guide provides essential safety and logistical information for the handling of 1-(Pyrimidin-2-yl)azetidine-3-carboxylic acid. The following protocols are grounded in established safety principles for azetidine derivatives and are designed to ensure the well-being of researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the recommendations provided are extrapolated from data on structurally similar molecules, such as azetidine-3-carboxylic acid and other azetidine compounds.[1][2][3]
Hazard Assessment and Chemical Profile
This compound is a heterocyclic compound containing an azetidine ring, which is a four-membered nitrogen-containing heterocycle.[4] The reactivity of azetidines is influenced by their ring strain, making them valuable in medicinal chemistry but also necessitating careful handling.[4] Based on the known hazards of analogous compounds like azetidine-3-carboxylic acid, this compound should be treated as potentially hazardous.
Anticipated Hazards:
-
Harmful if swallowed: Acute oral toxicity is a potential concern.[3][5]
-
Skin Irritation: May cause skin irritation upon contact.[3]
-
Serious Eye Damage/Irritation: Can be expected to cause serious eye irritation or damage.[3][5]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[3][6]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles; full-face shield. | Essential for protecting against splashes and airborne particles that can cause severe eye damage.[1][2][7] For operations with a higher risk of splashing, a full-face shield should be used in conjunction with goggles.[7][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene); lab coat or chemical-resistant suit. | Prevents skin contact, which may cause irritation.[2][7] Gloves should be inspected before each use and changed frequently, especially if contact with the compound occurs. A lab coat is the minimum requirement, with a chemical-resistant suit recommended for larger quantities or procedures with a high risk of splashes.[1][2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To be used when handling the compound outside of a certified chemical fume hood or if dust generation is likely.[2][8] The specific type of respirator and cartridge should be selected based on a formal risk assessment. |
| Footwear | Closed-toe, chemical-resistant shoes. | Provides protection against spills and falling objects.[2] |
Operational and Disposal Plans: A Step-by-Step Guide
Safe handling and disposal are critical for laboratory safety and environmental protection.
Handling Protocol
-
Preparation:
-
Weighing and Transfer:
-
Handle the solid compound carefully to avoid generating dust.
-
Use appropriate tools, such as a spatula, for transfers.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][8]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Spill Management
-
Evacuate: Immediately evacuate the area in case of a significant spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material like sand or vermiculite to contain the spill. Avoid raising dust.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable container for disposal.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.[8]
-
The compound and its container must be disposed of as hazardous waste. Do not allow the material to enter drains or waterways.[9]
-
Contaminated packaging should be triple-rinsed (or equivalent) and disposed of appropriately.[9]
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A flowchart outlining the safe handling process.
References
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- Benchchem. Personal protective equipment for handling 3-(2-Ethylbutyl)azetidine.
- Apollo Scientific. Azetidine Safety Data Sheet.
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- Sigma-Aldrich. Pyridine-2-carboxylic acid Safety Data Sheet.
- Provista. Discover the Various Types of PPE for Optimal Chemical Safety.
- Fisher Scientific. Azetidine-3-carboxylic acid Safety Data Sheet.
- Echemi. 1-(4-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid Safety Data Sheets.
- MedChemExpress. Azetidine-3-carboxylic acid Safety Data Sheet.
- PubChem. 3-azetidinecarboxylic Acid. National Institutes of Health.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- PubChem. 1-(Diphenylmethyl)azetidine-3-carboxylic acid. National Institutes of Health.
- ResearchGate. A Practical Process for the Preparation of Azetidine-3-carboxylic Acid.
- PubChem. Azetidinecarboxylic Acid. National Institutes of Health.
- Sigma-Aldrich. 3-Azetidinecarboxylic acid 98%.
- United States Biological. L-Azetidine-2-carboxylic acid Safety Data Sheet.
- Wikipedia. Azetidine-2-carboxylic acid.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- ResearchGate. Direct Access to L-Azetidine-2-carboxylic Acid.
- MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
